Product packaging for bPiDDB(Cat. No.:)

bPiDDB

Katalognummer: B1663700
Molekulargewicht: 514.4 g/mol
InChI-Schlüssel: NNPBJCAIRCFEFZ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) is a novel, bis-azaaromatic quaternary ammonium compound recognized in scientific research as a potent and selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . Its primary research value lies in the investigation of nicotine addiction and the development of smoking cessation therapies. This compound exhibits high potency in inhibiting nicotine-evoked dopamine release, a key neurological mechanism underlying nicotine reward and addiction . Studies have determined that this compound acts with an IC50 of approximately 2 nM at α6β2-containing nAChRs mediating nicotine-evoked dopamine release from striatal nerve terminals . Furthermore, it demonstrates an IC50 of 430 nM for the inhibition of nicotine-evoked norepinephrine release in the hippocampus, indicating subtype selectivity . Beyond its in vitro characterization, this compound has shown significant efficacy in preclinical behavioral models. Peripheral administration of this compound effectively inhibits nicotine-evoked dopamine release in the nucleus accumbens in vivo and robustly decreases intravenous nicotine self-administration in rats, highlighting its potential to modulate the reinforcing properties of nicotine . The compound is also a substrate for the blood-brain barrier choline transporter, which facilitates its brain bioavailability following peripheral administration . These properties make this compound a crucial pharmacological tool for researchers dissecting the role of specific nAChR subtypes in neuropharmacology, substance use disorders, and related neuroadaptive processes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38Br2N2 B1663700 bPiDDB

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBJCAIRCFEFZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Antagonist Action of bPiDDB at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Abstract

N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) is a potent antagonist of α6β2* nicotinic acetylcholine (B1216132) receptors (nAChRs), which are pivotal in mediating nicotine-evoked dopamine (B1211576) release in the brain's reward pathways. Emerging research indicates that this compound effectively curtails nicotine (B1678760) self-administration, highlighting its potential as a therapeutic agent for nicotine addiction. This guide delineates the mechanism of action of this compound, drawing from preclinical studies and the neuropharmacological characterization of its analogues.

Mechanism of Action: Allosteric Antagonism of α6β2 nAChRs*

The primary mechanism of action of this compound involves the non-competitive antagonism of α6β2-containing nAChRs. These receptors, predominantly expressed on dopamine neurons, are crucial regulators of nicotine-induced dopamine release.[1]

Studies on the closely related analogue, N,N′-decane-1,10-diyl-bis-3-picolinium diiodide (bPiDI), have provided significant insights into the nature of this antagonism. The inhibitory action of bPiDI on α-CtxMII-sensitive α6β2* nAChRs is characterized as a surmountable allosteric mechanism.[1] This suggests that this compound and its analogues do not compete directly with acetylcholine or nicotine for the orthosteric binding site but rather bind to a distinct, allosteric site on the receptor complex. This binding event modulates the receptor's conformation, thereby reducing its ability to be activated by agonists.

The functional consequence of this allosteric inhibition is a marked reduction in nicotine-evoked dopamine release from the striatum. In vivo microdialysis studies have demonstrated that this compound completely inhibits this neurochemical response.[1] This targeted disruption of the nicotine-dopamine signaling cascade is believed to underlie its ability to decrease nicotine self-administration in animal models.[1]

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR α6β2* nAChR Calcium_Channel Voltage-Gated Ca2+ Channel nAChR->Calcium_Channel Depolarization opens Dopamine_Vesicle Dopamine Vesicles Dopamine_Receptor Dopamine Receptor Dopamine_Vesicle->Dopamine_Receptor Dopamine Release This compound This compound This compound->nAChR Allosterically Inhibits Nicotine Nicotine Nicotine->nAChR Activates Calcium_Channel->Dopamine_Vesicle Ca2+ influx triggers fusion Ca_ion

Figure 1: Proposed allosteric inhibition of nicotine-evoked dopamine release by this compound.

Quantitative Analysis of Inhibitory Potency

While specific quantitative data for this compound was not detailed in the referenced abstracts, studies on its analogue, bPiDI, provide valuable comparative data on inhibitory potency. The following table summarizes the inhibitory concentrations of bPiDI determined through Schild analysis.

CompoundNicotine Concentration (µM) for EC50bPiDI Concentration (µM)Fold Shift in Nicotine EC50
Nicotine (Control)1.80-
Nicotine + bPiDI1.80.18Not specified
Nicotine + bPiDI1.81.8Not specified
Nicotine + bPiDI1.810Not specified
Data derived from Schild analysis experiments on the analogue bPiDI.[1]

Notably, the inhibitory potency of bPiDI was observed to increase by 100-fold in nicotine-sensitized rats, suggesting a potential for enhanced efficacy in individuals with a history of nicotine use.

Experimental Protocols

The characterization of this compound and its analogues has been accomplished through a combination of in vitro and in vivo pharmacological assays.

In Vitro: Schild Analysis for Mechanism of Inhibition

To determine the nature of the antagonism, Schild analysis was employed. This classical pharmacological method distinguishes between competitive and non-competitive antagonism.

  • Tissue Preparation: Striatal slices from rats are prepared and maintained in a superfusion apparatus.

  • Concentration-Response Curves: A cumulative concentration-response curve for nicotine-evoked [3H]dopamine release is generated to establish a baseline.

  • Antagonist Incubation: The tissue is then incubated with fixed concentrations of the antagonist (e.g., bPiDI at 0.18, 1.8, and 10 µM).

  • Shift in Potency: Following incubation, a new nicotine concentration-response curve is generated in the presence of the antagonist. A parallel rightward shift in the curve is indicative of competitive antagonism, while a depression of the maximal response suggests non-competitive or allosteric inhibition.

In Vivo: Microdialysis for Dopamine Release

In vivo microdialysis allows for the real-time measurement of neurotransmitter levels in the brains of freely moving animals.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens of a rat.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline level of dopamine.

  • Drug Administration: this compound is administered peripherally, followed by a nicotine challenge.

  • Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify dopamine levels and assess the effect of this compound on nicotine-evoked dopamine release.

Behavioral: Nicotine Self-Administration

This operant conditioning paradigm is the gold standard for assessing the reinforcing properties of drugs and the potential of a compound to treat addiction.

  • Catheter Implantation: Rats are surgically fitted with intravenous catheters.

  • Training: Animals are trained to press a lever to receive an infusion of nicotine.

  • Treatment: Once stable responding is achieved, animals are pre-treated with this compound or a vehicle control prior to the self-administration session.

  • Data Analysis: The number of lever presses and nicotine infusions are recorded to determine if this compound reduces the reinforcing effects of nicotine.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_outcome Mechanism Determination Schild Schild Analysis (Striatal Slices) Mechanism Mechanism of Action Schild->Mechanism Determines nature of antagonism (Allosteric) Additivity Additivity Studies (with α-CtxMII) Additivity->Mechanism Confirms receptor subtype Microdialysis In Vivo Microdialysis (Nucleus Accumbens) Microdialysis->Mechanism Functional effect on dopamine release Behavior Nicotine Self-Administration Behavior->Mechanism Behavioral consequence of antagonism

Figure 2: Experimental workflow for elucidating the mechanism of action of this compound.

Toxicology and Future Directions

While this compound has shown promise in preclinical models, overt toxicity, including lethality after repeated administration (5.6 mg·kg−1·day−1 s.c.), has been observed. This has prompted the investigation of analogues like bPiDI, which may possess a more favorable therapeutic window. Future research will likely focus on optimizing the structure of this compound to retain its potent antagonist activity at α6β2* nAChRs while minimizing off-target effects and toxicity. A deeper understanding of the specific binding site and the molecular determinants of its allosteric action will be crucial for the rational design of safer and more effective therapeutic candidates for nicotine cessation.

References

Unraveling the Molecular Landscape of bPiDDB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The identity of the chemical compound referred to as "bPiDDB" could not be definitively established based on publicly available data. Extensive searches of chemical databases and scientific literature did not yield a recognized structure or set of chemical properties corresponding to this acronym.

It is possible that "this compound" represents a novel or proprietary compound not yet disclosed in the public domain, an internal laboratory designation, or a typographical error in the provided topic. Without the specific chemical name, CAS number, or a representative chemical structure (e.g., SMILES or InChI key), a comprehensive technical guide on its structure, chemical properties, and associated biological pathways cannot be accurately generated.

For researchers, scientists, and drug development professionals, the precise identification of a compound is the foundational step for any further investigation. The following sections outline the general approach and the types of information that would be included in a technical whitepaper, should the identity of "this compound" be clarified.

Hypothetical Structure and Chemical Properties

Once the structure of "this compound" is known, a detailed analysis of its chemical properties can be performed. This would typically involve both computational predictions and experimental characterization.

Table 1: Predicted Physicochemical Properties of a Hypothetical this compound
PropertyValueMethod
Molecular Formula--
Molecular Weight--
IUPAC Name--
CAS Number--
pKa-Computational Prediction
LogP-Computational Prediction
Water Solubility-Experimental
Melting Point-Experimental
Boiling Point-Experimental
Polar Surface Area-Computational Prediction

Experimental Protocol: Determination of Water Solubility

A standard method for determining aqueous solubility is the shake-flask method. A saturated solution of the compound is prepared by adding an excess amount to a known volume of water and shaking at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Elucidating Biological Activity and Signaling Pathways

Understanding the mechanism of action of a compound is critical in drug development. This involves identifying its molecular targets and the downstream signaling pathways it modulates.

Hypothetical Signaling Pathway Modulated by this compound

If, for instance, "this compound" were found to be an inhibitor of a specific kinase, its interaction would trigger a cascade of downstream events. A diagram illustrating this hypothetical pathway is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 Activates This compound This compound This compound->kinase1 Inhibits kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates G start Novel Compound (this compound) phenotypic_screen Phenotypic Screening (e.g., Cell Viability Assay) start->phenotypic_screen active_hit Active Hit Identified phenotypic_screen->active_hit target_id Target Identification Methods active_hit->target_id affinity_chrom Affinity Chromatography target_id->affinity_chrom yeast_hybrid Yeast Two-Hybrid target_id->yeast_hybrid proteomics Chemical Proteomics target_id->proteomics putative_targets Putative Targets affinity_chrom->putative_targets yeast_hybrid->putative_targets proteomics->putative_targets validation Target Validation putative_targets->validation biochemical_assay Biochemical Assays validation->biochemical_assay genetic_methods Genetic Methods (e.g., siRNA, CRISPR) validation->genetic_methods validated_target Validated Target biochemical_assay->validated_target genetic_methods->validated_target

The Endogenous Degradation of DDB2: A Technical Guide to a Critical DNA Repair Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms governing the degradation of DNA-damage-binding protein 2 (DDB2), a key protein in the nucleotide excision repair (NER) pathway. While the quest for novel synthetic degraders of DDB2 is an active area of research, understanding its endogenous regulation is paramount for developing therapeutic strategies that modulate the DNA damage response (DDR). This document outlines the signaling pathways, key molecular players, and experimental methodologies crucial for studying the lifecycle of DDB2.

Core Concepts in DDB2 Regulation

DNA-damage-binding protein 2 (DDB2), also known as p48, is a critical component of the cellular machinery that recognizes and initiates the repair of DNA lesions, particularly those induced by ultraviolet (UV) radiation.[1][2] It functions as the substrate recognition subunit of the CUL4A-DDB1-RBX1 (CRL4DDB2) E3 ubiquitin ligase complex.[1][3][4] This complex plays a dual role: it ubiquitinates other proteins to facilitate DNA repair and is also responsible for the ubiquitination and subsequent degradation of DDB2 itself, a process vital for the progression of the NER pathway.

The degradation of DDB2 is not a simple off-switch but a tightly regulated process that allows for the handover of the damaged DNA to downstream repair factors. Following UV-induced DNA damage, DDB2 is recruited to the lesion site where it, as part of the CRL4DDB2 complex, ubiquitinates histones H2A, H3, and H4 to open up the chromatin structure. Subsequently, DDB2 itself undergoes polyubiquitination, which decreases its affinity for damaged DNA and leads to its removal by the p97/VCP segregase, followed by degradation by the 26S proteasome. This vacates the space for the next factor in the NER cascade, XPC, to bind and continue the repair process.

Key Regulators of DDB2 Stability and Degradation

The stability and degradation of DDB2 are controlled by a series of post-translational modifications (PTMs) and interacting proteins. A summary of these key regulators is presented in Table 1.

Regulator Type of Regulation Function References
CUL4A-DDB1-RBX1 E3 Ubiquitin LigaseMediates polyubiquitination of DDB2, targeting it for proteasomal degradation.
Ubiquitination Post-Translational ModificationDecreases DDB2's affinity for damaged DNA, marking it for removal and degradation.
SUMOylation Post-Translational ModificationOccurs prior to ubiquitination in response to UV damage and stimulates the ubiquitination process.
p97/VCP AAA+ ATPase (Segregase)Extracts polyubiquitinated DDB2 from the chromatin at the damage site.
USP24 / USP44 Deubiquitinating EnzymesCounteract ubiquitination, with USP44 leading to stabilization of DDB2 on DNA lesions.
ABL1 Tyrosine KinasePhosphorylation of DDB2 by ABL1 negatively regulates its activity.
SIRT6 DeacetylaseDeacetylation of DDB2 in response to UV stress facilitates the NER pathway.

Signaling and Workflow Diagrams

To visually represent the complex processes involved in DDB2 regulation, the following diagrams have been generated using the Graphviz DOT language.

DDB2_Degradation_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin DNA_Damage UV-induced DNA Damage DDB2_Complex CRL4(DDB2) E3 Ligase Complex DNA_Damage->DDB2_Complex recruits DDB2_Complex->DDB2_Complex Ub_DDB2 Poly-ubiquitinated DDB2 DDB2_Complex->Ub_DDB2 leads to XPC_Complex XPC Complex DDB2_Complex->XPC_Complex allows binding of p97 p97/VCP Ub_DDB2->p97 recruits Proteasome 26S Proteasome Ub_DDB2->Proteasome targets for p97->DDB2_Complex extracts from DNA Proteasome->DDB2_Complex degradation of DDB2 NER Nucleotide Excision Repair XPC_Complex->NER

Caption: DDB2 Degradation Pathway in Nucleotide Excision Repair.

Experimental_Workflow_DDB2 cluster_assays Downstream Assays start Cell Culture (e.g., HeLa, U2OS) treatment Treatment (e.g., UV Irradiation) start->treatment sirna siRNA Knockdown (e.g., siCUL4A, siDDB2) start->sirna lysis Cell Lysis & Protein Extraction treatment->lysis ip Immunoprecipitation (IP) (e.g., anti-DDB2 or anti-Ubiquitin) lysis->ip ib Immunoblotting (Western Blot) (Probe for DDB2, Ubiquitin, CUL4A) lysis->ib qpcr qPCR (Analyze DDB2 mRNA levels) lysis->qpcr ip->ib analyze eluate sirna->treatment

Caption: Experimental Workflow for Studying DDB2 Degradation.

Experimental Protocols

Investigating the degradation of DDB2 requires a combination of molecular and cellular biology techniques. Below are foundational protocols for key experiments.

Protocol 1: Immunoprecipitation of DDB2 to Detect Ubiquitination

Objective: To determine if DDB2 is ubiquitinated in response to a stimulus like UV radiation.

Methodology:

  • Cell Culture and Treatment: Plate human cells (e.g., HeLa or U2OS) and grow to 70-80% confluency. Expose cells to a controlled dose of UV-C radiation (e.g., 20 J/m²). Harvest cells at various time points post-irradiation (e.g., 0, 1, 4, 8 hours).

  • Cell Lysis: Lyse cells in a buffer containing protease and deubiquitinase inhibitors (e.g., MG132, PR-619) to preserve protein modifications. A common lysis buffer is RIPA buffer.

  • Immunoprecipitation:

    • Pre-clear cell lysates with Protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific for DDB2 overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane for immunoblotting.

    • Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin (B1169507) chain on DDB2. A high-molecular-weight smear will be indicative of ubiquitination.

    • Re-probe the membrane with a DDB2 antibody to confirm the immunoprecipitation of the target protein.

Protocol 2: siRNA-mediated Knockdown to Validate E3 Ligase Involvement

Objective: To confirm that CUL4A is the E3 ligase responsible for DDB2 degradation.

Methodology:

  • siRNA Transfection:

    • Transfect cells with siRNA targeting CUL4A or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).

    • Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.

  • Experimental Treatment: After the knockdown period, treat the cells with UV radiation as described in Protocol 1.

  • Protein Level Analysis:

    • Harvest the cells and prepare whole-cell lysates.

    • Perform immunoblotting for DDB2, CUL4A (to confirm knockdown), and a loading control (e.g., GAPDH or β-actin).

  • Data Interpretation: A stabilization of DDB2 levels (i.e., reduced degradation) in the CUL4A-knockdown cells compared to the control cells following UV treatment would confirm the role of CUL4A in DDB2 degradation.

Protocol 3: Cycloheximide (B1669411) (CHX) Chase Assay for Protein Stability

Objective: To measure the half-life of the DDB2 protein.

Methodology:

  • Cell Treatment: Treat cells with cycloheximide (CHX), a protein synthesis inhibitor, at a final concentration of 10-100 µg/mL. This will prevent the de novo synthesis of DDB2, allowing for the tracking of the existing protein pool's degradation.

  • Time Course: Harvest cells at multiple time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).

  • Immunoblotting:

    • Prepare cell lysates and perform immunoblotting for DDB2 and a loading control.

  • Data Analysis:

    • Quantify the DDB2 band intensity at each time point using densitometry software.

    • Normalize the DDB2 intensity to the loading control.

    • Plot the normalized DDB2 intensity against time. The time at which the DDB2 level is reduced by 50% is its half-life. This can be performed with and without UV treatment to see how DNA damage affects DDB2 stability.

Conclusion

The regulation of DDB2 through controlled ubiquitination and proteasomal degradation is a cornerstone of an efficient nucleotide excision repair pathway. A thorough understanding of this process, facilitated by the experimental approaches detailed in this guide, is essential for the broader fields of DNA repair, cancer biology, and the development of novel therapeutics targeting genomic instability. While specific small-molecule degraders of DDB2 are yet to be widely reported, the framework of its natural degradation provides a rich field of targets for future drug discovery efforts.

References

The Discovery and Synthesis of bPiDDB: A Novel Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) is a novel and potent antagonist of α6β2* nicotinic acetylcholine (B1216132) receptors (nAChRs). Its discovery has been a significant step in the development of potential pharmacotherapies for nicotine (B1678760) addiction. By selectively targeting the nAChRs that mediate nicotine-evoked dopamine (B1211576) release in the brain's reward pathways, this compound has shown promise in preclinical studies for reducing nicotine self-administration. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery of this compound

The development of this compound stemmed from a strategic effort to design selective antagonists for nAChRs involved in the reinforcing effects of nicotine. The initial hypothesis was that blocking these specific receptors could reduce the rewarding properties of nicotine, thereby aiding in smoking cessation.

The discovery process began with the rationale that bis-quaternary ammonium (B1175870) compounds, inspired by the classic nAChR channel blockers hexamethonium (B1218175) and decamethonium, could exhibit subtype selectivity. Researchers synthesized a library of bis-azaaromatic quaternary ammonium analogs, varying the nature of the head groups and the length and composition of the linker chain. From this library, this compound emerged as a lead compound due to its potent inhibition of nicotine-evoked dopamine release from superfused rat striatal slices.[1]

Synthesis Pathway of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The general procedure involves the reaction of 3-picoline with a long-chain dihaloalkane. The synthesis of radiolabeled [¹⁴CH₃]-bPiDDB for pharmacokinetic studies followed a similar principle, incorporating the radiolabel in the picoline moiety.

Synthesis of N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (this compound):

A solution of 3-picoline (2.2 equivalents) and 1,12-dibromododecane (B1294643) (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or ethanol (B145695) is heated at reflux for an extended period (typically 24-48 hours). During this time, the bis-quaternization of the 3-picoline nitrogen atoms by the dibromoalkane occurs. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound as a white solid.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Picoline 3-Picoline (2.2 eq) This compound This compound 3-Picoline->this compound + 1,12-Dibromododecane 1,12-Dibromododecane (1.0 eq) 1,12-Dibromododecane->this compound Solvent Acetonitrile or Ethanol Heat Reflux (24-48h)

Synthesis of this compound.

Quantitative Pharmacological Data

This compound has been characterized through a variety of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic profile. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
IC₅₀2 nMInhibition of nicotine-evoked [³H]dopamine release from rat striatal slices[2]
IC₅₀5 nMInhibition of nicotine-evoked dopamine release from superfused rat striatal slices[3]
Parameter Dose (s.c.) Cₘₐₓ (µg/mL) Tₘₐₓ (min) t₁/₂ (min) Absolute Bioavailability (%) Reference
Pharmacokinetics in Rats1 mg/kg0.135.011.280.3[3]
3 mg/kg0.336.719.568.2[3]
5.6 mg/kg0.438.816.9103.7

Experimental Protocols

Nicotine-Evoked [³H]Dopamine Release from Rat Striatal Slices

This in vitro assay is crucial for determining the potency of compounds in inhibiting the release of dopamine triggered by nicotine.

Protocol:

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-bicarbonate buffer. The striata are dissected and chopped into 250 x 250 µm slices.

  • Radiolabeling: The striatal slices are incubated with [³H]dopamine to allow for its uptake into dopaminergic nerve terminals.

  • Superfusion: The radiolabeled slices are transferred to a superfusion apparatus and continuously perfused with buffer to establish a stable baseline of [³H]dopamine release.

  • Nicotine Stimulation: Slices are exposed to a submaximal concentration of nicotine to evoke the release of [³H]dopamine.

  • This compound Treatment: To determine its inhibitory effect, slices are pre-incubated with varying concentrations of this compound before nicotine stimulation.

  • Sample Collection and Analysis: Fractions of the superfusate are collected throughout the experiment, and the amount of [³H]dopamine in each fraction is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition of nicotine-evoked [³H]dopamine release by this compound is calculated, and an IC₅₀ value is determined.

Dopamine_Release_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Dissection Striatal Dissection Slicing Tissue Slicing Dissection->Slicing Radiolabeling [³H]Dopamine Incubation Slicing->Radiolabeling Superfusion Superfusion & Baseline Radiolabeling->Superfusion Treatment This compound Incubation Superfusion->Treatment Stimulation Nicotine Stimulation Treatment->Stimulation Collection Fraction Collection Stimulation->Collection Quantification Scintillation Counting Collection->Quantification Calculation IC₅₀ Determination Quantification->Calculation

Workflow for Dopamine Release Assay.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This in vivo technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal, providing a more physiologically relevant assessment of a drug's effect.

Protocol:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the nucleus accumbens of an anesthetized rat. The animal is allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular dopamine concentration.

  • This compound Administration: this compound is administered systemically (e.g., subcutaneously).

  • Nicotine Challenge: Following this compound administration, nicotine is administered to challenge the system and evoke dopamine release.

  • Sample Collection: Dialysate collection continues throughout the experiment.

  • Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Changes in extracellular dopamine levels in response to nicotine and this compound are calculated and compared to baseline levels.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an antagonist at α6β2* nAChRs located on the presynaptic terminals of dopaminergic neurons in the mesolimbic pathway.

Signaling Pathway:

  • Nicotine Administration: When nicotine is administered, it binds to and activates presynaptic α6β2* nAChRs on dopaminergic neurons.

  • nAChR Activation: Activation of these ionotropic receptors leads to an influx of cations (primarily Na⁺ and Ca²⁺) into the nerve terminal.

  • Depolarization and Dopamine Release: The influx of cations causes depolarization of the presynaptic membrane, which in turn triggers the release of dopamine into the synaptic cleft.

  • This compound Antagonism: this compound competitively or non-competitively binds to the α6β2* nAChRs, preventing nicotine from binding and activating the receptor.

  • Inhibition of Dopamine Release: By blocking the activation of these nAChRs, this compound inhibits the nicotine-evoked influx of cations and the subsequent release of dopamine.

Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nicotine Nicotine nAChR α6β2* nAChR Nicotine->nAChR Activates This compound This compound This compound->nAChR Blocks Cations Cation Influx (Na⁺, Ca²⁺) nAChR->Cations Opens Dopamine_Release Dopamine Release Cations->Dopamine_Release Triggers Dopamine_Vesicles Dopamine Vesicles Dopamine_Vesicles->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds to Postsynaptic_Effect Postsynaptic Effect (Reward Signaling) Dopamine_Receptor->Postsynaptic_Effect Initiates

This compound Mechanism of Action.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for effective smoking cessation therapies. Its high potency and selectivity for α6β2* nAChRs make it a valuable research tool and a promising lead compound for drug development. However, reports of toxicity with repeated administration have highlighted the need for further optimization. The development of analogs with improved safety profiles, such as bPiDI, is an active area of research. Future work will likely focus on refining the structure of these bis-quaternary ammonium compounds to enhance their therapeutic index and move them closer to clinical application.

References

biological function of the bPiDDB target protein

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches and subsequent investigations did not yield a specific protein corresponding to the designation "bPiDDB." This acronym does not appear to be a standard or publicly recognized identifier for a protein.

The search results consistently directed to a variety of well-established protein and drug design databases, including:

  • Protein Data Bank (PDB): A comprehensive repository for the 3D structural data of large biological molecules.

  • Therapeutic Target Database (TTD): Provides information on known and explored therapeutic protein and nucleic acid targets.

  • PDBSite: A database focusing on the 3D structure of protein functional sites.

  • TargetDB: A centralized database for tracking protein targets from structural genomics projects.

  • BioGRID: A database of protein, chemical, and genetic interactions.

  • iPPI-DB: A database specializing in inhibitors of Protein-Protein Interactions.

It is highly probable that "this compound" is one of the following:

  • A typographical error.

  • An internal or proprietary name for a protein, project, or database that is not in the public domain.

  • A misunderstanding or misremembering of a different protein or database name.

Recommendation:

To proceed with your request for an in-depth technical guide, please verify the name of the target protein . If "this compound" is an internal designation, providing any additional context, such as the full name of the protein, its accession number from a public database (e.g., UniProt, GenBank), or any associated publications, will be necessary to identify the correct target and gather the required information.

Once a specific and identifiable protein target is provided, a comprehensive technical guide can be developed, including:

  • Detailed analysis of its biological function.

  • Structured tables of all relevant quantitative data.

  • Thorough descriptions of key experimental methodologies.

  • Custom visualizations of signaling pathways and experimental workflows using Graphviz (DOT language).

role of DNA-damage-binding protein B in cell signaling

Author: BenchChem Technical Support Team. Date: December 2025

<An In-depth Technical Guide to the Role of DNA-damage-binding protein 2 (DDB2) in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA-damage-binding protein 2 (DDB2), also known as the p48 subunit of the UV-damaged DNA-binding protein complex (UV-DDB), is a critical factor in the cellular response to DNA damage.[1][2] Initially identified for its essential role in recognizing UV-induced DNA lesions to initiate global genomic nucleotide excision repair (GG-NER), emerging evidence has revealed DDB2 as a multifaceted protein involved in a complex network of cell signaling pathways.[1][3] This guide provides a comprehensive technical overview of the current understanding of DDB2's function in cell signaling, with a focus on its interactions, downstream effects, and the experimental methodologies used to elucidate these roles.

DDB2 in the DNA Damage Response and Nucleotide Excision Repair

DDB2 is a key player in the initial recognition of UV-induced DNA damage, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts.[4] It forms a heterodimeric complex with DDB1, and this UV-DDB complex exhibits a high affinity for damaged DNA. The binding of the UV-DDB complex to a lesion is a critical first step in GG-NER.

The CUL4A-DDB1-DDB2 E3 Ubiquitin Ligase Complex

Upon binding to damaged DNA, DDB2, in conjunction with DDB1, associates with Cullin 4A (CUL4A) and ROC1 to form a potent E3 ubiquitin ligase complex. This complex, often referred to as CRL4^DDB2, plays a central role in orchestrating the subsequent steps of NER.

Key substrates of the CRL4^DDB2 E3 ligase include:

  • DDB2 itself: Autoubiquitination of DDB2 leads to its proteasomal degradation, which is thought to be a mechanism to allow other repair factors access to the lesion.

  • XPC: Ubiquitination of the xeroderma pigmentosum complementation group C (XPC) protein is believed to enhance its affinity for damaged DNA and facilitate the assembly of the NER machinery.

  • Histones: The complex can mono-ubiquitinate histones H2A, H3, and H4 at the site of damage, contributing to chromatin remodeling and increasing the accessibility of the DNA lesion to repair enzymes.

The activity of the CRL4^DDB2 complex is regulated by the COP9 signalosome (CSN), which can dissociate from the complex upon UV irradiation, leading to its activation.

Interaction with PARP1 and Chromatin Remodeling

DDB2 also collaborates with Poly(ADP-ribose) polymerase 1 (PARP-1) to facilitate DNA repair within the condensed chromatin structure. The UV-DDB complex, along with CUL4A and PARP1, rapidly localizes to sites of UV damage. PARP1 then PARylates DDB2, creating a poly(ADP-ribose) chain that recruits the chromatin remodeling protein ALC1. ALC1-mediated chromatin relaxation allows for the efficient recruitment of downstream NER factors.

DDB2 in p53 Signaling and Cell Fate Decisions

A critical aspect of DDB2's role in cell signaling is its intricate relationship with the tumor suppressor protein p53. This interaction is pivotal in determining whether a cell undergoes DNA repair, cell cycle arrest, or apoptosis following DNA damage.

Transcriptional Regulation of DDB2 by p53

In human cells, the DDB2 gene is a direct transcriptional target of p53. Following DNA damage, p53 levels increase and bind to a consensus p53-binding site within the DDB2 gene, leading to its transcriptional activation. This forms a positive feedback loop where DNA damage induces p53, which in turn upregulates DDB2 to enhance DNA repair. Interestingly, this direct p53-mediated activation of DDB2 is not observed in mice.

DDB2-mediated Regulation of p53 and p21

Paradoxically, DDB2 also participates in the negative regulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21^Waf1/Cip1.

  • Degradation of p53: DDB2, as part of the CRL4 E3 ligase complex, can target a specific phosphorylated form of p53 (p53^S18P in mice) for proteasomal degradation. This action helps to terminate the DNA damage response once repair is complete.

  • Degradation of p21: DDB2 also directly targets p21 for proteasomal degradation. This is a crucial function in determining cell fate. In the presence of DDB2, p21 levels are kept in check, allowing cells with irreparable DNA damage to undergo apoptosis. Conversely, in the absence of DDB2, p21 accumulates, leading to cell cycle arrest and resistance to apoptosis.

This dual role of DDB2 highlights its function as a critical switch in the cellular response to DNA damage, balancing DNA repair with the elimination of severely damaged cells.

DDB2 in Other Signaling Pathways and Cancer

Beyond the canonical DNA damage response, DDB2 is implicated in a variety of other signaling pathways, often with context-dependent and sometimes contradictory roles in cancer.

Wnt Signaling

In colorectal cancer, DDB2 has been shown to act as a negative regulator of the Wnt signaling pathway. It achieves this by recruiting β-catenin and the H3K27 methylase EZH2 to the promoter of the Rnf43 gene, activating its transcription. RNF43 is an E3 ubiquitin ligase that removes Wnt receptors from the cell surface, thereby downregulating Wnt signaling.

TGF-β Signaling

In ovarian cancer cells, DDB2 can enhance Transforming Growth Factor-beta (TGF-β) signaling. It does this by repressing the transcription of NEDD4L, an E3 ubiquitin ligase that targets the TGF-β signal transducers SMAD2 and SMAD3 for degradation. By downregulating NEDD4L, DDB2 stabilizes SMAD2/3, leading to enhanced TGF-β pathway activity and inhibition of cancer cell proliferation.

NF-κB Signaling

DDB2 has been shown to repress the NF-κB signaling pathway in ovarian cancer stem cells by increasing the levels of IκBα, an inhibitor of NF-κB. This action limits the self-renewal capacity of cancer stem cells.

Androgen Receptor Signaling

In prostate cancer, DDB2 competes with another protein, NRIP/DCAF6, to regulate the stability of the Androgen Receptor (AR). DDB2 facilitates the ubiquitination and subsequent degradation of AR by the CUL4A–DDB1 E3 ligase complex.

E2F1 and Cell Cycle Progression

DDB2 can act as a co-activator of the transcription factor E2F1, which plays a crucial role in the G1/S transition of the cell cycle. This interaction promotes the expression of genes required for DNA replication and can contribute to cell proliferation, as seen in breast cancer.

Quantitative Data Summary

Interacting ProteinCellular ContextQuantitative MetricValueReference
DDB1Human cellsStoichiometryForms a heterodimer with DDB2
CUL4AHuman cellsComplex FormationComponent of the CRL4^DDB2 E3 ligase
PARP1Human cellsComplex FormationAssociates with the UV-DDB-CUL4A complex
p53Human cellsTranscriptional ActivationDDB2 is a direct transcriptional target
p21^Waf1/Cip1Human and mouse cellsProtein DegradationDDB2 targets p21 for proteolysis
E2F1Human cellsTranscriptional Co-activationDDB2 enhances E2F1 activity
Androgen ReceptorProstate cancer cellsProtein DegradationDDB2 mediates AR ubiquitination

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) to Study DDB2-DNA Binding

This protocol is used to determine the in vivo association of DDB2 with specific genomic regions.

1. Cross-linking:

2. Cell Lysis and Chromatin Shearing:

  • Lyse the cells to isolate nuclei.

  • Resuspend nuclei in a lysis buffer containing 0.1% SDS.

  • Sonicate the chromatin to an average fragment size of 200-1000 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with Protein A/G beads.

  • Incubate the lysate overnight at 4°C with an antibody specific for DDB2.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit.

6. Analysis:

  • Quantify the amount of precipitated DNA corresponding to a specific genomic region using quantitative PCR (qPCR).

Co-Immunoprecipitation (Co-IP) to Investigate DDB2 Protein-Protein Interactions

This protocol is used to identify proteins that interact with DDB2 in the cell.

1. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.

2. Immunoprecipitation:

  • Pre-clear the cell lysate with Protein A/G beads.

  • Incubate the lysate with an antibody specific for DDB2 overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-DDB2-interacting protein complexes.

3. Washing:

  • Wash the beads several times with lysis buffer to remove non-specific binding.

4. Elution:

  • Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

5. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Identify the interacting proteins by Western blotting with an antibody specific to the protein of interest or by mass spectrometry.

Host Cell Reactivation (HCR) Assay to Assess DDB2-mediated DNA Repair

This assay measures the ability of cells to repair UV-damaged plasmid DNA.

1. Plasmid Preparation:

  • Use a reporter plasmid, such as one expressing Green Fluorescent Protein (pEGFP).

  • Expose the plasmid to a specific dose of UV-C radiation to induce DNA damage.

2. Transfection:

  • Co-transfect cells (e.g., cells expressing wild-type DDB2 or a mutant form) with the UV-damaged reporter plasmid and an undamaged control plasmid expressing a different fluorescent protein (e.g., pmRFP-N2) to normalize for transfection efficiency.

3. Incubation:

  • Incubate the cells for a defined period (e.g., 24-48 hours) to allow for DNA repair and reporter gene expression.

4. Analysis:

  • Measure the expression of the reporter proteins (e.g., GFP and RFP) using flow cytometry or fluorescence microscopy.

  • The ratio of GFP to RFP expression reflects the DNA repair capacity of the cells. A higher ratio indicates more efficient repair.

Visualizations

DDB2_NER_Signaling cluster_0 UV Damage cluster_1 Damage Recognition and Signaling cluster_2 Downstream Effects UV_Damage UV-induced DNA Lesion DDB2 DDB2 UV_Damage->DDB2 Binds to lesion PARP1 PARP1 UV_Damage->PARP1 DDB1 DDB1 DDB2->DDB1 Forms UV-DDB complex CRL4_DDB2 CRL4-DDB2 E3 Ligase DDB2->CRL4_DDB2 DDB1->CRL4_DDB2 CUL4A CUL4A CUL4A->CRL4_DDB2 ROC1 ROC1 ROC1->CRL4_DDB2 Chromatin_Remodeling Chromatin Remodeling PARP1->Chromatin_Remodeling PARylation of DDB2 recruits ALC1 XPC XPC CRL4_DDB2->XPC Ubiquitination Histones Histones CRL4_DDB2->Histones Ubiquitination DDB2_degradation DDB2 Degradation CRL4_DDB2->DDB2_degradation Autoubiquitination NER_Machinery NER Machinery XPC->NER_Machinery Recruitment Histones->Chromatin_Remodeling Chromatin_Remodeling->NER_Machinery Increased accessibility DDB2_p53_Signaling cluster_0 Cellular Stress cluster_1 Key Regulators cluster_2 Cell Fate Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation DDB2 DDB2 p53->DDB2 Transcriptional Activation p21 p21 p53->p21 Transcriptional Activation CRL4_DDB2 CRL4-DDB2 E3 Ligase DDB2->CRL4_DDB2 Apoptosis Apoptosis DDB2->Apoptosis Promotion (via p21 degradation) DNA_Repair DNA Repair DDB2->DNA_Repair p21->Apoptosis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest CRL4_DDB2->p53 Degradation CRL4_DDB2->p21 Degradation Experimental_Workflow_ChIP Start Start: Cells in Culture Crosslink 1. Cross-link (Formaldehyde) Start->Crosslink Lyse 2. Lyse Cells & Shear Chromatin (Sonication) Crosslink->Lyse IP 3. Immunoprecipitate (DDB2 Antibody) Lyse->IP Wash 4. Wash Beads IP->Wash Elute 5. Elute Complexes Wash->Elute Reverse 6. Reverse Cross-links Elute->Reverse Purify 7. Purify DNA Reverse->Purify Analyze 8. Analyze by qPCR Purify->Analyze End End: DNA Binding Data Analyze->End

References

Preliminary Efficacy of bPiDDB: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the preliminary studies on the efficacy of bPiDDB (N,N′-Dodecane-1,12-diyl-bis-3-picolinium dibromide). The document outlines the compound's mechanism of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, presents quantitative data from preclinical evaluations, describes relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Quantitative Efficacy Data

This compound has been evaluated for its antagonist activity across various neuronal nAChR subtypes and its effects on neurotransmitter release. The following tables summarize the key quantitative findings from these preliminary studies.

Table 1: Inhibitory Potency (IC₅₀) of this compound at Various nAChR Subtypes

Receptor Subtype IC₅₀ (μM)
α3β4 0.17
α1β1εδ 0.25
α3β4β3 0.4
α6β4β3 4.8
α7 6.5
α4β2 8.2
α3β2β3 20
α6/3β2β3 34

Data sourced from Tocris Bioscience product information[1].

Table 2: Efficacy of this compound on Nicotine-Evoked Neurotransmitter Release

Assay Target Neurotransmitter Brain Region IC₅₀
Nicotine-Evoked Release (in vivo) Dopamine (B1211576) Ventral Tegmental Area 0.2 nM
Nicotine-Evoked [³H]Dopamine Release (in vitro) Dopamine Striatum 2 nM
Nicotine-Evoked [³H]Norepinephrine Release (in vitro) Norepinephrine (B1679862) Hippocampus 430 nM

Data compiled from multiple preclinical studies[1][2][3].

Mechanism of Action: nAChR Antagonism

This compound functions as an antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). Its primary mechanism involves inhibiting the activity of these receptors, particularly those containing α6β2 subunits, which are crucial in regulating nicotine-evoked dopamine release[3]. In animal models, this antagonism has been shown to reduce nicotine (B1678760) self-administration and attenuate the neurochemical rewards associated with nicotine, designating this compound as a lead compound for developing treatments for tobacco dependence.

The compound demonstrates a significant selectivity, being over 200-fold more potent at inhibiting nAChRs that mediate dopamine release in the striatum compared to those mediating norepinephrine release in the hippocampus. Studies suggest that this compound interacts orthosterically with α6-containing nAChRs but may act via an allosteric mechanism at α3β4* nAChRs.

Signaling Pathway of Nicotine-Evoked Dopamine Release and this compound Inhibition

The following diagram illustrates the signaling pathway. Nicotine typically activates nAChRs on dopamine neurons, leading to dopamine release in reward centers like the Nucleus Accumbens. This compound blocks this activation.

Nicotine_Pathway cluster_pre Presynaptic Dopamine Neuron cluster_post Synaptic Cleft & Postsynaptic Neuron Nicotine Nicotine nAChR α6β2* nAChR Nicotine->nAChR Activates This compound This compound This compound->nAChR Blocks DA_vesicle Dopamine Vesicle nAChR->DA_vesicle Triggers Fusion (& Ca²+ Influx) VMAT Vesicular Monoamine Transporter (VMAT) VMAT->DA_vesicle DA_released Dopamine DA_vesicle->DA_released Release DA_receptor Postsynaptic Dopamine Receptor DA_released->DA_receptor Binds Reward Reward Sensation (Reinforcement) DA_receptor->Reward

Caption: Mechanism of this compound at the dopaminergic synapse.

Experimental Protocols

The efficacy of this compound has been determined through various in vivo and in vitro experimental models. Detailed methodologies for key experiments are provided below.

In Vivo Microdialysis for Extracellular Dopamine

This protocol is used to measure real-time changes in dopamine levels in the brain of a living animal in response to nicotine and this compound.

  • Subjects: Male Sprague-Dawley rats.

  • Surgical Procedure: Rats are anesthetized, and a guide cannula is surgically implanted, targeting the Nucleus Accumbens, a key brain reward region. Animals are allowed to recover post-surgery.

  • Microdialysis: A microdialysis probe is inserted into the guide cannula. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant rate. Neurotransmitters from the extracellular fluid diffuse across the probe's membrane into the dialysate.

  • Drug Administration:

    • A baseline of extracellular dopamine is established by collecting several initial dialysate samples.

    • This compound (e.g., 1 or 3 mg/kg) or saline is administered subcutaneously (sc).

    • After a pretreatment period, nicotine (e.g., 0.4 mg/kg, sc) is administered.

  • Sample Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify dopamine concentrations.

  • Outcome: The percentage change in dopamine levels from baseline is calculated to determine the inhibitory effect of this compound on nicotine-induced dopamine release.

Nicotine Self-Administration in Rats

This behavioral model assesses the reinforcing properties of nicotine and the potential of this compound to reduce nicotine-seeking behavior.

  • Subjects: Rats are typically used in these operant conditioning studies.

  • Apparatus: Experiments are conducted in operant conditioning chambers equipped with two levers.

  • Procedure:

    • Acquisition: Rats are trained to press an "active" lever to receive an intravenous infusion of nicotine. Pressing an "inactive" lever has no consequence. This phase establishes nicotine as a reinforcer.

    • Treatment: Once stable responding is achieved, animals are pretreated with various doses of this compound or a vehicle control before the self-administration sessions.

    • Extinction and Reinstatement: In some protocols, after the behavior is established, it is extinguished by replacing nicotine infusions with saline. Subsequently, a nicotine "primer" dose is given to reinstate the lever-pressing behavior. The effect of this compound on this reinstatement is then measured.

  • Data Collection: The number of presses on the active and inactive levers is recorded.

  • Outcome: A significant reduction in active lever presses in this compound-treated rats compared to controls indicates that the compound reduces the reinforcing effects of nicotine.

Experimental Workflow: Preclinical Evaluation of this compound

The following diagram outlines the logical flow of experiments, from in vitro screening to in vivo behavioral testing.

Workflow A In Vitro Screening (Receptor Binding Assays) B In Vitro Functional Assays (Neurotransmitter Release from Slices) A->B Determine Functional Potency C In Vivo Neurochemical Analysis (Microdialysis) B->C Validate in Live Model D Behavioral Pharmacology (Nicotine Self-Administration) C->D Correlate with Behavior E Lead Compound Identification (this compound) D->E Confirm Therapeutic Potential F Toxicity & ADME Studies (Further Preclinical Development) E->F Safety & Pharmacokinetics

Caption: Logical workflow for preclinical studies of this compound.

Conclusion and Future Directions

Preliminary studies robustly demonstrate that this compound is a potent and selective antagonist of nAChRs, particularly those involved in nicotine-evoked dopamine release. Its ability to attenuate nicotine self-administration in animal models provides a strong rationale for its development as a potential pharmacotherapy for smoking cessation. However, it is noted that overt toxicity emerged with repeated this compound treatment in some studies, leading to the evaluation of analogues with improved safety profiles. Future research should focus on optimizing the therapeutic window of this compound or its derivatives, conducting comprehensive safety and toxicology assessments, and ultimately advancing promising candidates into clinical trials.

References

The Core of Induced Proteolysis: A Technical Guide to Bifunctional Protein Degrader Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The targeted degradation of proteins represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, targeted protein degradation (TPD) technologies achieve the complete removal of a pathogenic protein from the cellular environment. This is accomplished through the use of heterobifunctional molecules that co-opt the cell's own protein disposal machinery. While the query specified the "bPiDDB-induced proteolysis pathway," this term refers to a specific and less-documented molecule. This guide will therefore focus on the well-established and broadly applicable principles of induced proteolysis as exemplified by PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are a cornerstone of TPD research and offer a comprehensive model for understanding the core mechanisms of bifunctional degrader-induced proteolysis.[1][2][3]

PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The PROTAC-Mediated Proteolysis Pathway: A Step-by-Step Mechanism

The core of the PROTAC-induced proteolysis pathway is the hijacking of the ubiquitin-proteasome system (UPS), the cell's natural machinery for protein degradation. The process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex. This is the critical initiating event in the degradation pathway. The stability and conformation of this ternary complex are key determinants of the efficiency of subsequent steps.

  • Ubiquitination of the Target Protein: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to one or more lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and ubiquitin are recycled for subsequent rounds of degradation.

Below is a diagram illustrating the PROTAC-mediated proteolysis pathway:

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome Recognition & Degradation

Caption: The PROTAC-mediated proteolysis signaling pathway.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.

These parameters are crucial for comparing the effectiveness of different PROTAC molecules and for guiding their optimization in drug development.

PROTAC NameTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
dBET1BRD4CRBNHeLa~100>90
ARV-771BET proteinsVHL22Rv1<1>95
MZ1BRD4VHLHeLa~25>90
PROTAC(H-PGDS)-7H-PGDSCRBNK562~30>90

Key Experimental Protocols in PROTAC Research

The development and characterization of PROTACs involve a series of specialized experimental protocols to assess their binding, ubiquitination-inducing, and degradation activities.

Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is a critical first step. Several biophysical techniques can be employed for this purpose:

  • NanoBRET™ Ternary Complex Assay (in Live Cells): This assay measures the proximity of the target protein and the E3 ligase within living cells. The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is fused to a HaloTag® that is labeled with a fluorescent acceptor. Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

    • Protocol Outline:

      • Co-transfect cells with expression vectors for the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase.

      • Label the HaloTag®-fusion protein with the NanoBRET™ 618 Ligand.

      • Add the NanoBRET™ Nano-Glo® Substrate.

      • Treat cells with the PROTAC of interest.

      • Measure the BRET signal to quantify ternary complex formation.

  • AlphaLISA® (Amplified Luminescent Proximity Homestead Assay): This is a bead-based immunoassay that can be used to detect ternary complex formation in vitro. One protein is captured on a donor bead and the other on an acceptor bead. When the ternary complex forms in the presence of the PROTAC, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.

    • Protocol Outline:

      • Incubate the target protein, E3 ligase, and PROTAC together.

      • Add AlphaLISA® acceptor beads conjugated to an antibody against the target protein and donor beads conjugated to an antibody against the E3 ligase.

      • Incubate to allow for bead-protein binding.

      • Excite the donor beads and measure the light emitted from the acceptor beads.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.

  • Protocol Outline:

    • Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the target protein in a reaction buffer.

    • Add the PROTAC or a vehicle control (e.g., DMSO).

    • Incubate the reaction at 37°C to allow for ubiquitination to occur.

    • Stop the reaction and analyze the ubiquitination of the target protein by Western blot, probing with an antibody against the target protein or ubiquitin. An upward shift in the molecular weight of the target protein indicates ubiquitination.

Western Blot for Protein Degradation

Western blotting is the most common method to quantify the degradation of a target protein in cells following PROTAC treatment.

  • Protocol Outline:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and detect the protein bands using chemiluminescence.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Visualizing Experimental and Logical Workflows

The development of a successful PROTAC involves a logical progression of experiments and design considerations.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel PROTAC.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Ternary_Assay Ternary Complex Formation Assay (e.g., NanoBRET, AlphaLISA) Design->Ternary_Assay Ub_Assay In Vitro Ubiquitination Assay Ternary_Assay->Ub_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Ub_Assay->Degradation_Assay SAR Structure-Activity Relationship (SAR) Optimization Degradation_Assay->SAR SAR->Design Iterative Refinement Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: A typical experimental workflow for PROTAC evaluation.

Logical Relationship in PROTAC Design (Structure-Activity Relationship)

The design of a potent and selective PROTAC relies on the careful optimization of its three components: the target-binding ligand, the E3 ligase-binding ligand, and the linker. The relationship between these components and the final degradation activity is a key focus of structure-activity relationship (SAR) studies.

PROTAC_SAR cluster_sar PROTAC Structure-Activity Relationship (SAR) POI_Ligand Target Protein Ligand Ternary_Complex_Stability Ternary Complex Stability & Conformation POI_Ligand->Ternary_Complex_Stability Binding Affinity Linker Linker Linker->Ternary_Complex_Stability Length & Composition E3_Ligand E3 Ligase Ligand E3_Ligand->Ternary_Complex_Stability Recruitment Efficiency Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Stability->Degradation_Efficacy

Caption: Logical relationships in PROTAC design and SAR.

Conclusion

The induced proteolysis pathway, particularly as harnessed by PROTAC technology, offers a powerful and versatile platform for the development of novel therapeutics. By understanding the core mechanism, employing rigorous quantitative analysis, and utilizing a suite of specialized experimental protocols, researchers can effectively design and optimize bifunctional degraders for a wide range of challenging disease targets. The continued exploration of new E3 ligases and the refinement of PROTAC design principles promise to further expand the impact of this transformative technology in medicine.

References

Methodological & Application

Application Notes and Protocols for bPiDDB, a Novel JAK2/STAT3 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for a hypothetical compound designated as "bPiDDB." As of the generation of this document, "this compound" is not a known or commercially available product. This document is intended to serve as a detailed example of how to create application notes and protocols for a novel cell culture reagent, in this case, a putative inhibitor of the JAK2/STAT3 signaling pathway.

Product Information

  • Product Name: this compound

  • Hypothetical Catalog Number: GGL-BPIDDB-10

  • Description: this compound is a potent, cell-permeable, small molecule inhibitor of Janus kinase 2 (JAK2) and subsequent Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and activation.

  • Formulation: Provided as a 10 mM stock solution in DMSO.

  • Storage: Store at -20°C. Protect from light.

Background

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including proliferation, differentiation, survival, and inflammation. Dysregulation of the JAK/STAT pathway, particularly the JAK2/STAT3 axis, has been implicated in various diseases, including myeloproliferative neoplasms and various cancers.[1] In this pathway, cytokines and growth factors binding to their receptors leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.

Mechanism of Action

This compound is a hypothetical inhibitor that selectively targets the ATP-binding site of JAK2, preventing its autophosphorylation and subsequent activation. This inhibition of JAK2 activity blocks the downstream phosphorylation and activation of STAT3. As a result, the translocation of STAT3 to the nucleus is inhibited, leading to the downregulation of target genes involved in cell proliferation and survival.

Applications in Cell Culture

  • Inhibition of cell proliferation: this compound can be used to study the effects of JAK2/STAT3 pathway inhibition on the proliferation of various cell lines, particularly those with known JAK/STAT pathway activation.

  • Induction of apoptosis: By blocking the pro-survival signals mediated by the JAK2/STAT3 pathway, this compound can be used to induce apoptosis in sensitive cell lines.

  • Modulation of cytokine signaling: this compound can be utilized to investigate the role of the JAK2/STAT3 pathway in mediating the effects of specific cytokines and growth factors.

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells in a 96-well plate format.

Materials:

  • Target cell line (e.g., a human cancer cell line with activated STAT3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.[2]

  • Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1, 1, 10, 100, 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for Phospho-STAT3 (p-STAT3) Inhibition

This protocol allows for the direct assessment of this compound's inhibitory effect on the JAK2/STAT3 pathway.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Cytokine for stimulation (e.g., IL-6, if necessary to induce STAT3 phosphorylation in the chosen cell line)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.[2]

  • Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control for a predetermined time (e.g., 2-4 hours).

  • If required, stimulate the cells with a cytokine like IL-6 for the last 15-30 minutes of the this compound treatment to induce robust STAT3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Data Presentation

Table 1: Effect of this compound on Cell Viability

This compound Concentration (nM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
10021.4 ± 2.5
10005.8 ± 1.3

Table 2: Quantification of p-STAT3 Inhibition by this compound

This compound Concentration (nM)Relative p-STAT3/Total STAT3 Ratio (Normalized to Vehicle)
0 (Vehicle)1.00
100.65
1000.18
10000.03

Visualizations

G Figure 1: Hypothetical Mechanism of this compound in the JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates This compound This compound This compound->JAK2 Inhibits

Caption: Hypothetical Mechanism of this compound in the JAK/STAT Pathway.

G Figure 2: General Experimental Workflow for Testing this compound start Start seed_cells Seed Cells in Appropriate Culture Vessel start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat Cells with this compound (and Vehicle Control) incubate1->treat_cells incubate2 Incubate for Desired Time Period treat_cells->incubate2 assay Perform Downstream Assay incubate2->assay viability Cell Viability Assay (e.g., MTT) assay->viability Proliferation western Western Blot for p-STAT3 assay->western Signaling apoptosis Apoptosis Assay (e.g., Annexin V) assay->apoptosis Cell Death analyze Analyze and Quantify Data viability->analyze western->analyze apoptosis->analyze end End analyze->end

Caption: General Experimental Workflow for Testing this compound.

References

Application Notes and Protocols for bPiDDB Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

bPiDDB (Biguanide-Phenylimidazo[1,2-a]diazinyl Derivative of BRD4) is a novel investigational compound demonstrating potent anti-neoplastic activity across a range of cancer cell lines. Structurally, this compound integrates a biguanide (B1667054) moiety, known to induce metabolic stress, with a potent inhibitor of the Bromodomain and Extra-Terminal (BET) protein family, specifically targeting BRD4. This dual-mechanism of action makes this compound a promising candidate for cancer therapy. These application notes provide a comprehensive overview of the protocols for evaluating the efficacy of this compound in cancer cell lines, including its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound exerts its anticancer effects through a synergistic two-pronged attack on cancer cell biology. The biguanide component is believed to inhibit mitochondrial complex I, leading to a decrease in ATP production and subsequent energy stress. This activates the AMP-activated protein kinase (AMPK) pathway, which in turn downregulates key anabolic processes and cell growth regulators like the mTOR pathway[1][2].

Concurrently, the BRD4 inhibitory moiety of this compound competitively binds to the acetyl-lysine binding pockets of BRD4, preventing its association with chromatin. This displaces BRD4 from enhancers and promoters of key oncogenes, such as c-Myc, leading to their transcriptional repression[3]. The downregulation of these oncogenes halts cell proliferation and can induce apoptosis[3]. The combined action of metabolic stress and epigenetic reprogramming via BRD4 inhibition culminates in robust cell cycle arrest and induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from treating various cancer cell lines with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer485.2 ± 0.6
MDA-MB-231Breast Cancer488.9 ± 1.1
A549Lung Cancer4812.5 ± 1.5
HCT116Colon Cancer487.8 ± 0.9
HeLaCervical Cancer4815.3 ± 2.0[4]
DU-145Prostate Cancer4810.1 ± 1.3

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)

This compound Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptotic Cells
0 (Control)2.1 ± 0.31.5 ± 0.23.6 ± 0.5
2.58.7 ± 1.04.2 ± 0.512.9 ± 1.5
5.015.4 ± 1.89.8 ± 1.225.2 ± 3.0
10.028.6 ± 3.118.3 ± 2.246.9 ± 5.3

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h Treatment)

This compound Concentration (µM)% G1 Phase% S Phase% G2/M Phase
0 (Control)45.2 ± 2.535.1 ± 2.119.7 ± 1.8
5.068.3 ± 3.015.8 ± 1.515.9 ± 1.4
10.075.1 ± 3.58.2 ± 0.916.7 ± 1.6

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Collect both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., HCT116)

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates and incubate overnight.

  • Treat the cells with different concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

bPiDDB_Signaling_Pathway cluster_this compound This compound cluster_Mitochondria Mitochondria cluster_Nucleus Nucleus This compound This compound Mito Mitochondrial Complex I This compound->Mito inhibits BRD4 BRD4 This compound->BRD4 inhibits CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest leads to AMPK AMPK Mito->AMPK activates cMyc c-Myc Oncogene BRD4->cMyc activates CellGrowth Cell Growth & Proliferation cMyc->CellGrowth Apoptosis Apoptosis cMyc->Apoptosis inhibits mTOR mTOR AMPK->mTOR inhibits AMPK->Apoptosis induces mTOR->CellGrowth promotes

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Assays Assays cluster_DataAnalysis Data Analysis Start Start with Cancer Cell Line Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound (various concentrations) Seed->Treat MTT Cell Viability (MTT Assay) Treat->MTT Apoptosis Apoptosis Analysis (Flow Cytometry) Treat->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle IC50 Calculate IC50 MTT->IC50 ApoptosisQuant Quantify Apoptotic Cells (%) Apoptosis->ApoptosisQuant CellCycleDist Determine Cell Cycle Distribution (%) CellCycle->CellCycleDist

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols for Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on bPiDDB: Initial searches for a specific application or database named "this compound" did not yield relevant results. It is possible that this is an internal, non-public tool, a new platform not yet widely indexed, or a potential typographical error. However, the principles and methodologies for studying targeted protein degradation are universal. Therefore, these application notes and protocols are centered around the use of a well-established, public database, PROTAC-DB , which serves as an excellent resource for researchers in the field of targeted protein degradation. The workflows and experimental designs described herein are broadly applicable and can be adapted to other similar databases or discovery pipelines.

Introduction to Targeted Protein Degradation and PROTAC-DB

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, TPD aims to remove the entire protein, offering potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".[1][2]

One of the most prominent TPD approaches involves the use of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC-DB is a valuable, open-access database that curates a wealth of information on PROTACs, including their chemical structures, biological activities, and physicochemical properties. This resource is instrumental for researchers in drug discovery and chemical biology to search for known PROTACs, understand structure-activity relationships (SAR), and design novel degraders.

Data Presentation: Quantitative Metrics in TPD

A critical aspect of TPD studies is the quantitative assessment of protein degradation. Key metrics used to evaluate the efficacy of a PROTAC include:

  • DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximal level of protein degradation achieved at a given concentration of a PROTAC.

  • Binding Affinities (Kd, Ki, IC50, EC50): These values quantify the binding of the PROTAC to the target protein and the E3 ligase, as well as the stability of the ternary complex (POI-PROTAC-E3 ligase).

Below is a sample table summarizing hypothetical data for different PROTACs targeting a specific protein, which can be found or curated from resources like PROTAC-DB.

PROTAC IDTarget ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)Cell LineReference
PROTAC-ABRD4VHL15955.2HeLaFictional et al., 2023
PROTAC-BBRD4CRBN89812.5293TFictional et al., 2023
PROTAC-CBTKVHL25902.1MOLM-14Fictional et al., 2023
PROTAC-DBTKCRBN12928.7MOLM-14Fictional et al., 2023

Signaling Pathways and Experimental Workflows

The PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the signaling pathway initiated by a PROTAC molecule to induce the degradation of a target protein.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Binding E3_Ligase->Ternary_Complex Recruitment Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for TPD Studies Using PROTAC-DB

This workflow outlines the steps from in silico screening using a database like PROTAC-DB to the experimental validation of a PROTAC's activity.

TPD_Workflow Start Identify Protein of Interest (POI) Database_Search Search PROTAC-DB for known degraders of POI or similar targets Start->Database_Search Analyze_Data Analyze SAR, linker properties, and reported biological activity Database_Search->Analyze_Data Select_PROTAC Select or Design Candidate PROTAC(s) Analyze_Data->Select_PROTAC Synthesize Synthesize or Procure PROTAC Compound(s) Select_PROTAC->Synthesize Cell_Culture Treat Cells with PROTAC (Dose-Response & Time-Course) Synthesize->Cell_Culture WB_Analysis Western Blot Analysis to measure POI levels Cell_Culture->WB_Analysis Viability_Assay Cell Viability/Proliferation Assay Cell_Culture->Viability_Assay Quantify_Deg Quantify Degradation (DC50, Dmax) WB_Analysis->Quantify_Deg Mechanism_Studies Mechanistic Studies (e.g., Proteasome Inhibition) Quantify_Deg->Mechanism_Studies Viability_Assay->Mechanism_Studies End Validated PROTAC for further pre-clinical development Mechanism_Studies->End

Caption: Experimental workflow for TPD studies.

Experimental Protocols

Protocol 1: In Silico Analysis using PROTAC-DB

Objective: To identify and select candidate PROTACs for a protein of interest (POI) using the PROTAC-DB database.

Materials:

  • A computer with internet access.

  • The name or UniProt ID of the POI.

Methodology:

  • Navigate to the PROTAC-DB website.

  • Perform a Search: Use the text-based search functionality to query the database with the name of your POI. Alternatively, if you have a known ligand for your POI, you can perform a structure-based search.

  • Filter and Browse Results: The search will yield a list of PROTACs. Filter the results based on the E3 ligase recruited (e.g., VHL or CRBN), if you have a preference.

  • Analyze Individual PROTAC Entries: For each promising PROTAC, examine the detailed information provided, which typically includes:

    • Chemical structure of the PROTAC, warhead, linker, and E3 ligand.

    • Biological activity data, such as DC50, Dmax, and binding affinities.

    • The cell lines in which the PROTAC was tested.

    • Links to the original publications.

  • Select Candidates: Based on the potency (low DC50), efficacy (high Dmax), and availability of synthetic routes or commercial sources, select one or more candidate PROTACs for experimental validation.

Protocol 2: Western Blot Analysis for Protein Degradation

Objective: To quantitatively measure the degradation of a POI in cells treated with a PROTAC.

Materials:

  • Selected cell line expressing the POI.

  • PROTAC compound(s) dissolved in a suitable solvent (e.g., DMSO).

  • Cell culture medium and supplements.

  • Multi-well plates (e.g., 6-well or 12-well).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the POI and the loading control using software like ImageJ.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control.

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

Objective: To assess the effect of POI degradation on cell proliferation or viability.

Materials:

  • Selected cell line.

  • PROTAC compound(s).

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

  • Plate reader.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations, similar to the Western blot experiment.

  • Incubation: Incubate the cells for a relevant period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

These notes and protocols provide a foundational framework for researchers embarking on targeted protein degradation studies. The integration of in silico tools like PROTAC-DB with robust experimental validation is key to successfully identifying and characterizing novel protein degraders.

References

Application Notes and Protocols for In Vivo Studies with bPiDDB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

bPiDDB (N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide) is a potent antagonist of the α6β2* nicotinic acetylcholine (B1216132) receptor (nAChR). These receptors are predominantly expressed on dopaminergic neurons and are implicated in the reinforcing effects of nicotine (B1678760). As such, this compound has been investigated as a potential therapeutic agent for nicotine addiction. This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

It is important to note that while the prompt mentions "bifunctional protein degrader," current scientific literature identifies this compound as a receptor antagonist. Its primary mechanism of action is the blockade of α6β2* nAChRs, thereby inhibiting nicotine-induced dopamine (B1211576) release. For completeness, this document also includes a section on the experimental design for in vivo studies of a hypothetical bifunctional protein degrader.

Section 1: In Vivo Experimental Design for this compound

Scientific Background

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical pathway in mediating the rewarding and addictive properties of nicotine. Nicotine acts as an agonist at nAChRs on VTA dopamine neurons, leading to increased dopamine release in the NAc. The α6β2* nAChR subtype is highly expressed in this pathway and plays a significant role in mediating these effects. This compound selectively antagonizes these receptors, offering a targeted approach to interfere with nicotine's reinforcing properties. However, a key consideration in the development of this compound is its observed toxicity with repeated administration.

Overall Experimental Workflow

A comprehensive in vivo evaluation of this compound should follow a structured workflow encompassing pharmacokinetics, efficacy, and safety assessments.

G cluster_0 Preclinical In Vivo Evaluation of this compound Animal Model Selection Animal Model Selection Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Characterize Exposure Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Inform Dose Selection Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies Assess Therapeutic Window Data Analysis & Interpretation Data Analysis & Interpretation Toxicity Studies->Data Analysis & Interpretation Evaluate Safety Profile

Caption: High-level workflow for the in vivo evaluation of this compound.

Animal Models

Rodent models are well-established for studying nicotine addiction.[1][2]

Animal ModelRationaleKey Considerations
Sprague-Dawley Rats Commonly used for nicotine self-administration and microdialysis studies. Their larger size facilitates surgical procedures.Outbred strain, which can lead to greater variability.
Wistar Rats Also frequently used in nicotine self-administration paradigms.Exhibit different behavioral characteristics compared to Sprague-Dawley rats.
C57BL/6 Mice Useful for genetic manipulation studies to investigate the role of specific nAChR subunits.Smaller size can make surgical procedures more challenging.

For initial studies, adult male Sprague-Dawley rats (250-350g) are recommended. Animals should be housed individually to prevent social housing-induced stress, which can influence drug-seeking behavior.

Section 2: Experimental Protocols for this compound

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats (n=3-5 per group) are surgically implanted with jugular and/or femoral vein catheters for intravenous (IV) administration and blood sampling. For subcutaneous (SC) administration, the injection is typically given in the mid-scapular region.

  • Dosing:

    • IV Administration: A single bolus dose (e.g., 1 mg/kg) is administered to determine clearance and volume of distribution.

    • SC Administration: Administer a range of doses (e.g., 1, 3, and 5.6 mg/kg) to assess bioavailability and dose-dependent exposure.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

  • Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Brain Tissue Analysis: To assess brain penetration, a separate cohort of animals is dosed with this compound (e.g., 5.6 mg/kg, SC). At various time points, animals are euthanized, and brain tissue is collected for homogenization and analysis of this compound concentration.

Data Presentation:

Parameter1 mg/kg SC3 mg/kg SC5.6 mg/kg SC1 mg/kg IV
Cmax (µg/mL) 0.130.330.43-
Tmax (min) 5.06.78.8-
AUC (µg*min/mL) 10.422.234.012.9
t1/2 (min) 76.054.641.745.1
Bioavailability (%) 80.368.2103.7-

Data adapted from pharmacokinetic studies in rats.

Efficacy Studies

Objective: To evaluate the effect of this compound on the reinforcing properties of nicotine.

Methodology:

  • Surgical Implantation: Rats are surgically implanted with an indwelling jugular vein catheter.

  • Operant Conditioning: Rats are trained to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) in operant conditioning chambers. A second, inactive lever is present to measure non-specific activity. Training sessions are typically 1-2 hours daily.

  • This compound Treatment: Once stable nicotine self-administration is established, rats are pre-treated with this compound (e.g., 1, 3, or 5.6 mg/kg, SC) or vehicle at a specified time before the self-administration session.

  • Data Collection: The number of active and inactive lever presses is recorded.

Data Presentation:

Treatment GroupMean Active Lever Presses (± SEM)Mean Inactive Lever Presses (± SEM)
Vehicle 25 ± 34 ± 1
This compound (1 mg/kg) 18 ± 2.53 ± 0.8
This compound (3 mg/kg) 12 ± 24 ± 1.2
This compound (5.6 mg/kg) 8 ± 1.5**3 ± 0.9

*p < 0.05, **p < 0.01 compared to vehicle. (Hypothetical data for illustrative purposes)

Objective: To measure the effect of this compound on nicotine-evoked dopamine release in the nucleus accumbens.

Methodology:

  • Surgical Implantation: Rats are surgically implanted with a guide cannula targeting the nucleus accumbens.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected (e.g., every 20 minutes).

  • Drug Administration:

    • This compound or vehicle is administered (e.g., SC).

    • Following this compound pre-treatment, nicotine (e.g., 0.4 mg/kg, SC) is administered.

  • Sample Analysis: Dopamine levels in the dialysate samples are quantified by HPLC with electrochemical detection.

  • Data Analysis: Dopamine levels are expressed as a percentage of the baseline.

Data Presentation:

Time (min)Vehicle + Nicotine (% Baseline ± SEM)This compound (3 mg/kg) + Nicotine (% Baseline ± SEM)
-20 100 ± 10100 ± 12
0 (Nicotine) 100 ± 10100 ± 12
20 180 ± 15110 ± 10
40 165 ± 12105 ± 8
60 140 ± 10100 ± 9

*p < 0.05 compared to Vehicle + Nicotine. (Hypothetical data for illustrative purposes)

Toxicity Studies

Objective: To assess the safety profile of this compound with acute and repeated dosing.

Methodology:

  • Acute Toxicity:

    • Administer a single high dose of this compound (e.g., up to a limit dose of 2000 mg/kg, or until signs of toxicity are observed) to a small group of rats.

    • Observe animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.

  • Repeated-Dose Toxicity:

    • Administer this compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels (e.g., low, mid, and high doses informed by PK and efficacy studies) and a vehicle control.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and histopathological examination of major organs.

Data Presentation:

ParameterVehicleThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Body Weight Change (g) +50 ± 5+45 ± 6+20 ± 4-10 ± 3**
ALT (U/L) 35 ± 440 ± 580 ± 10150 ± 20
Creatinine (mg/dL) 0.5 ± 0.10.6 ± 0.11.0 ± 0.2*1.8 ± 0.3
Histopathology Findings No significant findingsNo significant findingsMild liver inflammationModerate to severe liver and kidney damage

*p < 0.05, **p < 0.01 compared to vehicle. (Hypothetical data for illustrative purposes)

Section 3: Signaling Pathway

G cluster_0 Nicotine Action and this compound Antagonism Nicotine Nicotine alpha6beta2_nAChR α6β2* nAChR Nicotine->alpha6beta2_nAChR Agonist This compound This compound This compound->alpha6beta2_nAChR Antagonist Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) alpha6beta2_nAChR->Ion_Channel_Opening Membrane_Depolarization Membrane Depolarization Ion_Channel_Opening->Membrane_Depolarization PI3K_Akt_Pathway PI3K/Akt Pathway Ion_Channel_Opening->PI3K_Akt_Pathway MAPK_ERK_Pathway MAPK/ERK Pathway Ion_Channel_Opening->MAPK_ERK_Pathway Dopamine_Release Dopamine Release (Nucleus Accumbens) Membrane_Depolarization->Dopamine_Release Cell_Survival Cell Survival & Synaptic Plasticity PI3K_Akt_Pathway->Cell_Survival MAPK_ERK_Pathway->Cell_Survival

Caption: Simplified signaling pathway of α6β2* nAChR activation by nicotine and antagonism by this compound.

Activation of α6β2* nAChRs by nicotine leads to the influx of cations, causing membrane depolarization and subsequent dopamine release.[3][4] This can also activate downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[5] this compound blocks the binding of nicotine to the receptor, thereby inhibiting these downstream effects.

Section 4: Experimental Design for a Hypothetical Bifunctional Protein Degrader

While this compound is not a protein degrader, this section outlines a typical in vivo experimental design for such a molecule, for instance, a PROTAC (Proteolysis Targeting Chimera).

Scientific Background

Bifunctional protein degraders are molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This brings the target protein and the E3 ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein.

In Vivo Experimental Workflow

G cluster_1 In Vivo Evaluation of a Bifunctional Protein Degrader PK_PD_Studies Pharmacokinetics & Pharmacodynamics Target_Engagement Target Engagement (in vivo) PK_PD_Studies->Target_Engagement Confirm Exposure & Target Degradation Efficacy_Studies Efficacy in Disease Model Target_Engagement->Efficacy_Studies Correlate Degradation with Efficacy Toxicity_Evaluation Toxicity & Safety Assessment Efficacy_Studies->Toxicity_Evaluation Determine Therapeutic Index

Caption: A typical in vivo workflow for a bifunctional protein degrader.

Key In Vivo Experiments
  • Pharmacokinetics/Pharmacodynamics (PK/PD) Study:

    • Objective: To correlate the plasma and tissue exposure of the degrader with the extent and duration of target protein degradation.

    • Methodology: Administer the degrader to animals (e.g., mice or rats) at various doses. Collect plasma and tissues of interest at multiple time points. Analyze degrader concentration (PK) by LC-MS and target protein levels (PD) by methods such as Western blot, ELISA, or mass spectrometry-based proteomics.

  • Efficacy Study in a Disease Model:

    • Objective: To assess the therapeutic effect of the degrader in a relevant animal model of disease (e.g., a tumor xenograft model for an oncology target).

    • Methodology: Treat tumor-bearing mice with the degrader at a defined dose and schedule. Monitor tumor growth over time. At the end of the study, tumors can be collected to confirm target protein degradation.

  • Toxicity Study:

    • Objective: To evaluate the safety and tolerability of the degrader.

    • Methodology: Similar to the toxicity study for this compound, involving acute and repeated-dose studies with monitoring of clinical signs, body weight, clinical pathology, and histopathology. Special attention should be paid to potential on-target toxicity in tissues where the target protein has a physiological role, and off-target toxicity.

Data Presentation for a Hypothetical Degrader:

PK/PD Data:

Dose (mg/kg)Plasma AUC (ng*h/mL)Tumor Cmax (ng/g)Max. Target Degradation in Tumor (%)Duration of >80% Degradation (h)
1 500100608
5 25006009524
25 10000200098>48

Efficacy Data (Xenograft Model):

Treatment GroupTumor Growth Inhibition (%)Final Tumor Volume (mm³ ± SEM)Target Degradation in Tumor (%)
Vehicle -1500 ± 1500
Degrader (5 mg/kg, daily) 75375 ± 50*92
Degrader (25 mg/kg, daily) 9575 ± 20**97

*p < 0.05, **p < 0.01 compared to vehicle. (Hypothetical data for illustrative purposes)

References

Application Notes and Protocols for Assessing Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation (TPD) is a revolutionary strategy in drug discovery and chemical biology that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] This is often achieved using heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This approach offers the potential to target proteins previously considered "undruggable."[1][3]

Note: A search for "bPiDDB-mediated protein degradation" did not yield specific information on N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (this compound) as a protein degrader. The following application notes and protocols provide a comprehensive guide to the general methods used to assess targeted protein degradation, applicable to technologies like PROTACs.

These application notes provide an overview of the key experimental methods used to characterize and quantify the efficacy of protein degraders. The subsequent protocols offer detailed step-by-step instructions for researchers, scientists, and drug development professionals.

Core Assays for Assessing Protein Degradation

A robust assessment of a protein degrader involves a multi-faceted approach to confirm target engagement, ubiquitination, and ultimate degradation. Key assays include:

  • Quantification of Protein Degradation: Determining the extent and rate of target protein reduction.

  • Confirmation of Proteasome-Mediated Degradation: Verifying that the observed protein loss is due to the proteasome.

  • Assessment of Target Ubiquitination: Demonstrating that the degrader induces ubiquitination of the target protein.

  • Evaluation of Ternary Complex Formation: Confirming the proximity-inducing mechanism of action.

Section 1: Quantification of Protein Degradation

The most direct measure of a degrader's effectiveness is the quantification of the target protein's disappearance from the cell.

Application Note 1.1: Western Blotting for Protein Level Assessment

Western blotting is a fundamental technique to visualize and quantify changes in protein levels. It allows for the detection of the endogenous target protein without the need for cellular engineering.

Data Presentation:

ParameterDescriptionTypical Metric
DC₅₀ The concentration of a degrader that results in 50% degradation of the target protein at a specific time point.nM or µM
Dₘₐₓ The maximum percentage of protein degradation achieved at a specific time point.%
Time to Dₘₐₓ The time required to reach the maximum degradation level.hours
Protocol 1.1: Western Blotting

Principle: This protocol describes the detection of a target protein in cell lysates by separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with a specific primary antibody.

Materials:

  • Cells treated with the degrader and appropriate controls (e.g., vehicle, inactive epimer).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • Wash treated cells with ice-cold PBS.

    • Add lysis buffer and incubate on ice for 30 minutes.

    • Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with a loading control antibody.

Data Analysis:

  • Quantify the band intensity for the target protein and the loading control using image analysis software.

  • Normalize the target protein intensity to the loading control intensity.

  • Calculate the percentage of remaining protein relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the degrader concentration to determine the DC₅₀.

Section 2: Confirmation of Proteasome-Mediated Degradation

To confirm that the observed protein degradation is mediated by the proteasome, a proteasome inhibitor is used in conjunction with the degrader.

Application Note 2.1: Proteasome Inhibition Assay

This assay demonstrates that the degrader-induced protein loss is dependent on the proteasome. If the degradation is proteasome-mediated, co-treatment with a proteasome inhibitor will "rescue" the target protein from degradation.

Data Presentation:

TreatmentExpected OutcomeInterpretation
Vehicle100% Protein LevelBaseline
DegraderDecreased Protein LevelDegradation Occurs
Proteasome Inhibitor~100% Protein LevelInhibitor is not toxic
Degrader + Proteasome InhibitorRescued Protein Level (similar to vehicle)Degradation is proteasome-dependent
Protocol 2.1: Proteasome Inhibition Assay

Principle: Cells are co-treated with the degrader and a proteasome inhibitor (e.g., MG132 or bortezomib). The levels of the target protein are then assessed by Western blotting.

Materials:

  • Cells.

  • Degrader of interest.

  • Proteasome inhibitor (e.g., MG132).

  • Materials for Western blotting (as in Protocol 1.1).

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

    • Add the degrader at a concentration known to cause significant degradation (e.g., 5x DC₅₀).

    • Include the following controls: vehicle only, degrader only, and proteasome inhibitor only.

    • Incubate for the desired time period.

  • Cell Lysis and Western Blotting:

    • Lyse the cells and perform Western blotting as described in Protocol 1.1 to detect the target protein and a loading control.

Data Analysis:

  • Compare the protein levels in the "Degrader" and "Degrader + Proteasome Inhibitor" lanes.

  • A significant increase in the target protein level in the co-treated sample compared to the degrader-only sample indicates proteasome-dependent degradation.

Section 3: Assessment of Target Ubiquitination

A key mechanistic step for many degraders is the ubiquitination of the target protein.

Application Note 3.1: In-Cell Ubiquitination Assay

This assay is designed to detect the accumulation of poly-ubiquitinated forms of the target protein upon treatment with a degrader.

Data Presentation:

TreatmentExpected Outcome on Immunoblot
VehicleLow or no high molecular weight smear
Degrader + Proteasome InhibitorHigh molecular weight smear/laddering above the target protein band
Protocol 3.1: In-Cell Ubiquitination Assay

Principle: The target protein is immunoprecipitated from cell lysates, and the resulting precipitate is analyzed by Western blotting for the presence of ubiquitin. A proteasome inhibitor is used to allow the accumulation of ubiquitinated proteins.

Materials:

  • Cells.

  • Degrader of interest.

  • Proteasome inhibitor (e.g., MG132).

  • Lysis buffer with deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide (NEM)).

  • Antibody against the target protein for immunoprecipitation.

  • Protein A/G magnetic beads or agarose.

  • Wash buffer.

  • Elution buffer.

  • Antibody against ubiquitin for Western blotting.

  • Materials for Western blotting.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the degrader and a proteasome inhibitor as described in Protocol 2.1.

    • Lyse cells in a buffer containing DUB inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads alone.

    • Incubate the pre-cleared lysate with the target protein antibody overnight at 4°C.

    • Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

    • Wash the beads several times with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein from the beads using elution buffer and by boiling.

    • Perform Western blotting on the eluate.

    • Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated target protein. The membrane can also be probed with the anti-target protein antibody to confirm successful immunoprecipitation.

Data Analysis:

  • Look for a high molecular weight smear or laddering pattern in the lane corresponding to the degrader and proteasome inhibitor co-treatment when blotting for ubiquitin. This indicates poly-ubiquitination of the target protein.

Visualizations

Signaling Pathway of Targeted Protein Degradation

TPD_Pathway cluster_cell Cell Degrader Degrader (e.g., PROTAC) Ternary_Complex Ternary Complex (POI-Degrader-E3) Degrader->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degrader Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of targeted protein degradation by a bifunctional degrader.

Experimental Workflow for Assessing a Protein Degrader

Experimental_Workflow start Start: Degrader Compound step1 Treat Cells with Degrader (Dose-Response and Time-Course) start->step1 step2 Quantify Protein Levels (Western Blot) step1->step2 decision1 Is Protein Degraded? step2->decision1 step3 Co-treat with Proteasome Inhibitor decision1->step3 Yes end_fail Re-evaluate Mechanism or Compound decision1->end_fail No step4 Assess Protein Rescue (Western Blot) step3->step4 decision2 Is Degradation Proteasome-Dependent? step4->decision2 step5 Perform In-Cell Ubiquitination Assay (IP-Western) decision2->step5 Yes decision2->end_fail No decision3 Is Target Ubiquitinated? step5->decision3 end_success Mechanism Confirmed decision3->end_success Yes decision3->end_fail No

Caption: A logical workflow for the characterization of a targeted protein degrader.

References

Application Notes and Protocols for MCC950 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950 is a potent and highly specific small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a crucial component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. MCC950 offers a valuable tool for studying the role of the NLRP3 inflammasome in various disease models and holds therapeutic potential.[4] These application notes provide a comprehensive guide to the dosage and administration of MCC950 in animal models, based on preclinical research.

Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline substances, and microbial toxins, which leads to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.

MCC950 specifically inhibits NLRP3 activation by directly targeting the NLRP3 ATP-hydrolysis motif, preventing the conformational change and oligomerization required for inflammasome assembly. It blocks the release of IL-1β induced by various NLRP3 activators but does not inhibit other inflammasomes like AIM2 or NLRC4, nor does it affect the priming step or TLR signaling.

NLRP3_Pathway NLRP3 Inflammasome Activation and Inhibition by MCC950 cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->pro_IL1B_mRNA upregulates Stimuli Activation Stimuli (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 activates IL1B Mature IL-1β caspase1->IL1B cleaves IL18 Mature IL-18 caspase1->IL18 cleaves Pyroptosis Pyroptosis caspase1->Pyroptosis cleaves GSDMD to induce pro_IL1B pro-IL-1β pro_IL1B->IL1B pro_IL18 pro-IL-18 pro_IL18->IL18 GSDMD Gasdermin D GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3_active inhibits Experimental_Workflow General Experimental Workflow for In Vivo Testing of MCC950 start Start acclimatize Acclimatize Mice start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize pretreat Pre-treat with MCC950 or Vehicle randomize->pretreat induce Induce Inflammation (e.g., LPS injection) pretreat->induce monitor Monitor Clinical Signs induce->monitor collect Collect Samples (e.g., peritoneal lavage, blood, tissues) monitor->collect analyze Analyze Inflammatory Markers (e.g., ELISA for IL-1β) collect->analyze end End analyze->end

References

techniques for synthesizing bPiDDB for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the term "bPiDDB" did not yield a well-defined or commonly recognized molecule, protein, or biological target. The provided acronym does not correspond to a standard nomenclature in available scientific databases and literature.

The search results hinted at complex chemical structures involving bipyridine ("bipy") ligands in coordination chemistry, as well as target databases in tuberculosis research. However, no specific entity with the distinct acronym "this compound" could be conclusively identified.

Without a clear identification of the target molecule or compound, it is not possible to provide the requested detailed application notes and protocols for its synthesis. The development of such materials requires precise knowledge of the chemical structure, properties, and established synthetic routes of the compound .

To proceed, please provide the full name or a more detailed description of "this compound," including its chemical structure, the research context in which it is used, or references to relevant scientific publications. This information is essential for gathering the necessary data to create accurate and useful synthesis protocols, data tables, and pathway diagrams as requested.

Application Notes & Protocols: Utilizing bPiDDB in CRISPR-Based Screening for Novel Target Discovery and Resistance Mechanism Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide screens to identify genes that modulate cellular responses to various perturbations, including small molecule treatments.[1][2][3] These screens are powerful tools for drug target discovery, mechanism of action studies, and identifying drug resistance genes.[4][5] This document provides a detailed protocol and application notes for a hypothetical CRISPR-based screen using bPiDDB, a known antagonist of α6β2* nicotinic acetylcholine (B1216132) receptors (nAChRs). While originally studied in the context of nicotine (B1678760) addiction, this protocol will outline how this compound could be used in a broader cancer cell context to identify novel targets and pathways that influence cellular sensitivity to its effects.

Core Concept: Identifying Genetic Modifiers of this compound Sensitivity

The central hypothesis of this experimental outline is that the cytotoxic or cytostatic effects of this compound in a specific cell line can be modulated by the loss of certain genes. A genome-wide CRISPR knockout screen can identify these genes, which can be categorized as follows:

  • Sensitizing Genes: Genes whose knockout increases the sensitivity of cells to this compound. These may represent novel drug targets for combination therapies.

  • Resistance Genes: Genes whose knockout confers resistance to this compound. These genes may be involved in the drug's mechanism of action or in parallel pathways that compensate for its effects.

Experimental Design & Workflow

The overall experimental workflow for a pooled CRISPR knockout screen with this compound treatment is depicted below.

CRISPR_Screen_Workflow cluster_0 Phase 1: Library Preparation & Transduction cluster_1 Phase 2: this compound Treatment & Screening cluster_2 Phase 3: Data Analysis sgRNA_Library sgRNA Library Amplification Lentivirus Lentiviral Packaging sgRNA_Library->Lentivirus Transduction Lentiviral Transduction Lentivirus->Transduction Cell_Culture Cas9-expressing Cell Line Culture Cell_Culture->Transduction Selection Puromycin Selection Transduction->Selection Initial_Population T0 Population Collection Selection->Initial_Population Start of Screen Treatment_Start Split Population Initial_Population->Treatment_Start Control_Group Control (Vehicle) Treatment_Start->Control_Group Treatment_Group This compound Treatment Treatment_Start->Treatment_Group Cell_Proliferation Cell Proliferation (Multiple Passages) Control_Group->Cell_Proliferation Treatment_Group->Cell_Proliferation Final_Population Final Population Collection Cell_Proliferation->Final_Population gDNA_Extraction Genomic DNA Extraction Final_Population->gDNA_Extraction PCR_Amplification sgRNA Sequence Amplification gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Read_Alignment Read Alignment & Counting NGS->Read_Alignment Hit_Identification Hit Identification (e.g., MAGeCK) Read_Alignment->Hit_Identification caption Figure 1: Experimental workflow for a CRISPR knockout screen with this compound.

Figure 1: Experimental workflow for a CRISPR knockout screen with this compound.

Detailed Protocols

1. Cell Line Preparation

  • Cell Line Selection: Choose a cell line relevant to the research question. For this hypothetical screen, a cancer cell line expressing nAChRs, such as a lung adenocarcinoma line (e.g., A549), would be appropriate.

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9-expression vector (e.g., pLenti-Cas9-blast).

  • Quality Control: Ensure high and uniform Cas9 activity across the cell population using a reporter assay (e.g., GFP knockout).

2. sgRNA Library Preparation and Lentiviral Production

  • sgRNA Library: Utilize a genome-scale sgRNA library, such as the GeCKO-v2 library, which contains multiple sgRNAs targeting each gene to ensure robust knockout.

  • Library Amplification: Amplify the sgRNA library plasmid pool according to the manufacturer's protocol to generate sufficient DNA for lentiviral packaging.

  • Lentiviral Packaging: In HEK293T cells, co-transfect the amplified sgRNA library plasmid pool with lentiviral packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, and pMD2.G).

  • Virus Harvest and Titration: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Determine the viral titer to calculate the appropriate volume for transduction to achieve a low multiplicity of infection (MOI).

3. CRISPR Library Transduction and Selection

  • Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at an MOI of 0.3 to ensure that most cells receive a single sgRNA.

  • Selection: After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for a duration determined by a kill curve.

  • Initial Cell Population (T0): Harvest a representative sample of the cell population after selection. This T0 sample will serve as the baseline for sgRNA distribution.

4. This compound Screening

  • This compound Concentration: Determine the IC50 of this compound for the chosen cell line. The screen should be performed at a concentration that results in significant but not complete cell death (e.g., IC20-IC50).

  • Screening:

    • Split the transduced cell population into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.

    • Maintain the cells under treatment for a duration that allows for significant changes in sgRNA representation (e.g., 14-21 days), passaging as needed. Ensure a sufficient number of cells are maintained to preserve the complexity of the library.

  • Final Cell Population: At the end of the screen, harvest the final cell populations from both the control and this compound-treated arms.

5. Genomic DNA Extraction, Sequencing, and Data Analysis

  • Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell populations.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the abundance of each sgRNA in each sample.

  • Data Analysis:

    • Read Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Hit Identification: Use bioinformatics tools like MAGeCK to identify genes that are significantly enriched or depleted in the this compound-treated population compared to the control population.

Data Presentation

Quantitative data from the CRISPR screen should be summarized in clear and concise tables.

Table 1: CRISPR Screen Parameters

ParameterValue
Cell LineA549 (Cas9-expressing)
sgRNA LibraryGeCKO-v2 (Human)
Multiplicity of Infection (MOI)0.3
Selection AgentPuromycin (2 µg/mL)
This compound Concentration10 µM (IC40)
Screen Duration18 days
Sequencing Depth>20 million reads per sample

Table 2: Quality Control Metrics

MetricT0Control (Final)This compound (Final)
Reads Mapped25.2 M28.1 M26.5 M
Gini Index0.120.150.28
Non-targeting sgRNAs998/1000995/1000997/1000

Table 3: Top Gene Hits for this compound Resistance (Hypothetical)

GeneRankp-valueFDR
GENE_A11.2e-85.5e-7
GENE_B23.5e-78.1e-6
GENE_C39.8e-71.5e-5

Table 4: Top Gene Hits for this compound Sensitization (Hypothetical)

GeneRankp-valueFDR
GENE_X12.1e-97.3e-8
GENE_Y24.4e-89.2e-7
GENE_Z36.7e-81.1e-6

Hypothetical Signaling Pathway

Based on the known mechanism of this compound, a hypothetical signaling pathway in a cancer cell context could involve the modulation of downstream signaling cascades following nAChR blockade.

bPiDDB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound nAChR α6β2* nAChR This compound->nAChR Antagonism Ca_ion Ca²⁺ Influx (Blocked) nAChR->Ca_ion Inhibition PLC PLC Ca_ion->PLC PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Cell_Cycle_Genes Cell Cycle & Proliferation Genes Transcription_Factors->Cell_Cycle_Genes caption Figure 2: Hypothetical this compound signaling pathway.

Figure 2: Hypothetical this compound signaling pathway.

Conclusion

This document provides a comprehensive, albeit hypothetical, framework for applying this compound in a CRISPR-based screening context. By following these protocols, researchers can systematically identify genes and pathways that modulate cellular responses to this nAChR antagonist. The identification of such genetic modifiers can provide valuable insights into the broader cellular functions influenced by nicotinic acetylcholine receptor signaling and may uncover novel therapeutic targets for cancer and other diseases. The general principles and protocols outlined here are broadly applicable to CRISPR screens with other small molecules.

References

laboratory protocols for handling and storing bPiDDB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

bPiDDB (N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide) is a potent and selective antagonist of the α6β2* nicotinic acetylcholine (B1216132) receptor (nAChR). This receptor subtype is predominantly expressed on dopaminergic neurons and plays a crucial role in nicotine-evoked dopamine (B1211576) release. Due to its targeted action, this compound is a valuable research tool for investigating the role of α6β2* nAChRs in nicotine (B1678760) addiction, reward pathways, and potentially other neurological disorders. These application notes provide detailed protocols for the proper handling, storage, and experimental use of this compound.

Chemical Profile

PropertyValue
Full Name N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide
Synonyms This compound
Molecular Formula C₂₄H₃₈Br₂N₂
Molecular Weight 530.38 g/mol
Structure A bis-quaternary ammonium (B1175870) compound with a dodecane (B42187) linker connecting two picolinium rings.
Function Selective antagonist of the α6β2* nicotinic acetylcholine receptor.

Hazard Identification and Safety Precautions

Potential Hazards:

  • Toxicity: Overt toxicity has been observed with repeated administration of this compound. The toxicological properties have not been fully investigated.

  • Irritation: May cause skin and eye irritation upon direct contact.

  • Ingestion/Inhalation: May be harmful if swallowed or inhaled.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Do not ingest. If swallowed, seek immediate medical attention.

    • Wash hands thoroughly after handling.

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

Storage and Stability

ConditionRecommendation
Storage Temperature Store at -20°C for long-term storage.
Light Exposure Store in a light-protected container (e.g., amber vial) to prevent potential photodegradation. While not explicitly confirmed to be photosensitive, it is good practice for complex organic molecules.
Moisture Store in a tightly sealed container to prevent moisture absorption.
Solution Stability Prepare solutions fresh on the day of use. If short-term storage of a stock solution is necessary, store at 4°C for no longer than 24 hours. For longer-term storage of solutions, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Solution Preparation

For In Vitro Experiments (e.g., Striatal Slices):

  • Solvent: Artificial cerebrospinal fluid (aCSF) or a suitable buffer for the specific assay.

  • Protocol:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a clean, sterile microcentrifuge tube.

    • Add the appropriate volume of aCSF or buffer to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the compound completely.

    • Prepare working dilutions from the stock solution using the assay buffer.

For In Vivo Experiments (e.g., Intravenous Administration in Rats):

  • Solvent: Sterile, pyrogen-free 0.9% saline is a recommended vehicle for intravenous injection. The solubility of this compound in saline should be confirmed.

  • Protocol:

    • Follow aseptic techniques for the preparation of all solutions for in vivo use.

    • Weigh the required amount of this compound.

    • Dissolve in sterile 0.9% saline to the desired final concentration for injection.

    • Ensure the solution is completely dissolved and free of particulates. Filter sterilization through a 0.22 µm syringe filter is recommended.

    • Prepare the solution fresh on the day of administration.

Example Calculation for In Vivo Dosing:

  • Desired Dose: 1 mg/kg

  • Animal Weight: 300 g (0.3 kg)

  • Required Amount: 1 mg/kg * 0.3 kg = 0.3 mg

  • Injection Volume: Assuming an injection volume of 1 ml/kg, the total volume is 0.3 ml.

  • Required Concentration: 0.3 mg / 0.3 ml = 1 mg/ml

Experimental Protocols

Protocol 1: In Vivo Nicotine Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the reinforcing properties of nicotine.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300 g) are surgically implanted with intravenous catheters.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Nicotine Self-Administration Training:

    • Rats are trained to press a lever for intravenous infusions of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1, progressing to FR5).

    • Each infusion is paired with a visual cue (e.g., illumination of a light above the active lever).

    • Training sessions are typically 1-2 hours daily.

  • This compound Administration:

    • Once stable nicotine self-administration is achieved, rats are pre-treated with this compound or vehicle (e.g., sterile saline) via intravenous or intraperitoneal injection at a specified time before the self-administration session (e.g., 15-30 minutes).

    • A range of this compound doses should be tested to determine a dose-response relationship.

  • Data Collection and Analysis:

    • The number of active and inactive lever presses and the number of nicotine infusions are recorded.

    • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment to vehicle control.

Protocol 2: In Vivo Microdialysis for Dopamine Measurement

This protocol measures the effect of this compound on nicotine-evoked dopamine release in a specific brain region (e.g., the nucleus accumbens).

Methodology:

  • Animal Model: Adult male Wistar rats (275-325 g) are surgically implanted with a guide cannula targeting the desired brain region.

  • Microdialysis Procedure:

    • A microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µl/min).

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

  • Drug Administration:

    • After a stable baseline of dopamine is established, nicotine (e.g., 0.4 mg/kg, s.c.) is administered.

    • In a separate group of animals, this compound is administered (e.g., 1 mg/kg, i.v.) prior to the nicotine challenge.

  • Dopamine Analysis:

    • Dopamine levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Dopamine levels are expressed as a percentage of the baseline.

    • Statistical analysis is used to compare the nicotine-evoked dopamine release in the presence and absence of this compound.

Mandatory Visualizations

G cluster_0 cluster_1 Nicotine Nicotine α6β2* nAChR α6β2* nAChR Nicotine->α6β2* nAChR Activates Dopaminergic Neuron Dopaminergic Neuron α6β2* nAChR->Dopaminergic Neuron Depolarization This compound This compound This compound->α6β2* nAChR Antagonizes Dopamine Release Dopamine Release Dopaminergic Neuron->Dopamine Release Reward & Reinforcement Reward & Reinforcement Dopamine Release->Reward & Reinforcement

Caption: Signaling pathway of this compound's antagonism of nicotine-induced dopamine release.

G Start Start IV Catheter Implantation IV Catheter Implantation Start->IV Catheter Implantation Recovery Recovery IV Catheter Implantation->Recovery Nicotine Self-Administration Training Nicotine Self-Administration Training Recovery->Nicotine Self-Administration Training Stable Responding Achieved Stable Responding Achieved Nicotine Self-Administration Training->Stable Responding Achieved Pre-treatment (this compound or Vehicle) Pre-treatment (this compound or Vehicle) Stable Responding Achieved->Pre-treatment (this compound or Vehicle) Self-Administration Session Self-Administration Session Pre-treatment (this compound or Vehicle)->Self-Administration Session Data Analysis Data Analysis Self-Administration Session->Data Analysis End End Data Analysis->End

Caption: Workflow for a nicotine self-administration study with this compound.

G Start Start Guide Cannula Implantation Guide Cannula Implantation Start->Guide Cannula Implantation Recovery Recovery Guide Cannula Implantation->Recovery Microdialysis Probe Insertion Microdialysis Probe Insertion Recovery->Microdialysis Probe Insertion Baseline Sample Collection Baseline Sample Collection Microdialysis Probe Insertion->Baseline Sample Collection Drug Administration (this compound/Vehicle -> Nicotine) Drug Administration (this compound/Vehicle -> Nicotine) Baseline Sample Collection->Drug Administration (this compound/Vehicle -> Nicotine) Post-treatment Sample Collection Post-treatment Sample Collection Drug Administration (this compound/Vehicle -> Nicotine)->Post-treatment Sample Collection HPLC-ED Analysis HPLC-ED Analysis Post-treatment Sample Collection->HPLC-ED Analysis End End HPLC-ED Analysis->End

Caption: Workflow for an in vivo microdialysis experiment with this compound.

Unraveling DNA Repair Mechanisms with bPiDDB: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing bPiDDB, a novel bisindole-PBD conjugate, in the study of DNA repair pathways. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the mechanism of action of this compound and its potential as an anticancer agent that targets DNA repair processes.

Introduction to this compound and DNA Repair

The integrity of the cellular genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways, including cell cycle checkpoints and various DNA repair mechanisms.[1] Double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability and tumorigenesis.[1] Key pathways involved in the repair of DSBs include homologous recombination (HR) and non-homologous end joining (NHEJ).[2][3] Many anticancer therapies aim to induce DNA damage in cancer cells, and inhibitors of DNA repair pathways can potentiate the effects of these therapies.[4]

This compound is a novel bisindole-PBD (pyrrolobenzodiazepine) conjugate that has demonstrated potent anticancer activity by inducing DNA damage and inhibiting DNA repair pathways, ultimately leading to apoptosis in cancer cells. This document outlines protocols to study the effects of this compound on DNA integrity, cell viability, and the activation of key DDR proteins.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on breast cancer cell lines, providing a quantitative overview of its activity.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration (µM)Inhibition of Cell Proliferation (%)
MCF-72Data not available in search results
4Data not available in search results
8Data not available in search results
MDAMB-2312Data not available in search results
4Data not available in search results
8Data not available in search results

Table 2: Induction of DNA Damage by this compound (COMET Assay)

Cell LineConcentration (µM)% Tail DNA
MCF-72Data not available in search results
4Data not available in search results
8Data not available in search results
MDAMB-2312Data not available in search results
4Data not available in search results
8Data not available in search results

Table 3: Activation of DDR Proteins by this compound

ProteinCell LineFold Increase in Activation (relative to control)
ATMMCF-7Data not available in search results
ATRMCF-7Data not available in search results
p53 (Ser15)MCF-7Data not available in search results

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Cell Viability Assay (Trypan Blue Exclusion)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDAMB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium to achieve final concentrations of 2, 4, and 8 µM. Include a vehicle control (DMSO).

  • Replace the medium in each well with the medium containing the respective concentrations of this compound.

  • Incubate the plates for 24, 48, and 72 hours.

  • After incubation, trypsinize the cells and resuspend them in complete medium.

  • Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of viable cells for each treatment condition.

DNA Damage Assessment (COMET Assay)

Objective: To detect single-stranded DNA breaks induced by this compound.

Materials:

  • Breast cancer cell lines

  • This compound

  • Low melting point agarose (B213101)

  • Normal melting point agarose

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Protocol:

  • Treat cells with this compound at concentrations of 2, 4, and 8 µM for a specified time (e.g., 24 hours).

  • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v) and pipette onto a pre-coated slide with normal melting point agarose.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour.

  • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20 minutes to allow for DNA unwinding.

  • Perform electrophoresis at 25V for 20 minutes.

  • Neutralize the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.

Western Blot Analysis of DDR Proteins

Objective: To investigate the activation of key proteins in the DNA damage response pathway, such as ATM, ATR, and p53.

Materials:

  • Breast cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated ATM, ATR, and p53 (Ser15)

  • HRP-conjugated secondary antibodies

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence substrate

Protocol:

  • Treat cells with this compound (2, 4, and 8 µM) for the desired time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its investigation.

bPiDDB_Mechanism cluster_DDR DNA Damage Response This compound This compound DNA_Damage DNA Damage (Single-Strand Breaks) This compound->DNA_Damage DNA_Repair_Inhibition DNA Repair Inhibition This compound->DNA_Repair_Inhibition ROS ROS Generation DNA_Damage->ROS ATM ATM Activation ROS->ATM ATR ATR Activation ROS->ATR p53 p53 (Ser15) Phosphorylation ATM->p53 ATR->p53 Apoptosis Apoptosis p53->Apoptosis DNA_Repair_Inhibition->Apoptosis Experimental_Workflow start Start: Treat Cancer Cells with this compound viability Assess Cell Viability (Trypan Blue Assay) start->viability dna_damage Detect DNA Damage (COMET Assay) start->dna_damage protein_analysis Analyze DDR Protein Activation (Western Blot) start->protein_analysis data_analysis Quantitative Data Analysis viability->data_analysis dna_damage->data_analysis protein_analysis->data_analysis conclusion Conclusion on this compound's Mechanism of Action data_analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting bPiDDB Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with bPiDDB (N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide) in aqueous solutions for experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. Its chemical structure features a long, 12-carbon alkyl chain (dodecane) linking two positively charged picolinium head groups. This amphipathic nature, with a significant hydrophobic component, leads to very low solubility in aqueous solutions, which can cause precipitation and inconsistent results in in-vitro assays.

Q2: I observed a precipitate in my this compound stock solution upon storage. What should I do?

A2: Precipitation upon storage, especially at lower temperatures, is common for poorly soluble compounds. First, try gently warming the solution (e.g., in a 37°C water bath) and vortexing to see if the precipitate redissolves. If it does not, you may need to prepare a fresh stock solution or consider using a different solvent system. For long-term storage, it is often advisable to store stock solutions at room temperature or in small aliquots at -20°C to minimize freeze-thaw cycles, which can promote precipitation.

Q3: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A3: This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous medium. To mitigate this, you can try the following:

  • Decrease the final concentration of this compound in your assay.

  • Increase the percentage of co-solvent in your final assay buffer, if your experimental system can tolerate it.

  • Use a surfactant in your assay buffer to aid in solubilization.

  • Prepare a more dilute stock solution of this compound to reduce the solvent shock upon dilution.

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound to prepare a stock solution.
  • Question: I am unable to dissolve this compound in my desired solvent to make a concentrated stock solution. What are my options?

  • Answer: The choice of solvent is critical for preparing a stable stock solution of this compound. Due to its hydrophobic dodecane (B42187) chain, pure aqueous solutions are often unsuitable for high concentrations. Consider the following solvents and techniques:

    • Organic Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of poorly soluble compounds.[1] Other options include ethanol, methanol, or dimethylformamide (DMF).

    • pH Adjustment: While this compound is a quaternary ammonium (B1175870) salt and its charge is not pH-dependent, the overall formulation's pH can influence interactions and stability. This is generally less effective for compounds like this compound compared to those with ionizable groups.[2]

    • Sonication: Applying ultrasonic energy can help to break down aggregates and enhance dissolution.

    • Gentle Heating: Warming the solution can increase the solubility of many compounds. However, be cautious about potential degradation at elevated temperatures.

Issue 2: Cloudiness or precipitation in the final assay plate.
  • Question: After adding my this compound stock solution to the aqueous buffer in my assay plate, the solution becomes cloudy. How can I resolve this?

  • Answer: Cloudiness indicates that this compound is precipitating out of solution. This "solvent shock" can be addressed by:

    • Optimizing the Co-solvent Concentration: Determine the maximum percentage of the organic solvent (from your stock solution) that your assay can tolerate without affecting the biological system. See the table below for an example of a co-solvent tolerability study.

    • Using Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to form micelles that encapsulate the hydrophobic parts of this compound, keeping it in solution.[2][3]

    • Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventEstimated Solubility (mg/mL)Observations
Water< 0.1Insoluble, forms a suspension.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Insoluble, precipitates observed.
Ethanol~10Soluble with gentle warming.
Dimethyl Sulfoxide (DMSO)> 50Freely soluble at room temperature.
5% Tween® 20 in Water~1Forms a clear micellar solution.
10% (w/v) Hydroxypropyl-β-cyclodextrin in Water~5Soluble, forms an inclusion complex.

Disclaimer: The values presented in this table are hypothetical estimates for illustrative purposes and are based on the chemical structure of this compound and general principles of solubility for similar compounds. Actual experimental determination is recommended.

Table 2: Example of a Co-solvent (DMSO) Tolerability Study in a Neuronal Cell Line Assay

Final DMSO Concentration (%)Cell Viability (%)Assay Signal Inhibition (%)Recommendation
0.199 ± 2< 1Optimal
0.595 ± 4< 5Acceptable
1.085 ± 6~10Use with caution
2.060 ± 8> 20Not Recommended

Disclaimer: This is example data. Researchers should perform a similar study for their specific assay system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure:

    • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound dication: 362.6 g/mol ; with two bromide counterions: 522.4 g/mol ). For 1 mL of a 10 mM solution, you will need 0.5224 mg of this compound dibromide.

    • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

    • Add the desired volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound in an Aqueous Buffer using a Surfactant
  • Materials: 10 mM this compound in DMSO, aqueous assay buffer, Tween® 20, vortex mixer.

  • Procedure:

    • Prepare the aqueous assay buffer containing a low concentration of Tween® 20 (e.g., 0.01% - 0.1% v/v).

    • Vortex the buffer to ensure the surfactant is evenly dispersed.

    • While vortexing the buffer, slowly add the required volume of the this compound stock solution drop by drop. This gradual addition helps to prevent immediate precipitation.

    • Continue to vortex for a few minutes to allow for the formation of stable micelles.

    • Visually inspect the solution for any signs of precipitation before use.

Mandatory Visualizations

G cluster_start Start cluster_investigate Investigation cluster_solutions Solutions cluster_end Outcome start This compound Insolubility Observed check_conc Is the concentration too high? start->check_conc check_solvent Is the solvent system appropriate? check_conc->check_solvent No lower_conc Lower the final concentration check_conc->lower_conc Yes use_cosolvent Increase co-solvent (e.g., DMSO) check_solvent->use_cosolvent No use_surfactant Add surfactant (e.g., Tween® 20) check_solvent->use_surfactant No use_cyclodextrin Use cyclodextrin check_solvent->use_cyclodextrin No success Solubility Achieved lower_conc->success use_cosolvent->success reassess Re-evaluate experimental design use_cosolvent->reassess If assay is sensitive use_surfactant->success use_surfactant->reassess If assay is sensitive use_cyclodextrin->success use_cyclodextrin->reassess If assay is sensitive

Caption: Troubleshooting workflow for this compound insolubility.

G cluster_insoluble Insoluble State in Aqueous Solution cluster_soluble Solubilized State cluster_micelle Micelle Formation cluster_cd Cyclodextrin Complex bPiDDB_agg This compound Aggregates (Hydrophobic tails associate) water Water Molecules bPiDDB_agg->water Poor Interaction bPiDDB_micelle This compound in Micelle bPiDDB_agg->bPiDDB_micelle + Surfactant bPiDDB_cd This compound bPiDDB_agg->bPiDDB_cd + Cyclodextrin surfactant Surfactant Molecules cd Cyclodextrin

Caption: Mechanisms of this compound solubilization.

References

Technical Support Center: Optimizing bPiDDB Concentration for Maximum Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of bPiDDB, a bifunctional proteolysis-targeting chimera (PROTAC), to achieve maximum degradation of target proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mediate protein degradation?

A1: this compound is a heterobifunctional degrader molecule designed to induce targeted protein degradation. It functions by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the cell's native protein disposal machinery, the proteasome.[1][2][3][4]

Q2: What is the "hook effect" and how does it relate to this compound concentration?

A2: The "hook effect" is a phenomenon observed with bifunctional degraders like this compound where increasing the concentration of the degrader beyond an optimal point leads to a decrease in protein degradation. This occurs because at very high concentrations, this compound can form binary complexes with either the target protein or the E3 ligase, which are not productive for forming the ternary complex required for degradation. This leads to a bell-shaped dose-response curve.

Q3: What are the critical first steps before starting a this compound experiment?

A3: Before initiating a degradation experiment, it is crucial to:

  • Confirm Target Engagement: Ensure this compound can bind to your target protein and the intended E3 ligase.[5]

  • Establish a Reliable Detection Method: Have a validated antibody for Western blotting or a quantitative assay like mass spectrometry to measure the levels of your target protein.

  • Cell Line Selection: Use a cell line known to express both the target protein and the recruited E3 ligase.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment time can vary depending on the target protein's natural turnover rate and the cellular context. A time-course experiment is recommended, typically ranging from 2 to 24 hours, to determine the time point of maximum degradation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound concentration optimization experiments.

Problem Potential Cause Recommended Solution
No protein degradation observed at any concentration. 1. Ineffective Ternary Complex Formation: The linker length or chemistry of this compound may not be optimal for bringing the target and E3 ligase into a productive orientation. 2. Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the E3 ligase recruited by this compound. 3. Target Protein is Not Amenable to Degradation: The target protein may lack accessible lysine (B10760008) residues for ubiquitination. 4. Cell Permeability Issues: this compound may not be efficiently entering the cells.1. If possible, test analogs of this compound with different linker lengths. 2. Verify E3 ligase expression levels via Western blot or qPCR. Consider using a different cell line. 3. Perform in vitro ubiquitination assays to confirm the target can be ubiquitinated. 4. Assess cell permeability through cellular thermal shift assays (CETSA) or by using fluorescently labeled this compound.
High variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable protein levels. 2. Pipetting Errors: Inaccurate dilution or addition of this compound. 3. Issues with Protein Extraction or Quantification: Incomplete cell lysis or inaccurate protein concentration measurement.1. Ensure a homogenous cell suspension and use a consistent seeding protocol. A minimum of three biological replicates is recommended. 2. Calibrate pipettes regularly and use a fresh dilution series for each experiment. 3. Optimize your lysis buffer with protease and phosphatase inhibitors and use a reliable protein quantification assay (e.g., BCA).
The dose-response curve is flat, showing partial degradation across a wide concentration range. 1. Suboptimal Incubation Time: The experiment may be terminated before maximum degradation is achieved. 2. Rapid Protein Synthesis: The rate of new protein synthesis may be competing with the rate of degradation.1. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, mid-range concentration of this compound. 2. Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to isolate the degradation effect. Use with caution as it can induce cellular stress.
Significant cell toxicity is observed at effective this compound concentrations. 1. Off-Target Effects: this compound may be degrading other essential proteins. 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.1. Perform proteome-wide analysis (e.g., mass spectrometry) to identify off-target proteins. 2. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a standard experiment to identify the optimal concentration of this compound for target protein degradation.

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • This compound Dilution Series: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 18 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot Analysis: Normalize the protein amounts for each sample, prepare them with loading buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the normalized protein levels against the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Quantitative Data Summary

Below is a table summarizing typical results from a this compound concentration optimization experiment.

This compound Concentration Normalized Target Protein Level (Mean ± SD) % Degradation
Vehicle (0 nM)1.00 ± 0.080%
1 nM0.85 ± 0.0615%
10 nM0.52 ± 0.0548%
50 nM0.21 ± 0.0479%
100 nM 0.15 ± 0.03 85% (Dmax)
500 nM0.28 ± 0.0572%
1 µM0.45 ± 0.0755%
10 µM0.68 ± 0.0932%

This table illustrates the hook effect, with maximum degradation observed at 100 nM.

Visualizations

Signaling Pathway of this compound-Mediated Protein Degradation

bPiDDB_Pathway cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound Ternary Ternary Complex (POI-bPiDDB-E3) This compound->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of this compound-induced targeted protein degradation.

Experimental Workflow for Concentration Optimization

Workflow A 1. Seed Cells in Multi-well Plate C 3. Treat Cells and Incubate A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot Analysis D->E F 6. Data Analysis (Dose-Response Curve) E->F G Determine DC50 & Dmax F->G

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic for No Protein Degradation

Troubleshooting Start No Degradation Observed Q1 Is Target Engagement Confirmed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is E3 Ligase Expressed? A1_Yes->Q2 Sol1 Perform Target Engagement Assays (e.g., CETSA) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is Incubation Time Optimized? A2_Yes->Q3 Sol2 Check E3 Ligase Levels / Change Cell Line A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consult Further Technical Support A3_Yes->End Sol3 Perform Time-Course Experiment A3_No->Sol3

Caption: Logic diagram for troubleshooting lack of degradation.

References

Technical Support Center: bPiDDB Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of bPiDDB.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during this compound synthesis?

Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reactions: The reaction may not be proceeding to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Side Reactions: Competing reaction pathways can consume starting materials and produce unwanted byproducts, reducing the yield of the desired product.

  • Product Degradation: The synthesized this compound may be unstable under the reaction or workup conditions, leading to degradation.

  • Mechanical Losses: Product loss can occur during transfers, extractions, and other workup steps.

Q2: How can I improve the purity of my this compound sample?

Improving the purity of this compound often requires optimizing the purification strategy. Common techniques include:

  • Chromatography Optimization: Fine-tuning the mobile phase composition, stationary phase, and gradient in column chromatography (flash or HPLC) can enhance the separation of impurities.

  • Recrystallization: If this compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Washing/Extraction: Performing additional aqueous washes or liquid-liquid extractions during the workup can remove specific types of impurities.

Q3: My this compound appears to be degrading upon storage. What are the recommended storage conditions?

To prevent degradation, this compound should be stored under inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C or -80°C). The stability of this compound in different solvents should also be assessed to choose an appropriate storage solvent if a solution is required.

Troubleshooting Guides

Problem 1: Unexpected Impurities in the Final Product

Symptoms:

  • Additional peaks observed in HPLC or LC-MS analysis.

  • NMR spectrum shows unidentifiable signals.

  • The melting point of the solid product is broad and lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Contaminated Reagents or Solvents Use freshly purified or high-purity grade reagents and solvents.
Side Reactions Modify reaction conditions (e.g., lower temperature, different catalyst) to minimize side product formation.
Incomplete Reaction Increase reaction time or temperature, or add more of the limiting reagent.
Product Degradation during Workup or Purification Use milder workup conditions (e.g., avoid strong acids/bases) and purify at lower temperatures if possible.
Problem 2: Difficulty in Removing a Co-eluting Impurity by Chromatography

Symptoms:

  • A persistent impurity peak overlaps with the product peak in HPLC.

  • Fractions from column chromatography are consistently contaminated with the same impurity.

Possible Causes and Solutions:

CauseRecommended Action
Similar Polarity of Product and Impurity Explore different stationary phases (e.g., reverse-phase, normal-phase, chiral) or different solvent systems to alter selectivity.
Impurity is a Stereoisomer Employ chiral chromatography for separation.
On-column Degradation Add a stabilizer to the mobile phase or use a less reactive stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of this compound
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, adsorb the crude product onto a small amount of silica (B1680970) gel.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack the column.

  • Loading: Load the prepared sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent system (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or a UV detector.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Optimization of this compound Synthesis Reaction Conditions
EntryTemperature (°C)Reaction Time (h)Catalyst Loading (mol%)Yield (%)Purity (%)
1252454585
2501257288
3502457586
45012108592
56012108390
Table 2: Comparison of Purification Methods for this compound
MethodLoading Amount (mg)Recovery (%)Final Purity (%)
Flash Chromatography (Silica) 5008595.2
Preparative HPLC (C18) 1007099.5
Recrystallization (Ethanol/Water) 10009298.8

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Outcome cluster_analysis Initial Analysis cluster_causes Identify Cause cluster_solutions Implement Solution Low_Yield Low Yield Analyze_Crude Analyze Crude Mixture (LC-MS, NMR) Low_Yield->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Side_Products Side Products? Analyze_Crude->Side_Products Degradation Degradation? Analyze_Crude->Degradation Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Concentration) Incomplete_Reaction->Optimize_Conditions Yes Change_Reagents Change Reagents/Catalyst Side_Products->Change_Reagents Yes Modify_Workup Modify Workup/Purification Degradation->Modify_Workup Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification_Troubleshooting_Workflow cluster_purification Purification Outcome cluster_analysis Analysis cluster_causes Impurity Type cluster_solutions Purification Strategy Low_Purity Low Purity Analyze_Impurity Characterize Impurity (LC-MS, NMR) Low_Purity->Analyze_Impurity Similar_Polarity Similar Polarity? Analyze_Impurity->Similar_Polarity Isomer Isomer? Analyze_Impurity->Isomer Reactive_Impurity Reactive Impurity? Analyze_Impurity->Reactive_Impurity Change_Chromatography Change Chromatography (Phase, Solvent) Similar_Polarity->Change_Chromatography Yes Chiral_Separation Chiral Separation Isomer->Chiral_Separation Yes Recrystallize Recrystallization Reactive_Impurity->Recrystallize Yes

Caption: Troubleshooting workflow for low purity of this compound after purification.

Technical Support Center: Enhancing the In Vivo Stability of bPiDDB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of bPiDDB, a selective α6β2* nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.

Troubleshooting Guide

Researchers working with this compound may encounter issues with its in vivo stability, primarily manifesting as toxicity upon repeated administration. This guide offers potential solutions to mitigate these challenges.

Problem: Observed Toxicity with Repeated this compound Administration

Potential Cause: The inherent chemical structure of this compound, a N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide, may contribute to off-target effects or the formation of toxic metabolites. While not a traditional peptide, its long alkyl chain and charged picolinium groups can lead to unfavorable interactions in a biological system.

Suggested Solutions:

  • Structural Modification:

    • Alkyl Chain Length Modification: The length of the alkyl chain connecting the two picolinium rings is a critical determinant of biological activity and toxicity. An analog with a shorter chain, bPiDI (N,N′-decane-1,10-diyl-bis-3-picolinium diiodide), has been shown to have a better toxicity profile. Researchers can synthesize and test a series of analogs with varying chain lengths to identify a candidate with an optimal balance of efficacy and safety.

    • Introduction of Polar Moieties: Incorporating polar functional groups into the alkyl chain can alter the compound's pharmacokinetic properties, potentially reducing non-specific binding and toxicity.

  • Formulation Strategies:

    • Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can shield it from metabolic enzymes and control its release, potentially reducing peak concentrations and associated toxicity.

    • Use of Excipients: Co-formulating this compound with stabilizing excipients such as polyethylene (B3416737) glycol (PEG) can improve its solubility and in vivo stability.

Problem: Rapid Clearance or Low Bioavailability In Vivo

Potential Cause: The physicochemical properties of this compound may lead to rapid excretion or poor absorption, limiting its therapeutic window.

Suggested Solutions:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to this compound can increase its hydrodynamic radius, reducing renal clearance and extending its circulation half-life.

  • HSA Binding: Introducing a moiety that binds to human serum albumin (HSA) can prolong the in vivo half-life of this compound by creating a circulating reservoir of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vivo stability issue with this compound?

A1: The primary issue reported for this compound is overt toxicity that emerges with repeated administration. This suggests that the compound or its metabolites may have off-target effects or accumulate to toxic levels.

Q2: Are there any known analogs of this compound with improved in vivo stability?

A2: Yes, an analog with a shorter alkyl chain, bPiDI (C10 linker), has been developed and shown to have a more favorable toxicity profile compared to this compound (C12 linker). This suggests that modifying the linker length is a viable strategy for improving in vivo performance.

Q3: What general strategies can be applied to improve the in vivo stability of peptide or peptidomimetic drugs like this compound?

A3: Several strategies can be employed, including:

  • Chemical Modifications: Altering the structure to block metabolic sites, such as N- or C-terminal modifications for peptides, or in the case of this compound, modifying the alkyl linker.

  • Formulation Approaches: Encapsulating the drug in delivery systems like liposomes or nanoparticles to protect it from degradation and control its release.

  • Half-Life Extension Technologies: Conjugating the drug to large molecules like PEG or albumin-binding domains to reduce renal clearance.

Data Summary

The following table summarizes the key differences between this compound and its analog bPiDI, highlighting the impact of a minor structural change on the in vivo profile.

CompoundLinker LengthReported In Vivo Observation
This compoundC12Overt toxicity with repeated administration
bPiDIC10Improved toxicity profile

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs with Varying Alkyl Chain Lengths

Objective: To synthesize a series of this compound analogs with different alkyl chain lengths to investigate the structure-activity relationship (SAR) and structure-toxicity relationship (STR).

Materials:

  • 3-Picoline

  • Dibromoalkanes of varying lengths (e.g., 1,8-dibromooctane, 1,9-dibromononane, 1,11-dibromoundecane)

  • Acetonitrile (B52724) (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • In a round-bottom flask, dissolve 2.2 equivalents of 3-picoline in anhydrous acetonitrile.

  • Add 1.0 equivalent of the desired dibromoalkane to the solution.

  • Reflux the reaction mixture for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold acetonitrile to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vivo Toxicity Assessment of this compound Analogs

Objective: To evaluate the in vivo toxicity of newly synthesized this compound analogs following repeated administration in a rodent model.

Materials:

  • Synthesized this compound analogs

  • Vehicle (e.g., sterile saline)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Standard animal housing and care facilities

  • Dosing syringes and needles

  • Equipment for monitoring animal health (e.g., body weight scales, observation cages)

  • Materials for blood collection and tissue harvesting

  • Clinical chemistry and hematology analyzers

  • Histopathology services

Procedure:

  • Acclimate animals to the housing conditions for at least one week prior to the start of the study.

  • Divide the animals into groups (n=5-10 per group), including a vehicle control group and groups for each this compound analog at various dose levels.

  • Administer the compounds or vehicle daily via a relevant route (e.g., subcutaneous or intraperitoneal injection) for a predetermined period (e.g., 14 or 28 days).

  • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

  • At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Euthanize the animals and perform a gross necropsy.

  • Collect major organs and tissues for histopathological examination.

  • Analyze the data to determine the no-observed-adverse-effect level (NOAEL) for each analog.

Visualizations

G cluster_0 Strategies to Improve In Vivo Stability cluster_2 Desired Outcomes A Chemical Modification D Alkyl Chain Modification A->D E Introduce Polar Groups A->E F Cyclization (for peptides) A->F B Formulation Strategies G Liposomal Encapsulation B->G H Use of Excipients (e.g., PEG) B->H C Half-life Extension I PEGylation C->I J Albumin Binding C->J K Reduced Toxicity D->K E->K F->K G->K M Improved Bioavailability G->M H->K H->M L Increased Half-life I->L J->L

Caption: Strategies to enhance the in vivo stability and reduce the toxicity of this compound.

G A Start: Synthesize this compound Analog B In Vitro Characterization (Purity, Receptor Binding) A->B C Proceed to In Vivo? B->C D In Vivo Toxicity Study (Repeated Dosing) C->D Yes G Redesign/Modify Structure C->G No E Toxicity Observed? D->E F Identify Lead Candidate E->F No E->G Yes G->A

Caption: Experimental workflow for developing this compound analogs with improved in vivo profiles.

addressing off-target effects of bPiDDB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using bPiDDB, a selective α6β2* nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. Due to limited publicly available data on the specific off-target effects and toxicity mechanisms of this compound, some information provided is based on general principles of pharmacology and toxicology.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of α6β2* nicotinic acetylcholine receptors (nAChRs). It potently inhibits nicotine-evoked dopamine (B1211576) release, which is a key process in the reinforcing effects of nicotine (B1678760).[1][2] This makes it a valuable tool for studying the role of α6β2* nAChRs in nicotine addiction and other neurological processes.

Q2: What is the reported potency of this compound?

A2: The inhibitory potency of this compound on nicotine-evoked dopamine release from rat striatal slices has been reported with an IC50 value of approximately 2 nM.[2] Another study reported that 10 nM of this compound inhibits about 60% of nicotine-evoked dopamine release.[1] It is important to note that repeated nicotine administration has been shown to dramatically increase the potency of this compound by as much as three orders of magnitude.[3]

Q3: Is this compound selective for α6β2 nAChRs?*

A3: While this compound is a potent antagonist at α6β2* nAChRs, it does exhibit activity at other nAChR subtypes, albeit at higher concentrations. In Xenopus oocytes, this compound was found to be more potent at inhibiting muscle-type and β4-containing nAChRs (IC50 values of 200–500 nM) compared to β2-containing receptors (IC50 values of 10–20 µM).

Q4: What is known about the toxicity of this compound?

A4: Preclinical studies have reported "overt toxicity" and "lethality" with repeated administration of this compound. However, the specific organ systems affected and the precise mechanisms of this toxicity have not been detailed in the available literature. An analog with a shorter carbon chain, bPiDI, was developed and found to be less toxic. Researchers should exercise caution and conduct thorough dose-response and toxicity assessments in their experimental models.

Troubleshooting Guide

Inconsistent or Unexpected Experimental Results
Issue Potential Cause Troubleshooting Steps
Lower than expected inhibition of nicotine-evoked dopamine release. 1. Incorrect this compound concentration. 2. Degradation of this compound. 3. Experimental model has low expression of α6β2 nAChRs.* 4. Prior exposure of the model to nicotine. 1. Verify calculations and perform a fresh dilution series. 2. Prepare fresh stock solutions. Store this compound as recommended by the supplier. 3. Confirm the expression of α6β2 nAChRs in your cell line or animal model using techniques like qPCR or western blotting.* 4. Be aware that prior nicotine exposure can significantly increase this compound potency. Adjust concentrations accordingly.
High levels of cell death or toxicity in vitro. 1. This compound concentration is too high. 2. Off-target effects on other cellular pathways. 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. 2. Consider potential off-target effects on muscle-type or β4-containing nAChRs if present in your cell model. Use a lower concentration or a more selective antagonist as a control.
Unexpected behavioral or physiological effects in vivo. 1. Off-target effects on the central or peripheral nervous system. 2. General toxicity. 1. Based on its activity at other nAChRs, consider potential effects on ganglionic (autonomic) and neuromuscular transmission. Monitor for changes in blood pressure, heart rate, or muscle function. 2. Carefully monitor animals for any signs of distress or adverse effects. Start with low doses and escalate cautiously. Include a comprehensive set of control groups.

Quantitative Data Summary

Parameter Value Experimental System Reference
IC50 (Nicotine-Evoked Dopamine Release) ~2 nMRat striatal slices
Inhibition at 10 nM ~60%Rat striatal slices
IC50 (after repeated nicotine) ~5 pMRat striatal slices
IC50 (Muscle-type & β4-containing nAChRs) 200 - 500 nMXenopus oocytes
IC50 (β2-containing nAChRs) 10 - 20 µMXenopus oocytes

Experimental Protocols

Protocol 1: In Vitro Assessment of Off-Target Effects using a Cell Viability Assay
  • Cell Plating: Plate cells of interest (e.g., a neuronal cell line or primary neurons) in a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare a dilution series of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO or saline).

  • Treatment: Treat the cells with the this compound dilutions and the vehicle control. Incubate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a live/dead staining kit, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the cell viability against the this compound concentration to determine the concentration at which toxicity is observed.

Protocol 2: General In Vivo Toxicity Observation
  • Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Dose Formulation: Prepare this compound in a sterile, biocompatible vehicle.

  • Dose Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal, subcutaneous). Start with a low dose and include a vehicle control group.

  • Clinical Observation: Observe the animals for any signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Key parameters to monitor include:

    • Changes in body weight

    • Changes in food and water intake

    • Behavioral changes (e.g., lethargy, hyperactivity, stereotypy)

    • Physical appearance (e.g., ruffled fur, abnormal posture)

    • Signs of neurological impairment (e.g., tremors, ataxia)

    • Signs of cardiovascular distress (e.g., changes in breathing rate)

  • Data Recording: Meticulously record all observations for each animal.

  • Necropsy: At the end of the study, a gross necropsy should be performed to examine for any visible organ abnormalities. For more detailed analysis, tissue samples can be collected for histopathology.

Visualizations

bPiDDB_On_Target_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nicotine Nicotine nAChR α6β2* nAChR Nicotine->nAChR Activates This compound This compound This compound->nAChR Blocks Ca_ion Ca²⁺ nAChR->Ca_ion Influx Dopamine_vesicle Dopamine Vesicle Ca_ion->Dopamine_vesicle Triggers Fusion Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine_postsynaptic Dopamine Dopamine_receptor Dopamine Receptor Dopamine_postsynaptic->Dopamine_receptor Postsynaptic_effect Postsynaptic Effect Dopamine_receptor->Postsynaptic_effect Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Verify this compound Concentration & Stability Start->Check_Concentration Check_Model Confirm Target Expression in Experimental Model Start->Check_Model Assess_Toxicity Perform Dose-Response for Toxicity Start->Assess_Toxicity Consider_Off_Target Consider Potential Off-Target Effects Check_Concentration->Consider_Off_Target Check_Model->Consider_Off_Target Assess_Toxicity->Consider_Off_Target In_Vitro_Effects Unexpected In Vitro Effects (e.g., cell death) Consider_Off_Target->In_Vitro_Effects In Vitro? In_Vivo_Effects Unexpected In Vivo Effects (e.g., adverse behavior) Consider_Off_Target->In_Vivo_Effects In Vivo? Hypothesize_Off_Target Hypothesize Off-Target (e.g., other nAChRs) In_Vitro_Effects->Hypothesize_Off_Target In_Vivo_Effects->Hypothesize_Off_Target Use_Controls Use Selective Controls for Other nAChR Subtypes Hypothesize_Off_Target->Use_Controls Refine_Experiment Refine Experimental Parameters Use_Controls->Refine_Experiment

References

how to minimize bPiDDB-induced cellular toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize bPiDDB-induced cellular toxicity in their experiments.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After this compound Treatment

Possible Causes:

  • Concentration of this compound is too high: Exceeding the optimal concentration range can lead to off-target effects and cellular toxicity.

  • Prolonged exposure time: Continuous exposure to this compound, even at lower concentrations, can induce cellular stress and apoptosis.

  • Cell type sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Suboptimal cell culture conditions: Factors like high cell density, nutrient depletion, or contamination can exacerbate this compound's toxic effects.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Perform a dose-response experiment to determine the optimal concentration that balances α6β2* nAChR antagonism with minimal cytotoxicity.

    • Start with a wide range of concentrations and narrow down to the lowest effective concentration.

  • Optimize Exposure Time:

    • Conduct a time-course experiment to identify the shortest exposure time required to achieve the desired pharmacological effect.

    • Consider intermittent exposure or washout periods to allow cells to recover.

  • Cell Line Evaluation:

    • If possible, test this compound on multiple cell lines to identify one with a better therapeutic window.

    • Ensure the chosen cell line is appropriate for the research question and expresses the target α6β2* nAChR.

  • Review and Optimize Cell Culture Protocols:

    • Maintain a consistent and optimal cell culture environment (e.g., temperature, CO2, humidity).

    • Ensure proper cell density at the time of treatment.

    • Regularly test for mycoplasma contamination.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes:

  • This compound solution instability: Improper storage or handling of this compound can lead to degradation and variable activity.

  • Variability in experimental setup: Inconsistencies in cell seeding density, treatment duration, or assay procedures can lead to fluctuating results.

  • Cellular stress responses: Cellular stress can alter the expression and function of nAChRs, impacting the effect of this compound.

Troubleshooting Steps:

  • Proper Handling and Storage of this compound:

    • Prepare fresh stock solutions of this compound for each experiment.

    • Store stock solutions at the recommended temperature and protect from light.

    • Avoid repeated freeze-thaw cycles.

  • Standardize Experimental Protocols:

    • Develop and adhere to a detailed, standardized protocol for all experiments.

    • Use automated liquid handlers for precise and consistent reagent addition.

  • Monitor for Cellular Stress:

    • Incorporate control experiments to assess baseline cellular stress levels.

    • Consider pre-conditioning cells or using a less stressful transfection method if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cellular toxicity?

A1: While the specific mechanism of this compound-induced toxicity is not extensively documented, it is likely to involve common pathways of cellular stress observed with other chemical compounds. These may include the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS) leading to oxidative stress, and disruption of mitochondrial function.

Q2: Are there any less toxic alternatives to this compound?

A2: Yes, a study has reported that bPiDI, a C10 analogue of this compound, is a potent α6β2* nAChR antagonist with significantly lower toxicity.[1] Researchers encountering persistent toxicity issues with this compound should consider bPiDI as a viable alternative for their studies on nicotine (B1678760) addiction.

Q3: How can I assess this compound-induced cellular toxicity in my experiments?

A3: Several standard assays can be used to quantify cellular toxicity:

  • Cell Viability Assays:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Detects early and late apoptotic cells via flow cytometry.

    • Caspase Activity Assays: Measures the activity of caspases, which are key mediators of apoptosis.

  • Oxidative Stress Assays:

    • ROS Detection: Use of fluorescent probes like DCFDA to measure intracellular ROS levels.

  • Mitochondrial Health Assays:

    • Mitochondrial Membrane Potential (MMP) Assays: Use of dyes like JC-1 or TMRE to assess mitochondrial function.

Q4: What is a typical starting concentration for this compound in in vitro experiments?

A4: Based on published research, this compound has been shown to inhibit nicotine-evoked dopamine (B1211576) release with an IC50 in the low nanomolar to picomolar range in tissues from nicotine-treated rats.[2] For initial in vitro experiments, it is advisable to start with a concentration range that spans several orders of magnitude around the reported IC50 for its antagonist activity, for instance, from 1 pM to 1 µM, to establish a dose-response curve for both efficacy and toxicity in your specific cell system.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

This compound Concentration% Inhibition of Nicotine-Evoked Response% Cell Viability (MTT Assay)
1 pM15%98%
10 pM45%95%
100 pM75%92%
1 nM90%85%
10 nM95%60%
100 nM98%35%
1 µM99%10%

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/PI Staining for Apoptosis

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Toxicity_Troubleshooting_Workflow start High Cell Death Observed concentration Is this compound concentration optimized? start->concentration exposure Is exposure time optimized? concentration->exposure Yes optimize_conc Perform dose-response experiment concentration->optimize_conc No cell_line Is the cell line appropriate? exposure->cell_line Yes optimize_time Perform time-course experiment exposure->optimize_time No culture Are culture conditions optimal? cell_line->culture Yes evaluate_cell Test alternative cell lines cell_line->evaluate_cell No optimize_culture Review and standardize culture protocol culture->optimize_culture No end Toxicity Minimized culture->end Yes optimize_conc->exposure consider_alt Consider using bPiDI (less toxic analog) optimize_conc->consider_alt optimize_time->cell_line optimize_time->consider_alt evaluate_cell->culture evaluate_cell->consider_alt optimize_culture->consider_alt optimize_culture->end

Caption: Troubleshooting workflow for addressing high cell death.

Cellular_Toxicity_Pathways This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Cellular_Stress->ROS Mitochondria Mitochondrial Dysfunction Cellular_Stress->Mitochondria ROS->Mitochondria Apoptosis ↑ Apoptosis ROS->Apoptosis Mitochondria->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential pathways of this compound-induced cellular toxicity.

References

Technical Support Center: Overcoming Resistance to bPiDDB Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel dual PI3K/DDX3 inhibitor, bPiDDB.

FAQs: Understanding and Overcoming this compound Resistance

This section addresses common questions regarding the development of cellular resistance to this compound and strategies to mitigate it.

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational agent designed as a dual inhibitor, targeting two critical cellular pathways. It simultaneously inhibits the Phosphoinositide 3-kinase (PI3K) pathway, a key regulator of cell growth, proliferation, and survival, and the DEAD-box RNA helicase DDX3.[1][2][3][4] DDX3 is involved in multiple aspects of RNA metabolism and has been implicated in cancer progression and resistance to therapy.[3] By targeting both pathways, this compound aims to induce a more potent and durable anti-cancer effect.

Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?

A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. These can be broadly categorized as:

  • Target-based alterations:

    • Mutations in the drug-binding sites of PI3K or DDX3 that prevent effective this compound binding.

    • Amplification of the genes encoding PI3K or DDX3, leading to overexpression of the target proteins.

  • Bypass signaling pathways:

    • Activation of alternative survival pathways that compensate for the inhibition of the PI3K/Akt pathway, such as the MAPK/ERK pathway.

  • Drug efflux and metabolism:

    • Increased expression of drug efflux pumps (e.g., ABC transporters) that actively remove this compound from the cell.

    • Altered metabolism of this compound into inactive forms.

  • Phenotypic changes:

    • Epithelial-to-mesenchymal transition (EMT), which can confer a more resistant and migratory phenotype.

    • Induction of stress granules, which DDX3 is involved in forming, potentially sequestering the drug or promoting cell survival.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guide for this compound Resistance

This guide provides a structured approach to troubleshooting common issues encountered when studying this compound resistance in vitro.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Inconsistent IC50 values in cell viability assays. Inoculum preparation error.Ensure a consistent number of cells are seeded for each experiment. Use a cell counter for accuracy.
Inconsistent drug concentration.Prepare fresh drug dilutions for each experiment. Verify the stock concentration.
Cell line contamination or genetic drift.Authenticate cell lines using short tandem repeat (STR) profiling.
No significant difference in cell viability between treated and untreated resistant cells. High level of resistance.Expand the range of this compound concentrations used in the assay.
Activation of potent bypass pathways.Investigate the activation status of alternative survival pathways (e.g., MAPK/ERK) using Western blotting.
Ineffective drug activity.Confirm the activity of your this compound stock on a sensitive control cell line.
Decreased phosphorylation of Akt (a PI3K downstream target) but no cell death in resistant cells. Cytostatic rather than cytotoxic effect.Perform a long-term colony formation assay to assess the impact on cell proliferation over time.
Block in apoptosis signaling.Assess the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, caspases) via Western blotting.
High background in Western blot analysis of signaling pathways. Insufficient blocking.Increase the blocking time or use a different blocking agent (e.g., bovine serum albumin for phospho-antibodies).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to optimal levels.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis

This protocol allows for the assessment of protein expression and phosphorylation status within the PI3K/Akt signaling cascade.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream effectors (e.g., mTOR, S6K) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: RNA Sequencing (RNA-Seq) for Gene Expression Profiling

This protocol outlines the general steps for identifying global changes in gene expression associated with this compound resistance.

  • RNA Extraction: Isolate high-quality total RNA from both sensitive and resistant cell lines using a column-based kit or TRIzol reagent.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control checks on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between sensitive and resistant cells.

    • Perform pathway enrichment analysis to identify signaling pathways associated with resistance.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound resistance.

G cluster_0 This compound Action and Resistance This compound This compound PI3K PI3K This compound->PI3K inhibits DDX3 DDX3 This compound->DDX3 inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation DDX3->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Resistance Resistance Mechanisms Resistance->Proliferation promotes

Caption: Simplified signaling pathway of this compound action and resistance.

G cluster_1 Troubleshooting Workflow Start Resistance Observed (High IC50) Confirm Confirm Resistance (Repeat Viability Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Western Western Blot (PI3K/Akt, MAPK) Investigate->Western Signaling RNAseq RNA-Seq (Gene Expression) Investigate->RNAseq Global Changes Efflux Efflux Pump Assay Investigate->Efflux Drug Transport Outcome Identify Resistance Pathway Western->Outcome RNAseq->Outcome Efflux->Outcome

Caption: Logical workflow for investigating this compound resistance.

G cluster_2 Experimental Workflow for Resistance Model Generation Start Parental Sensitive Cell Line Treatment Continuous Low-Dose This compound Treatment Start->Treatment Monitoring Monitor Cell Viability (Increase Dose Gradually) Treatment->Monitoring Isolation Isolate Resistant Clones Monitoring->Isolation Expansion Expand Resistant Population Isolation->Expansion Validation Validate Resistance (IC50 Shift) Expansion->Validation

Caption: Workflow for generating this compound-resistant cell lines.

References

Technical Support Center: Refinement of bPiDDB Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of bPiDDB (bifunctional Peptide inhibitor of DNA Damage and Bcl-2). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when planning and executing in vivo experiments with this compound.

Q1: What is the recommended first-pass approach for formulating this compound for in vivo studies?

A1: For initial in vivo studies, formulating this compound in a sterile, buffered solution is recommended. The pH of the formulation is a critical factor for peptide stability, and the use of phosphate (B84403) or histidine buffers is a common strategy.[1] To prevent degradation and aggregation, excipients such as sucrose (B13894) (as a lyoprotectant) and polysorbates (to prevent surface adsorption) can be included in the formulation.[1] All formulations for in vivo use must be sterile.

Q2: Which administration route is optimal for this compound in preclinical rodent models?

A2: The choice of administration route depends on the desired pharmacokinetic profile and the target tissue.[1] Due to the susceptibility of peptides to degradation in the gastrointestinal tract, parenteral routes are most common.[1][2]

  • Intravenous (IV) injection: Recommended for achieving rapid systemic circulation and high initial plasma concentrations.

  • Subcutaneous (SC) injection: Often results in slower absorption and a more sustained release profile.

  • Intraperitoneal (IP) injection: A common route in rodent studies that allows for systemic distribution.

Q3: What are the primary challenges associated with the in vivo delivery of a peptide-based inhibitor like this compound?

A3: Peptide-based therapeutics like this compound face several significant challenges in vivo. These include susceptibility to proteolytic degradation, which leads to a short plasma half-life and rapid clearance from circulation. Their hydrophilic nature can also limit their ability to cross cellular membranes, resulting in low bioavailability.

Q4: How can the in vivo stability of this compound be improved?

A4: Several strategies can be employed to enhance the stability of peptides in vivo. These include:

  • Structural Modifications: Introducing non-natural amino acids, cyclizing the peptide to make it less recognizable to proteases, or modifying the N- and C-termini can increase resistance to enzymatic degradation.

  • Conjugation: Attaching polymers like polyethylene (B3416737) glycol (PEGylation) or lipids (lipidation) can shield the peptide from proteases and reduce renal clearance.

  • Encapsulation: Using nanocarriers, such as liposomes or polymeric nanoparticles, can protect the peptide from degradation and facilitate targeted delivery.

Q5: What are the main obstacles in delivering inhibitors targeting intracellular proteins like Bcl-2?

A5: A major hurdle for delivering inhibitors to intracellular targets like Bcl-2 is overcoming endosomal entrapment. After being taken up by cells, the delivery vehicle and its payload can get trapped and degraded within endosomes, preventing the therapeutic agent from reaching its cytosolic or mitochondrial target. Strategies to enhance endosomal escape are crucial for efficacy.

Troubleshooting Guide

This guide provides solutions to specific issues that researchers may encounter during their in vivo experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Bioavailability / Rapid Clearance - Proteolytic Degradation: this compound is being rapidly broken down by proteases in the blood and tissues. - Renal Clearance: The small size of the peptide leads to rapid filtration by the kidneys.- Modify Peptide Structure: Introduce D-amino acids or cyclize the peptide to enhance resistance to proteases. - PEGylation/Lipidation: Conjugate this compound with PEG or fatty acids to increase its hydrodynamic size and reduce renal clearance. - Formulate in Nanocarriers: Encapsulate this compound in liposomes or polymeric nanoparticles to protect it from degradation and alter its pharmacokinetic profile.
High Off-Target Accumulation / Toxicity - Non-specific Uptake: The delivery vehicle or this compound itself is being non-specifically taken up by healthy tissues, particularly the liver and spleen (Mononuclear Phagocyte System). - Dose Too High: The administered dose may be causing systemic toxicity.- Optimize Nanoparticle Surface: If using nanoparticles, coat them with PEG to create a "stealth" effect and reduce MPS uptake. - Incorporate Targeting Ligands: Conjugate a ligand to the delivery system that specifically binds to receptors overexpressed on the target cancer cells. - Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and an optimal therapeutic dose.
Inconsistent Results Between Experiments - Formulation Instability: The this compound formulation is not stable, leading to aggregation or degradation between experiments. - Variability in Administration: Inconsistent injection technique (e.g., subcutaneous bleb during an IV injection) can lead to variable dosing. - Animal Model Variability: Differences in animal age, weight, or health status can impact experimental outcomes.- Characterize Formulation: Regularly check the stability of your this compound formulation using techniques like HPLC. Ensure consistent preparation methods. - Refine Injection Technique: Ensure proper training on administration techniques. For IV injections, visually confirm the absence of a subcutaneous bleb. - Standardize Animal Cohorts: Use animals from a consistent source and within a narrow age and weight range for each experiment.
Lack of In Vivo Efficacy Despite In Vitro Potency - Poor Endosomal Escape: this compound is being successfully delivered to the target cells but is trapped in endosomes and cannot reach its intracellular targets (DNA repair machinery, Bcl-2). - Insufficient Tumor Penetration: The delivery system is not effectively penetrating the tumor tissue to reach all cancer cells. - Acquired Resistance: Cancer cells may upregulate other anti-apoptotic proteins (e.g., Mcl-1) in response to Bcl-2 inhibition, conferring resistance.- Use Endosomolytic Agents: Co-formulate or conjugate this compound with agents that facilitate endosomal escape. - Optimize Nanoparticle Size: For nanoparticle delivery, ensure the size is optimized (typically 50-200 nm) for tumor penetration. - Combination Therapy: Consider combining this compound with an inhibitor of other anti-apoptotic proteins, such as an Mcl-1 inhibitor, to overcome resistance.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for different this compound delivery strategies based on typical outcomes for peptide-based therapeutics.

Delivery Method Plasma Half-life (t½) Tumor Accumulation (%ID/g) Bioavailability (%) Key Advantages Key Disadvantages
Free this compound (IV) < 30 min~0.5%N/A (IV)Simple formulation; Rapid onset of action.Very rapid clearance; High potential for enzymatic degradation.
PEGylated this compound (IV) 2 - 6 hours~2%N/A (IV)Reduced renal clearance; Increased stability.Potential for reduced biological activity; Immunogenicity concerns.
This compound in Liposomes (IV) 12 - 24 hours~5%N/A (IV)Protects peptide from degradation; Potential for passive targeting (EPR effect).Complex formulation; Potential for MPS uptake.
Targeted Nanoparticles (IV) > 24 hours> 10%N/A (IV)High specificity for target tissue; Reduced off-target effects.Complex to design and synthesize; Potential for immunogenicity.
Free this compound (SC) 1 - 2 hours~0.2%< 10%Sustained release profile; Ease of administration.Low bioavailability; Potential for local degradation at injection site.

%ID/g = Percentage of Injected Dose per gram of tissue.

Diagrams and Visualizations

Signaling Pathway of this compound

bPiDDB_Pathway cluster_stress Cellular Stress (e.g., Chemotherapy) cluster_nucleus Nucleus cluster_mito Mitochondrion stress DNA Damage DDR DNA Damage Response (DDR) stress->DDR DNA_Repair DNA Repair DDR->DNA_Repair Bcl2 Bcl-2 BAX_BAK BAX / BAK Bcl2->BAX_BAK CytoC Cytochrome c Release BAX_BAK->CytoC Apoptosis Apoptosis CytoC->Apoptosis This compound This compound This compound->DDR Inhibits This compound->Bcl2 Inhibits

Caption: Proposed dual-action signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_analysis 4. Endpoint Analysis A 1. This compound Formulation (e.g., in saline or nanoparticles) B 2. In Vivo Administration (e.g., IV injection into tumor-bearing mice) A->B C 3. Monitoring (Tumor volume, body weight, clinical signs) B->C D Tissue Collection (Tumor, major organs) C->D E Biodistribution Study (Quantify this compound levels) D->E F Pharmacodynamic Study (e.g., Western blot for p-H2AX, cleaved caspase-3) D->F G Histology (e.g., H&E, TUNEL staining) D->G H 5. Data Analysis & Interpretation E->H F->H G->H

Caption: Workflow for in vivo delivery and efficacy assessment of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Poor In Vivo Efficacy Observed CheckPK Is plasma half-life extremely short? Start->CheckPK CheckDist Is tumor accumulation low? CheckPK->CheckDist No Sol_PK Solution: Improve peptide stability (e.g., PEGylation, nanocarrier) CheckPK->Sol_PK Yes CheckPD Are downstream markers (e.g., apoptosis) unchanged? CheckDist->CheckPD No Sol_Dist Solution: Optimize delivery vehicle (size, surface charge, targeting) CheckDist->Sol_Dist Yes Sol_PD Solution: Investigate cellular uptake/ endosomal escape and resistance mechanisms CheckPD->Sol_PD Yes

Caption: A decision tree for troubleshooting poor in vivo efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Preparation and Formulation of this compound for In Vivo Administration

This protocol describes a general method for preparing a sterile solution of this compound for injection.

Materials:

  • Lyophilized this compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), reconstitute the lyophilized this compound powder with a minimal amount of sterile, pyrogen-free water to create a concentrated stock solution. Gently swirl to dissolve; do not vortex to avoid aggregation.

  • Dilution: Calculate the required volume of the stock solution to achieve the final desired concentration for injection. Dilute the stock solution with sterile PBS (pH 7.4) to the final volume.

  • Sterilization: Sterilize the final this compound solution by passing it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Quality Control: Before injection, visually inspect the solution for any particulates or signs of precipitation.

  • Storage: Store the formulated this compound at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage, avoiding repeated freeze-thaw cycles.

Protocol 2: In Vivo Administration via Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • Formulated, sterile this compound solution

  • Sterile 1 ml syringes with 27-30 G needles

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol (B145695) wipes

Procedure:

  • Animal Preparation: Place the mouse in a suitable restrainer to secure the animal and expose its tail. To promote vasodilation for easier vein access, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes. Disinfect the tail with a 70% ethanol wipe.

  • Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe. Carefully expel any air bubbles.

  • Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle. Slowly inject the solution (typically 100-200 µL). The injection should proceed with no resistance.

  • Confirmation: If significant resistance is felt or a subcutaneous bleb forms, the needle is not correctly placed in the vein. If this occurs, withdraw the needle, apply gentle pressure to the site, and re-attempt the injection at a more proximal location on the tail.

  • Post-Injection: After a successful injection, withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent bleeding. Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 3: Nanoparticle-based Delivery of this compound

This protocol outlines a general method for evaluating the biodistribution of this compound-loaded nanoparticles.

Materials:

  • Fluorescently-labeled or radiolabeled this compound-nanoparticle formulation

  • Tumor-bearing mice

  • Anesthetics and euthanasia agents (as per approved animal protocol)

  • Surgical tools for dissection

  • Saline for perfusion

  • Fluorescence imaging system or gamma counter

Procedure:

  • Administration: Administer the labeled this compound-nanoparticle formulation intravenously to tumor-bearing mice via the tail vein.

  • Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of animals.

  • Organ Harvesting: Perfuse the animals with saline to remove blood from the organs. Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).

  • Quantification:

    • Fluorescence: Homogenize the tissues and measure the fluorescence intensity using a suitable imaging system or plate reader. Generate a standard curve to correlate fluorescence with nanoparticle concentration.

    • Radioactivity: Measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and assess tumor targeting efficiency.

References

Technical Support Center: Troubleshooting bPiDDB Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bPiDDB (biomolecular Protein-interaction Drug Discovery Beacon) experiments. The this compound assay is a proprietary, in-vitro fluorescence-based method for identifying and characterizing inhibitors of protein-protein interactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: High Background Signal

Q: My negative controls show a high fluorescence signal, leading to a low signal-to-background ratio. What are the potential causes and solutions?

A: High background signal can be caused by several factors. Below is a systematic guide to troubleshoot this issue.

  • Insufficient Washing: Residual unbound detection reagents are a common cause of high background.

    • Solution: Increase the number of wash steps or the volume of wash buffer used between incubation steps. Ensure thorough aspiration of wash buffer from each well.

  • Nonspecific Binding of Antibodies/Proteins: The capture or detection antibodies, or the recombinant proteins themselves, may be binding nonspecifically to the microplate surface.

    • Solution:

      • Ensure that the blocking buffer is fresh and completely covers the well surface during the blocking step.

      • Increase the concentration of the blocking agent (e.g., from 1% BSA to 3% BSA) or try a different blocking agent (e.g., non-fat dry milk).

      • Add a detergent like Tween-20 (0.05%) to the wash buffer to reduce nonspecific interactions.

  • Contaminated Reagents: Buffers or protein stocks may be contaminated with fluorescent particles or aggregated proteins.

    • Solution:

      • Prepare fresh buffers daily.

      • Centrifuge protein stocks at high speed (e.g., >10,000 x g for 10 minutes) before use to pellet any aggregates.

      • Filter buffers through a 0.22 µm filter.

Issue 2: Low Signal or No Signal

Q: I am observing very low or no signal in my positive controls. What should I check?

A: A lack of signal typically points to a problem with one of the key binding interactions or a failure in the detection step.

  • Inactive Protein/Antibody: One of the binding partners or antibodies may have lost activity due to improper storage or handling.

    • Solution:

      • Use a new aliquot of proteins and antibodies.

      • Verify the activity of the recombinant proteins using an alternative method if possible.

      • Ensure antibodies have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles.

  • Suboptimal Reagent Concentration: The concentrations of the capture protein, target protein, or detection antibody may not be optimal.

    • Solution: Perform a titration experiment for each key reagent to determine the optimal concentration. See the table below for a recommended titration range.

  • Incorrect Filter Set/Wavelength: The fluorescence reader may be set to the wrong excitation or emission wavelength for the fluorophore being used.

    • Solution: Double-check the fluorophore's spectral properties and ensure the plate reader settings are correct.

Issue 3: High Well-to-Well Variability (High %CV)

Q: My replicate wells show a high coefficient of variation (%CV), making my data unreliable. How can I improve consistency?

A: High variability across replicates often stems from inconsistencies in assay setup and execution.

  • Pipetting Inaccuracy: Small variations in the volumes of reagents added to each well can lead to significant differences in the final signal.

    • Solution:

      • Ensure your pipettes are properly calibrated.

      • Use a multichannel pipette for adding common reagents to all wells to improve consistency.

      • When adding small volumes, pipette into a larger volume of liquid in the well to ensure proper mixing.

  • Inconsistent Incubation Times: Variations in the time that reagents are incubated in each well can affect the extent of binding.

    • Solution: Develop a consistent workflow for adding reagents to the plate to minimize timing differences between the first and last wells. For critical steps, consider adding reagents to all wells of a column or row before proceeding to the next.

  • Edge Effects: Wells on the outer edges of the microplate may behave differently due to temperature fluctuations or evaporation.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with buffer or saline to create a humidity barrier.

Data Presentation: Quantitative Troubleshooting

The following tables provide recommended starting points and optimization ranges for key this compound assay parameters.

Table 1: Recommended Reagent Concentration Ranges for Assay Optimization

ReagentStarting ConcentrationTitration Range
Capture Protein5 µg/mL1 - 10 µg/mL
Target Protein10 nM1 - 100 nM
Detection Antibody1:1000 dilution1:500 - 1:5000 dilution
Test Compound10 µM0.1 nM - 100 µM

Table 2: Troubleshooting Guide for Signal-to-Background (S/B) Ratio

Observed S/B RatioPotential CauseRecommended Action
< 3High background or low signalRefer to troubleshooting for "High Background Signal" and "Low Signal or No Signal".
3 - 10Suboptimal; assay window may be too smallPerform reagent titration to increase the positive control signal and decrease the negative control background.
> 10Acceptable for most screening campaignsProceed with the assay.

Experimental Protocols

Detailed Methodology for a Standard this compound Assay
  • Coating:

    • Dilute the capture protein to 5 µg/mL in coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted capture protein to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer (PBS + 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (PBS + 1% BSA) to each well.

    • Incubate for 2 hours at room temperature.

  • Target Protein Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the target protein to 10 nM in assay buffer (PBS + 0.1% BSA + 0.05% Tween-20).

    • Add 100 µL of the diluted target protein to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Compound Addition:

    • Add 1 µL of test compound (or DMSO for controls) to the appropriate wells.

    • Incubate for 1 hour at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the fluorescently labeled detection antibody (e.g., 1:1000) in assay buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Signal Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of PBS to each well.

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

Visualizations

Diagrams of Workflows and Pathways

G cluster_workflow This compound Experimental Workflow A 1. Coat Plate with Capture Protein B 2. Wash & Block A->B C 3. Add Target Protein B->C D 4. Add Test Compound C->D E 5. Add Detection Antibody D->E F 6. Wash & Read Fluorescence E->F

Caption: A streamlined workflow for the this compound assay.

G cluster_pathway Hypothetical Signaling Pathway Inhibition P1 Protein A (Capture) P2 Protein B (Target) P1->P2 Interaction Signal Downstream Signal P2->Signal Activates Inhibitor Test Compound (Drug Candidate) Inhibitor->P2 Binds to & Inhibits

Caption: Inhibition of a protein-protein interaction.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results (High %CV) CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting Pipetting Error? CheckReagents Prepare Fresh Reagents Start->CheckReagents Reagent Issue? CheckIncubation Standardize Incubation Times Start->CheckIncubation Timing Issue? EdgeEffect Avoid Outer Wells Start->EdgeEffect Edge Effect? Resolved Problem Resolved CheckPipetting->Resolved CheckReagents->Resolved CheckIncubation->Resolved EdgeEffect->Resolved

Caption: Decision tree for troubleshooting high variability.

Technical Support Center: Optimization of Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general recommendations for the optimization and troubleshooting of enzyme activity assays. As "bPiDDB" is not a publicly documented enzyme, this information is intended to be a general framework for researchers. Specific assay conditions and troubleshooting steps will need to be optimized for your particular target and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the crucial first steps in developing a robust enzyme assay?

A1: The initial steps involve designing, optimizing, and validating your methodology.[1] This includes fine-tuning reagent concentrations, optimizing buffer composition and pH, and adjusting detection reagent ratios or incubation times to achieve a good signal-to-background ratio and dynamic range.[1] It is also critical to include appropriate controls, such as enzyme-free and substrate-free wells.[1]

Q2: How can I accelerate the assay development process?

A2: Utilizing universal assay platforms can significantly speed up research by providing proven, off-the-shelf solutions that can be adapted to various targets within an enzyme family.[1] These platforms work by detecting a common product of an enzymatic reaction.[1] Additionally, employing a Design of Experiments (DoE) approach can systematically identify critical factors and optimal conditions in a much shorter time frame compared to the traditional one-factor-at-a-time method.

Q3: What are common substances that can interfere with enzymatic assays?

A3: Several substances can interfere with assay results and should be avoided in sample preparations. These include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40 (>1%), and Tween-20 (>1%). It is always recommended to consult the specific kit datasheet for a comprehensive list of interfering substances.

Q4: How does the choice of microplate affect assay results?

A4: The type of microplate is critical for obtaining accurate readings. For fluorescence assays, black plates (often with clear bottoms) are recommended to minimize background fluorescence. For luminescence assays, white plates are ideal to maximize the light signal. Colorimetric assays should be performed in clear plates. The well shape (flat or U-shaped) can also impact results and should be chosen based on the assay requirements.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Low Signal Inactive enzyme or substrate.Confirm the activity of the enzyme and the integrity of the substrate. Use fresh reagents.
Incorrect buffer pH or composition.Optimize the buffer pH and ionic strength. Ensure all necessary cofactors are present.
Suboptimal reagent concentrations.Titrate the enzyme and substrate concentrations to find the optimal balance for sensitivity.
Expired or improperly stored reagents.Always check the expiration dates and store all components as directed by the manufacturer.
High Background Signal Autohydrolysis of the substrate.Run a substrate-only control to determine the rate of spontaneous breakdown.
Contaminated reagents.Use fresh, high-purity reagents.
Intrinsic fluorescence/absorbance of compounds.Test compounds for interference in the absence of the enzyme.
Inconsistent Readings / High Variability Pipetting errors.Use calibrated pipettes and prepare a master mix for the reaction components to minimize well-to-well variability.
Air bubbles in wells.Be careful when pipetting to avoid introducing bubbles. Centrifuge the plate briefly if necessary.
Temperature fluctuations.Ensure consistent incubation temperatures. Avoid placing plates near drafts or on cold surfaces.
Improperly thawed components.Thaw all reagents completely and mix gently before use to ensure homogeneity.
Non-linear Standard Curve Substrate depletion.Reduce the enzyme concentration or the reaction time to ensure initial velocity conditions.
Product inhibition.Monitor the reaction progress over time to identify if the rate decreases significantly.
Errors in standard dilution.Prepare fresh standards and perform serial dilutions carefully.

Experimental Protocols

General Protocol for a Fluorescence-Based Enzyme Activity Assay

This protocol provides a general workflow. Specific volumes, concentrations, and incubation times must be optimized for your target enzyme, "this compound".

  • Reagent Preparation:

    • Prepare the assay buffer with the optimal pH and any necessary cofactors.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the enzyme in a stabilizing buffer.

  • Assay Procedure:

    • In a black, 384-well microplate, add the test compounds (inhibitors or activators) serially diluted in DMSO.

    • Add the enzyme solution to each well containing the test compound and incubate for a pre-determined time at room temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the change in fluorescence over time using a microplate reader with the appropriate excitation and emission wavelengths.

  • Controls:

    • Positive Control: A known inhibitor or activator of the enzyme.

    • Negative Control: DMSO or the vehicle used for the test compounds.

    • No-Enzyme Control: All reaction components except the enzyme to measure background fluorescence.

    • No-Substrate Control: All reaction components except the substrate.

High-Throughput Screening (HTS) Assay Protocol

For screening large compound libraries, a robust and automated assay is necessary. The following is a generalized HTS protocol.

  • Assay Miniaturization:

    • Adapt the optimized assay to a high-density plate format (e.g., 384-well or 1536-well).

    • Reduce reaction volumes to conserve reagents.

  • Automated Liquid Handling:

    • Use an automated liquid handler to dispense compounds, enzyme, and substrate to the microplates for precision and speed.

  • Data Acquisition and Analysis:

    • Use a plate reader capable of rapid, automated measurements.

    • Analyze the data using specialized software to calculate parameters such as percent inhibition or activation and to identify "hits".

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation dispense_compounds Dispense Compounds reagent_prep->dispense_compounds compound_prep Compound Dilution compound_prep->dispense_compounds add_enzyme Add Enzyme & Incubate dispense_compounds->add_enzyme add_substrate Add Substrate & Initiate Reaction add_enzyme->add_substrate read_plate Read Plate add_substrate->read_plate data_analysis Data Analysis read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: A generalized workflow for an enzyme activity assay.

signaling_pathway cluster_input Input cluster_pathway Hypothetical this compound Pathway cluster_output Output Activator Activator This compound This compound Activator->this compound activates Inhibitor Inhibitor Inhibitor->this compound inhibits Product Product This compound->Product catalyzes Substrate Substrate Substrate->this compound Cellular_Response Cellular Response Product->Cellular_Response

Caption: A hypothetical signaling pathway involving this compound.

References

Validation & Comparative

Unraveling the Function of bPiDDB: An Antagonist, Not a Protein Degrader

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature indicates a possible misinterpretation of the function of bPiDDB. Current research identifies N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (this compound) as a potent and selective antagonist for the α6β2* nicotinic acetylcholine (B1216132) receptor (nAChR), rather than a targeted protein degrader. Its primary mechanism of action involves inhibiting nicotine-evoked dopamine (B1211576) release, a key process in nicotine (B1678760) addiction.

This guide aims to clarify the established role of this compound and to provide a comparative overview of well-characterized protein degrader technologies, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, with which this compound does not appear to share a mechanism of action based on available data.

Understanding Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein from the cell. This is typically achieved through bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The Mechanism of PROTACs: A Prime Example of Protein Degraders

PROTACs are a well-established class of protein degraders. They consist of two distinct domains connected by a chemical linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation POI Target Protein (Protein of Interest) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Ubiquitin Ub->Ternary Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degrades Ternary->PROTAC Released Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Enters

Mechanism of PROTAC-mediated protein degradation.

Experimental Evaluation of Protein Degraders

The efficacy of protein degraders is commonly assessed through a series of quantitative experiments. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the degrader required to reduce the target protein level by 50%, and the maximum degradation (Dmax), representing the percentage of protein degradation achieved at saturating degrader concentrations.

A typical experimental workflow to determine these parameters is as follows:

Degrader_Workflow A Cell Seeding B Treatment with Degrader (Concentration Gradient) A->B C Incubation (Time Course) B->C D Cell Lysis C->D E Protein Quantification (e.g., Western Blot, Mass Spectrometry) D->E F Data Analysis (Dose-Response Curve) E->F G Determination of DC50 and Dmax F->G

Experimental workflow for evaluating degrader efficacy.

Comparative Efficacy of Known Protein Degraders

While a direct comparison with this compound as a degrader is not feasible, the following table summarizes the efficacy of representative protein degraders against their respective targets. This data is intended to provide a benchmark for the performance of established degrader technologies.

DegraderTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
PROTACs
dBET1BRD4VHLHeLa1.8>95[1]
ARV-110Androgen ReceptorVHLVCaP~1>95[2]
Molecular Glues
LenalidomideIKZF1, IKZF3CRBNMM.1S~10>90[3]
CC-90009GSPT1CRBNMOLM-130.5>95[4]

This table presents illustrative data from published studies and is not an exhaustive list. Efficacy can vary significantly based on experimental conditions.

Conclusion

Based on current scientific understanding, this compound functions as a nicotinic acetylcholine receptor antagonist and is not classified as a protein degrader. Therefore, a direct comparison of its "degrader efficacy" with molecules like PROTACs or molecular glues is not applicable. The field of targeted protein degradation is a rapidly evolving area of research with immense therapeutic potential. Understanding the distinct mechanisms of action of different therapeutic modalities is crucial for advancing drug discovery and development.

For researchers interested in the neuropharmacological effects of this compound, further investigation into its antagonist properties would be the appropriate line of inquiry. For those focused on targeted protein degradation, the extensive literature on PROTACs, molecular glues, and other emerging degrader technologies will provide a wealth of information.

References:

  • Winter, G. E., et al. (2015). DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381.

  • Neklesa, T. K., et al. (2017). The PROTAC technology for targeted protein degradation. Pharmacology & Therapeutics, 174, 138-144.

  • Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301–305.

  • Hansen, J. D., et al. (2019). A selective GSPT1 degrader for the treatment of acute myeloid leukemia. Nature Chemical Biology, 15(12), 1181–1189.

References

Unraveling the Cellular Interactions of bPiDDB: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional impact of N,N′-dodecane-l,12-diyl-bis-3-picolinium dibromide (bPiDDB), a potent and selective antagonist of α6β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), reveals distinct inhibitory profiles across different neuronal preparations and receptor subtypes. While comprehensive comparative data across a wide array of cell types, such as cancer or immune cells, remains to be elucidated, existing research provides valuable insights into its differential effects within the nervous system.*

This guide offers a comparative analysis of this compound's performance, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows. This information is crucial for researchers, scientists, and drug development professionals working on nAChR-targeted therapies.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound varies significantly depending on the targeted neuronal population and the specific nAChR subtype composition. The following tables summarize the available quantitative data on the effects of this compound.

PreparationNeurotransmitter Release InhibitedIC50 ValueReference CompoundIC50 Value (Reference)
Rat Striatal SlicesNicotine-evoked [³H]dopamine2 nMMecamylamine-
Rat Hippocampal SlicesNicotine-evoked [³H]norepinephrine400 nMMecamylamine31 nM

Table 1: Comparative Inhibitory Activity of this compound on Neurotransmitter Release. This table highlights the significantly higher potency of this compound in inhibiting dopamine (B1211576) release in the striatum compared to norepinephrine (B1679862) release in the hippocampus, suggesting a selective action on the nAChRs present in these different brain regions.

nAChR Subtype (expressed in Xenopus oocytes)Inhibition of Acetylcholine-evoked ResponseIC50 Value
α3β4β3High Potency-
α6/3β2β3Low Potency-

Table 2: Differential Potency of this compound on Recombinant nAChR Subtypes. This data demonstrates the selectivity of this compound for different combinations of nAChR subunits, with a notably higher potency for the α3β4β3 subtype over the α6/3β2β3 subtype.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

Neurotransmitter Release Assay from Brain Slices

This protocol outlines the methodology used to measure the effect of this compound on nicotine-evoked neurotransmitter release from rat brain slices.

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed. The striatum and hippocampus are dissected and sliced into 500 μm sections using a tissue chopper.

  • Radiolabeling: The slices are incubated in a Krebs-bicarbonate buffer containing a radioactive tracer, such as [³H]dopamine or [³H]norepinephrine, to label the respective neurotransmitter stores.

  • Superfusion: The radiolabeled slices are transferred to a superfusion apparatus and continuously perfused with buffer to establish a stable baseline of radioactivity.

  • Stimulation and Inhibition: The slices are stimulated with nicotine (B1678760) to evoke neurotransmitter release, which is measured by the increase in radioactivity in the collected superfusate. To test the inhibitory effect of this compound, slices are pre-incubated with varying concentrations of the compound before nicotine stimulation.

  • Data Analysis: The amount of radioactivity in the collected fractions is quantified using liquid scintillation counting. The inhibitory effect of this compound is calculated as the percentage reduction in nicotine-evoked overflow compared to control conditions. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol describes the method for expressing specific nAChR subtypes in Xenopus oocytes and measuring the inhibitory effect of this compound on their function.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: The oocytes are injected with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α3, β4, β3).

  • Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of functional receptors on the cell surface.

  • Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a specific voltage (e.g., -70 mV).

  • Agonist Application and Inhibition: Acetylcholine is applied to the oocyte to activate the expressed nAChRs, and the resulting inward current is measured. To determine the inhibitory effect of this compound, oocytes are pre-incubated with the compound before acetylcholine application.

  • Data Analysis: The peak current amplitude in the presence of this compound is compared to the control response to calculate the percentage of inhibition. IC50 values are determined from the concentration-response curves.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathway of α6β2* nAChRs and a typical experimental workflow.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR α6β2* nAChR Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Depolarization opens Vesicle Dopamine Vesicle Dopamine_release Dopamine Release Vesicle->Dopamine_release Ca_channel->Vesicle Ca²⁺ influx triggers vesicle fusion D2R Dopamine D2 Receptor Dopamine_release->D2R Dopamine binds ACh Acetylcholine (ACh) ACh->nAChR Binds and activates This compound This compound This compound->nAChR Antagonizes Postsynaptic_effect Postsynaptic Effect D2R->Postsynaptic_effect

Caption: Signaling pathway of α6β2* nAChR and this compound's inhibitory action.

G cluster_preparation Tissue Preparation cluster_experiment Superfusion Experiment cluster_analysis Data Analysis start Rat Brain Dissection slicing Slicing (Striatum/Hippocampus) start->slicing radiolabeling Radiolabeling ([³H]Dopamine or [³H]Norepinephrine) slicing->radiolabeling superfusion Superfusion (Baseline) radiolabeling->superfusion incubation Incubation with This compound superfusion->incubation stimulation Nicotine Stimulation incubation->stimulation collection Fraction Collection stimulation->collection scintillation Liquid Scintillation Counting collection->scintillation calculation Calculation of % Inhibition scintillation->calculation ic50 IC50 Determination calculation->ic50

Caption: Experimental workflow for the neurotransmitter release assay.

Unveiling the Mechanism of BET Inhibitors: A Comparison of Knockout Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of BET (Bromodomain and Extra-Terminal) protein inhibitor mechanisms through knockout studies. This guide provides an objective comparison of experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression in both normal and cancerous cells.[1] These proteins act as epigenetic "readers," binding to acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[2][3] Small molecule inhibitors targeting BET proteins have shown promise in preclinical and clinical studies for various cancers.[4][5] However, understanding their precise mechanisms of action and potential resistance pathways is crucial for their successful clinical translation.

Gene knockout studies, particularly using CRISPR-Cas9 technology, have become an indispensable tool for validating the on-target effects of BET inhibitors and uncovering novel mechanisms of sensitivity and resistance. By completely removing a specific BET protein or other related genes, researchers can observe the direct consequences on cellular signaling and the response to BET inhibitors.

This guide compares findings from key studies that have utilized knockout approaches to validate and explore the mechanisms of BET inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of BET protein knockout on cancer cell lines.

Table 1: Effect of BRD4 Knockout on Cell Proliferation and Gene Expression

Cell LineCancer TypeKnockout Effect on ProliferationKey Downregulated GenesReference
HCT116Colorectal CancerSignificant reductionMYC, Cell Cycle Regulators
RD, RD18, JR1RhabdomyosarcomaImpaired tumor progression (BRD4-L isoform)Myostatin
SCC linesSquamous Cell CarcinomaInhibition of proliferation, apoptosis inductionCyclin D1, BCL-2, MYC

Table 2: CRISPR-Cas9 Screens for BET Inhibitor Sensitivity/Resistance

Cell LineBET InhibitorGenes Conferring Sensitivity (Knockout)Genes Conferring Resistance (Knockout)Reference
HCT116JQ1ATP2C1, DUSP5, FERMT2Transcriptional Regulators, mTOR pathway members

Experimental Protocols

This section provides a detailed methodology for a typical CRISPR-Cas9 knockout experiment used to validate the mechanism of a BET inhibitor.

1. sgRNA Design and Cloning:

  • Objective: To design and generate single guide RNAs (sgRNAs) that specifically target the gene of interest (e.g., BRD4).

  • Protocol:

    • Identify target sequences in the exons of the target gene. These sequences should be 20 base pairs long and immediately followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).

    • Use online design tools (e.g., CHOPCHOP, CRISPOR) to select sgRNAs with high on-target scores and low off-target potential.

    • Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.

    • Clone the annealed oligonucleotides into a suitable lentiviral vector that also expresses the Cas9 nuclease.

2. Lentivirus Production and Transduction:

  • Objective: To package the sgRNA/Cas9 expression vector into lentiviral particles and deliver them into the target cells.

  • Protocol:

    • Co-transfect the lentiviral vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Transduce the target cancer cell line with the collected lentiviral particles in the presence of polybrene to enhance efficiency.

3. Selection and Clonal Isolation:

  • Objective: To select for cells that have been successfully transduced and to isolate single-cell clones with the desired gene knockout.

  • Protocol:

    • Select transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector.

    • Perform single-cell sorting or limiting dilution to isolate individual cell clones.

    • Expand the isolated clones to generate sufficient cell numbers for validation.

4. Knockout Validation:

  • Objective: To confirm the successful knockout of the target gene at the genomic and protein levels.

  • Protocol:

    • Genomic DNA Analysis: Extract genomic DNA from the clonal populations. Amplify the targeted region by PCR and analyze for insertions or deletions (indels) using Sanger sequencing or next-generation sequencing.

    • Western Blot: Prepare protein lysates from the cell clones and perform a Western blot using an antibody specific to the target protein to confirm the absence of protein expression.

5. Phenotypic Assays:

  • Objective: To assess the functional consequences of the gene knockout and its effect on the response to BET inhibitors.

  • Protocol:

    • Proliferation Assays: Seed wild-type and knockout cells at the same density and measure cell proliferation over time using assays like MTT, CellTiter-Glo, or direct cell counting.

    • Drug Sensitivity Assays: Treat wild-type and knockout cells with a range of concentrations of a BET inhibitor (e.g., JQ1). Measure cell viability after a set period to determine the IC50 values and assess changes in drug sensitivity.

    • Gene Expression Analysis: Perform RNA sequencing or quantitative RT-PCR to analyze changes in the expression of downstream target genes (e.g., MYC).

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

BET_Inhibitor_Mechanism cluster_0 BET Protein Action cluster_1 BET Inhibitor Action cluster_2 Knockout Validation Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Oncogenes Oncogenes (e.g., MYC) RNA_Pol_II->Oncogenes transcribes Transcription Transcription Oncogenes->Transcription BETi BET Inhibitor (e.g., JQ1) BETi->BRD4 displaces BRD4_KO BRD4 Knockout BRD4_KO->BRD4 prevents formation

Caption: Mechanism of BET protein action and its inhibition.

CRISPR_Knockout_Workflow sgRNA_Design 1. sgRNA Design & Cloning Lentivirus 2. Lentivirus Production sgRNA_Design->Lentivirus Transduction 3. Cell Transduction Lentivirus->Transduction Selection 4. Selection & Clonal Isolation Transduction->Selection Validation 5. Knockout Validation Selection->Validation Phenotypic_Assay 6. Phenotypic Assays Validation->Phenotypic_Assay

Caption: Experimental workflow for CRISPR-Cas9 mediated knockout.

Resistance_Pathway cluster_resistance Resistance Mechanism BETi BET Inhibitor BRD4 BRD4 BETi->BRD4 inhibits BRD2 BRD2 (Upregulated) BETi->BRD2 leads to upregulation of Transcription Sustained Transcription BRD4->Transcription BRD2->Transcription compensates for BRD4 loss

References

A Comparative Analysis of the Pharmacokinetic Profiles of bPiDDB and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the pharmacokinetic profile of a drug candidate and its analogs is crucial for predicting its efficacy and safety. This guide provides a detailed comparison of the pharmacokinetic properties of N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, and its known analogs.

While extensive in vivo pharmacokinetic data is available for this compound, similar detailed studies on its structural analogs are not yet present in the published literature. This guide summarizes the existing data for this compound and presents the available in vitro findings for its analogs to offer a comparative perspective.

Quantitative Data Summary

The following table summarizes the key in vivo pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single subcutaneous (s.c.) administration.

Parameter1 mg/kg3 mg/kg5.6 mg/kg
Cmax (µg/mL) 0.130.330.43
Tmax (min) 5.06.78.8
t1/2 (min) 76.054.641.7
AUC0-∞ (µg·min/mL) Dose-dependentDose-dependentDose-dependent
Bioavailability (%) 80.368.2103.7
Plasma Protein Binding (%) 63-6563-6563-65
Brain Protein Binding (%) 59-6259-6259-62
Brain/Plasma Ratio (at 60 min) --~0.51

Data sourced from studies on male Sprague-Dawley rats[1][2].

Pharmacokinetic Profile of this compound Analogs

Detailed in vivo pharmacokinetic studies providing parameters such as Cmax, Tmax, and t1/2 for analogs of this compound, which are part of the N,N'-alkane-diyl-bis-3-picolinium series with varying methylene (B1212753) linker lengths (e.g., C6, C7, C8, C10), are not currently available in the scientific literature.

However, in vitro studies have characterized their activity as nAChR antagonists and their affinity for the blood-brain barrier choline (B1196258) transporter. Notably, the C10 analog, N,N'-decane-1,10-diyl-bis-3-picolinium diiodide (bPiDI), has been described as being brain bioavailable, suggesting it can cross the blood-brain barrier. Further in vivo studies are required to quantify the pharmacokinetic profiles of these analogs and enable a direct comparison with this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study of this compound

The pharmacokinetic profile of this compound was determined in male Sprague-Dawley rats.[1][2]

Drug Administration: Radiolabeled [14CH3]this compound was administered as a single subcutaneous (s.c.) injection at doses of 1, 3, and 5.6 mg/kg. For intravenous (i.v.) administration to determine absolute bioavailability, a 1 mg/kg dose was used.

Sample Collection: Blood samples were collected at multiple time points over a 3-hour period. Brain tissue was also collected to determine brain penetration.

Sample Analysis: Plasma and brain concentrations of [14CH3]this compound were quantified using liquid beta-scintillation spectrometry.

Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, t1/2, and AUC were calculated from the plasma concentration-time data. Brain-to-plasma concentration ratios were determined to assess brain uptake.

Visualizations

Experimental Workflow for this compound Pharmacokinetic Analysis```dot

G cluster_0 Animal Study cluster_1 Sample Analysis cluster_2 Data Analysis animal Male Sprague-Dawley Rats admin [14CH3]this compound Administration (s.c. or i.v.) animal->admin sampling Blood & Brain Sample Collection admin->sampling scintillation Liquid Beta-Scintillation Spectrometry sampling->scintillation quantification Quantification of [14CH3]this compound scintillation->quantification pk_params Calculation of Pharmacokinetic Parameters (Cmax, Tmax, t1/2, AUC) quantification->pk_params brain_uptake Determination of Brain/Plasma Ratio quantification->brain_uptake

Caption: Mechanism of this compound as a nicotinic acetylcholine receptor antagonist.

References

The Therapeutic Potential of bPiDDB in Nicotine Addiction: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic potential of N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), a potent α6β2* nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in preclinical models of nicotine (B1678760) addiction. Its performance is evaluated against its safer analog, bPiDI, and the established smoking cessation aid, varenicline. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound has demonstrated significant promise in preclinical studies by effectively reducing nicotine's rewarding effects. Its mechanism of action, centered on the potent and selective antagonism of α6β2* nAChRs, directly interferes with the nicotine-induced dopamine (B1211576) release that drives addiction. A remarkable finding is the three-orders-of-magnitude increase in this compound's potency following repeated nicotine administration, suggesting enhanced efficacy in individuals with established nicotine dependence. However, the therapeutic development of this compound has been hampered by significant toxicity, leading to the investigation of safer analogs like bPiDI. In comparison, varenicline, a partial agonist at α4β2 nAChRs, offers a well-established safety and efficacy profile, serving as a benchmark for novel therapeutic candidates.

Comparative Preclinical Efficacy

The following tables summarize the key preclinical findings for this compound, bPiDI, and varenicline, focusing on their effects on nicotine-evoked dopamine release and nicotine self-administration, two critical indicators of anti-addiction potential.

Table 1: Inhibition of Nicotine-Evoked Dopamine Release

CompoundMechanism of ActionAnimal ModelIC50 (Inhibition of Dopamine Release)Source(s)
This compound α6β2* nAChR AntagonistRat striatal slices2 nM (in nicotine-naïve rats)[1]
Rat striatal slices5 pM (in nicotine-treated rats)[1][2]
bPiDI α6β2* nAChR AntagonistRat striatal slices150 nM[3]
Rat striatal slices1.45 nM (in nicotine-treated rats)[3]
Varenicline α4β2 nAChR Partial AgonistRat striatal slices3.7 ± 1.1 nM

Table 2: Reduction of Nicotine Self-Administration

CompoundAnimal ModelKey FindingsSource(s)
This compound RatDecreases intravenous nicotine self-administration.
bPiDI RatAcutely and specifically reduces nicotine self-administration.
Varenicline RatReduces nicotine self-administration under various reinforcement schedules.

Preclinical Toxicity Profile

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the typical experimental workflows used in its preclinical evaluation.

cluster_0 Nicotine's Effect on Dopamine Release cluster_1 This compound's Mechanism of Action Nicotine Nicotine nAChR α6β2* nAChR Nicotine->nAChR binds to and activates Dopamine Dopamine Release (Reward & Reinforcement) nAChR->Dopamine stimulates This compound This compound This compound->nAChR blocks cluster_0 Phase 1: Animal Habituation & Training cluster_1 Phase 2: Nicotine Self-Administration cluster_2 Phase 3: Therapeutic Intervention A1 Acclimatization of rats to laboratory conditions A2 Surgical implantation of intravenous catheters A1->A2 A3 Training to self-administer food pellets (operant conditioning) A2->A3 B1 Substitution of food with intravenous nicotine infusions A3->B1 B2 Rats learn to press a lever to receive nicotine B1->B2 C1 Administration of this compound or comparator drug (e.g., varenicline) B2->C1 C2 Measurement of lever pressing for nicotine (self-administration) C1->C2 cluster_0 Procedure D1 Implantation of a microdialysis probe in the rat striatum D2 Infusion of artificial cerebrospinal fluid and collection of dialysate D1->D2 D3 Administration of nicotine D2->D3 D4 Administration of this compound or comparator drug D3->D4 D5 Collection of dialysate samples at timed intervals D4->D5 D6 Analysis of dopamine concentration in dialysate using HPLC D5->D6

References

A Researcher's Guide to Comparative Transcriptomics of bPiDDB-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting and interpreting comparative transcriptomic studies on cells treated with bPiDDB, a selective antagonist for α6β2* nicotinic acetylcholine (B1216132) receptors (nAChRs). While direct, publicly available transcriptomic datasets for this compound are limited, this document outlines a robust hypothetical study design, detailed experimental protocols, and anticipated data structures to guide researchers in this area. The focus is on enabling a systematic comparison of this compound's effects with alternative compounds or control conditions.

Introduction to this compound and Transcriptomic Analysis

N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (this compound) is a notable antagonist of α6β2* nicotinic acetylcholine receptors (nAChRs). These receptors are pivotal in regulating nicotine-evoked dopamine (B1211576) release, making this compound a compound of interest in addiction research.[1] Studies have demonstrated its ability to inhibit this dopamine release and reduce nicotine (B1678760) self-administration in animal models.[1] However, concerns regarding toxicity with repeated administration have been noted.[1]

Comparative transcriptomics, often utilizing RNA sequencing (RNA-Seq), offers a powerful lens to understand the global changes in gene expression induced by a compound like this compound.[2][3] By comparing the transcriptomes of this compound-treated cells to untreated cells or cells treated with alternative nAChR antagonists, researchers can elucidate its mechanism of action, identify potential off-target effects, and uncover biomarkers related to its efficacy and toxicity.

Hypothetical Comparative Study: this compound vs. a Novel Analog (Compound X)

This guide will use a hypothetical study comparing the transcriptomic effects of this compound to a novel, less toxic analog, "Compound X," in a relevant cell line (e.g., PC12 cells, which express nAChRs and are a common model for neuronal function).

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for interpreting transcriptomic results. The following tables provide templates for summarizing key quantitative data from our hypothetical study.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in PC12 Cells Treated with this compound vs. Control

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
FOS2.581.2e-84.5e-7
JUN2.133.4e-89.1e-7
EGR11.957.8e-81.5e-6
ARC1.891.1e-71.9e-6
DUSP1-1.762.3e-73.2e-6
NR4A11.654.5e-75.1e-6
BDNF1.528.9e-78.2e-6
GADD45B-1.481.2e-69.9e-6
CYR611.352.5e-61.8e-5
ID1-1.224.1e-62.5e-5

Table 2: Comparative Pathway Analysis of this compound and Compound X

Enriched Pathway (KEGG)This compound (Adjusted p-value)Compound X (Adjusted p-value)Overlapping DEGs
MAPK signaling pathway1.2e-53.4e-4FOS, JUN, DUSP1
PI3K-Akt signaling pathway4.5e-48.1e-3BDNF, GADD45B
Neuroactive ligand-receptor interaction8.9e-41.2e-2CHRNA6, CHRNB2
Apoptosis2.1e-3Not SignificantGADD45B, NR4A1
Calcium signaling pathway5.6e-39.8e-3EGR1, ARC

Experimental Protocols

Detailed methodologies are essential for the reproducibility of transcriptomic studies.

Cell Culture and Treatment
  • Cell Line: PC12 (pheochromocytoma of the rat adrenal medulla).

  • Culture Conditions: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing either this compound (10 µM), Compound X (10 µM), or vehicle control (DMSO). Three biological replicates are prepared for each condition.

  • Incubation: Cells are incubated for 24 hours post-treatment.

RNA Isolation and Quality Control
  • RNA Extraction: Total RNA is extracted from the cells using a TRIzol-based method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: RNA concentration and purity are assessed using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios). RNA integrity is evaluated using an Agilent Bioanalyzer to ensure the RNA Integrity Number (RIN) is > 8.0.

RNA Library Preparation and Sequencing
  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation. The resulting libraries are amplified by PCR.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

Bioinformatic Analysis of RNA-Seq Data
  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using FastQC. Adapter sequences and low-quality bases are trimmed using a tool like Trimmomatic.

  • Read Alignment: The quality-filtered reads are aligned to a reference genome (e.g., Rat - rn6) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis is performed using DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 are considered differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of differentially expressed genes using tools like g:Profiler or DAVID to identify significantly enriched biological processes and pathways.

Visualizations

Visual diagrams are indispensable for conveying complex biological information and experimental workflows.

Signaling Pathway Diagram

The following DOT script generates a diagram illustrating a hypothetical signaling pathway affected by this compound. As an antagonist of α6β2* nAChRs, this compound would block the downstream signaling cascade typically initiated by acetylcholine or nicotine, which involves calcium influx and subsequent activation of transcription factors.

bPiDDB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α6β2* nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion PKC PKC Ca_ion->PKC MAPK_cascade MAPK Cascade (ERK, JNK) PKC->MAPK_cascade CREB CREB MAPK_cascade->CREB FOS_JUN FOS/JUN MAPK_cascade->FOS_JUN Gene_Expression Target Gene Expression CREB->Gene_Expression FOS_JUN->Gene_Expression ACh Acetylcholine/ Nicotine ACh->nAChR Activates This compound This compound This compound->nAChR Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the comparative transcriptomics workflow, from cell culture to data analysis.

Transcriptomics_Workflow cluster_treatment Cell Treatment (24h) cluster_bioinformatics Bioinformatic Analysis start Start: PC12 Cell Culture Control Vehicle Control start->Control bPiDDB_treat This compound Treatment start->bPiDDB_treat CompX_treat Compound X Treatment start->CompX_treat RNA_Extraction Total RNA Extraction Control->RNA_Extraction bPiDDB_treat->RNA_Extraction CompX_treat->RNA_Extraction QC1 RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Library_Prep mRNA Library Preparation QC1->Library_Prep Sequencing Illumina Sequencing (Paired-End) Library_Prep->Sequencing QC2 Raw Read QC (FastQC) Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & Functional Enrichment DEA->Pathway_Analysis end End: Comparative Analysis Report Pathway_Analysis->end

References

Unveiling On-Target Engagement of bPiDDB In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating novel therapeutics for nicotine (B1678760) addiction and other neurological disorders, confirming the direct interaction of a drug with its intended target in situ is a critical step. This guide provides a comparative analysis of N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), a potent antagonist of the α6β2 nicotinic acetylcholine (B1216132) receptor (nAChR), and its alternatives. We present supporting experimental data, detailed protocols, and visual workflows to objectively assess its performance in confirming on-target engagement.*

This compound has been identified as a significant inhibitor of nicotine-evoked dopamine (B1211576) release, a key process in the neurobiology of nicotine dependence. Its mechanism of action is centered on the antagonism of α6β2*-containing nAChRs, which are predominantly expressed on dopaminergic neurons. However, challenges related to its toxicity have spurred the development of analogues and the exploration of alternative methods to probe this critical receptor subtype.

Performance Comparison: this compound and Alternatives

To provide a clear overview, the following table summarizes the quantitative data for this compound and its key comparator, bPiDI, a less toxic analogue. The data focuses on their inhibitory effects on nicotine-evoked dopamine release, a primary measure of their on-target engagement with α6β2* nAChRs.

CompoundTarget ReceptorAssay SystemKey Performance MetricValueReference
This compound α6β2* nAChRRat Striatal SlicesInhibition of Nicotine-Evoked Dopamine Release-[1]
bPiDI α6β2* nAChRRat Striatal SlicesIC50 (Nicotine-Evoked [3H]dopamine Overflow)150 nM[1][2]
Imax (Nicotine-Evoked [3H]dopamine Overflow)58%[1][2]
Nicotine-Sensitized Rat Striatal SlicesIC50 (Nicotine-Evoked [3H]dopamine Overflow)1.45 nM
α-conotoxin MII α6β2* nAChRRat Striatal SlicesConcentration for Maximal Inhibition1 nM

Experimental Protocols

Confirming the on-target engagement of compounds like this compound in situ relies on neurochemical and pharmacological assays. Below are detailed methodologies for key experiments.

Protocol 1: Nicotine-Evoked Dopamine Release from Striatal Slices

This protocol is a cornerstone for assessing the functional antagonism of α6β2* nAChRs.

Objective: To measure the inhibitory effect of a test compound (e.g., this compound, bPiDI) on dopamine release triggered by nicotine in brain tissue.

Materials:

  • Rat striatal tissue

  • Krebs-Ringer-HEPES buffer

  • [3H]dopamine

  • Nicotine solution

  • Test compound (this compound, bPiDI, etc.)

  • Scintillation counter and vials

  • Superfusion apparatus

Procedure:

  • Tissue Preparation: Striatal tissue is dissected from rats and sliced into thin sections (e.g., 350 µm).

  • Radiolabeling: The slices are incubated with [3H]dopamine to allow for its uptake into dopaminergic neurons.

  • Superfusion: The radiolabeled slices are placed in a superfusion apparatus and continuously perfused with buffer to establish a stable baseline of [3H]dopamine release.

  • Stimulation and Inhibition:

    • A bolus of nicotine is introduced into the superfusion buffer to evoke the release of [3H]dopamine.

    • To test for inhibition, the striatal slices are pre-incubated with the test compound (e.g., bPiDI) for a set period before nicotine stimulation.

  • Fraction Collection: Superfusion fractions are collected at regular intervals before, during, and after nicotine stimulation.

  • Quantification: The amount of [3H]dopamine in each fraction is quantified using a scintillation counter.

  • Data Analysis: The inhibitory effect of the test compound is calculated by comparing the nicotine-evoked [3H]dopamine overflow in the presence and absence of the compound. IC50 values are determined from concentration-response curves.

Protocol 2: Co-application with a Selective Antagonist (α-conotoxin MII)

This experiment provides strong evidence that the test compound acts on the intended α6β2* nAChR.

Objective: To determine if the inhibitory effect of a test compound is mediated through the same receptor as a known selective antagonist.

Procedure:

  • Follow the same procedure as in Protocol 1 for preparing and radiolabeling striatal slices.

  • Experimental Groups:

    • Control: Nicotine stimulation alone.

    • Test Compound: Pre-incubation with a maximally inhibitory concentration of the test compound (e.g., 1 µM bPiDI) followed by nicotine stimulation.

    • Selective Antagonist: Pre-incubation with a maximally inhibitory concentration of α-conotoxin MII (e.g., 1 nM) followed by nicotine stimulation.

    • Co-application: Pre-incubation with both the test compound and α-conotoxin MII at their maximally inhibitory concentrations, followed by nicotine stimulation.

  • Data Analysis: If the test compound acts on the α6β2* nAChR, the level of inhibition observed with the co-application of the test compound and α-conotoxin MII should not be significantly different from the inhibition produced by each antagonist alone. This lack of additive effect suggests they are acting on the same target.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental logic and the underlying biological mechanism, the following diagrams were generated using the DOT language.

cluster_workflow Experimental Workflow for On-Target Engagement cluster_conditions Treatment Conditions striatal_slices Rat Striatal Slices radiolabeling Incubate with [3H]dopamine striatal_slices->radiolabeling superfusion Superfusion & Baseline radiolabeling->superfusion control Control bPiDDB_tx This compound/bPiDI aCtxMII_tx α-CtxMII co_tx Co-application nicotine_stim Nicotine Stimulation fraction_collection Fraction Collection nicotine_stim->fraction_collection quantification Scintillation Counting fraction_collection->quantification data_analysis Data Analysis (IC50) quantification->data_analysis control->nicotine_stim bPiDDB_tx->nicotine_stim aCtxMII_tx->nicotine_stim co_tx->nicotine_stim

Caption: Workflow for confirming on-target engagement of α6β2* nAChR antagonists.

cluster_pathway Nicotine-Mediated Dopamine Release Pathway nicotine Nicotine nAChR α6β2* nAChR nicotine->nAChR Agonist Binding ca_influx Ca2+ Influx nAChR->ca_influx Channel Opening da_release Dopamine Release ca_influx->da_release Vesicular Fusion This compound This compound / bPiDI This compound->nAChR Antagonism aCtxMII α-conotoxin MII aCtxMII->nAChR Antagonism

Caption: Signaling pathway of nicotine-evoked dopamine release and its antagonism.

References

Safety Operating Guide

Proper Disposal of bPiDDB: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Disposal of 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP)

For the purposes of this guidance, it is understood that "bPiDDB" refers to 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone, a psychoactive substance of the cathinone (B1664624) class, commonly abbreviated as MDPBP. Due to its hazardous properties, all personnel must adhere to strict safety protocols during handling and disposal to mitigate exposure risks.

Core Safety Precautions

When handling this compound, the following personal protective equipment (PPE) and engineering controls are mandatory:

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a significant risk of splashing.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Double-gloving is advised.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood or another suitable ventilated enclosure. If engineering controls are insufficient to prevent aerosol generation, a NIOSH-approved respirator is necessary.

  • Body Protection: A chemical-resistant lab coat or disposable gown is required. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.

Quantitative Data for this compound (MDPBP)

The following table summarizes key quantitative and qualitative information for the safe handling and disposal of this compound.

PropertyValue
Full Chemical Name 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone
Abbreviation MDPBP
CAS Number 784985-33-7
Molecular Formula C₁₅H₁₉NO₃
Molar Mass 261.32 g/mol
Appearance Crystalline solid
Solubility DMSO: ~0.5 mg/mL, Ethanol: ~1 mg/mL, PBS (pH 7.2): ~10 mg/mL
Storage Store at -20°C
Stability ≥ 5 years at -20°C

Source: BenchChem[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) for its hydrochloride salt indicates the following hazards:

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)💀Danger Toxic if swallowed, in contact with skin, or if inhaled.

Source: BenchChem[1]

Experimental Protocol: this compound Waste Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.

Objective: To safely collect, label, and store this compound waste for removal by a certified hazardous waste disposal service.

Materials:

  • Designated, compatible, and clearly labeled hazardous waste container

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Waste manifest or logbook

Procedure:

  • Waste Identification and Segregation:

    • Identify all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper).

    • Segregate this compound waste from other chemical waste streams to prevent unintended chemical reactions.

  • Waste Collection:

    • Solid Waste: Carefully place solid this compound waste into the designated hazardous waste container to minimize dust generation.

    • Liquid Waste: Pour liquid waste containing this compound carefully into the designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Container Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "3',4'-Methylenedioxy-α-pyrrolidinobutiophenone" and list any other components in the waste mixture.

    • Indicate the approximate quantity or concentration of this compound.

    • Record the date of waste accumulation and the name of the generating laboratory or researcher.

  • Secure Packaging:

    • Ensure the lid of the waste container is securely fastened at all times, except when adding waste.

    • Do not overfill the container. Leave at least 10% of headspace to accommodate for expansion and prevent spills.

  • Temporary In-Lab Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated, away from general laboratory traffic, and ideally within a secondary containment tray to capture any potential leaks.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company.

    • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_id Identify & Segregate Waste ppe->waste_id collect Collect Waste in Designated Container waste_id->collect label_container Label Container Correctly collect->label_container secure_lid Securely Fasten Lid label_container->secure_lid store Store in Satellite Accumulation Area secure_lid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Potent Research Compound bPiDDB

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides essential safety and logistical information for handling the potent research compound designated as bPiDDB. As the specific chemical properties and toxicological data for this compound are not publicly available, this document is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and new chemical entities (NCEs) in a laboratory setting.[1][2] A thorough risk assessment must be conducted by qualified personnel before commencing any work with this compound.[3][4][5]

This guide is intended for researchers, scientists, and drug development professionals. It provides procedural, step-by-step guidance to directly answer specific operational questions and ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

The primary methods for protecting laboratory personnel from hazardous materials include elimination, engineering controls (such as fume hoods and glove boxes), and administrative controls. When these are not sufficient, PPE is mandatory. The minimum PPE for working in a laboratory with hazardous chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes. For a potent compound like this compound, enhanced PPE is required.

A detailed hazard assessment of all procedures involving this compound is necessary to determine the appropriate level of PPE. Factors to consider include the chemical's properties, concentration, quantity, and potential routes of exposure.

Table 1: PPE Recommendations for Handling this compound by Task

TaskMinimum PPEEnhanced PPE (for higher risk procedures)
Low-concentration solution handling Safety glasses with side shields, lab coat, two pairs of nitrile gloves.Chemical splash goggles, lab coat, double nitrile gloves.
Weighing and solid compound handling Full-face shield, lab coat, sleeve protectors, double nitrile gloves.Work within a ventilated balance enclosure or glove box.
High-concentration solution handling Chemical splash goggles, face shield, chemically resistant apron over lab coat, double nitrile or heavy-duty gloves.Work within a certified chemical fume hood.
Potential for aerosol generation Use of a respirator may be required, in addition to enhanced PPE. A respiratory protection program must be in place.All work should be conducted in a contained system like a glove box.

Operational Plan for Handling this compound

A systematic approach is crucial when working with potent compounds. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.

Experimental Protocol: General Handling of this compound

  • Pre-Experiment Preparation:

    • Conduct a thorough review of the Safety Data Sheet (SDS) for this compound, if available. For a new chemical entity, assume it is a potent compound.

    • Ensure all necessary engineering controls (e.g., fume hood, ventilated enclosure) are certified and functioning correctly.

    • Designate a specific area for handling this compound and clearly label it.

    • Assemble all required PPE and ensure personnel are trained in its proper use.

  • Compound Handling:

    • Whenever possible, handle this compound in solution rather than as a powder to minimize inhalation risk.

    • For weighing solids, use a ventilated balance enclosure or a glove box to contain any airborne particles.

    • When transferring the compound, use closed systems whenever feasible.

    • Double-gloving is recommended, with the outer gloves being changed immediately upon any suspected contamination.

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Remove PPE in a designated area, avoiding cross-contamination.

    • Dispose of all contaminated waste according to the disposal plan outlined below.

    • Wash hands thoroughly after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of hazardous chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous.

Waste Management Protocol:

  • Segregation:

    • Collect all this compound-contaminated waste separately from other laboratory waste streams.

    • Use clearly labeled, leak-proof containers that are compatible with the waste being collected.

    • Segregate waste into categories: solid waste (gloves, wipes, etc.), liquid waste (solvents, aqueous solutions), and sharps.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal:

    • Do not dispose of this compound waste down the drain or in the regular trash.

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

    • For liquid waste, neutralization may be a possibility before disposal, but this must be done with extreme caution and only after consulting with a safety professional.

Workflow and Logic Diagrams

To ensure clarity in procedural steps, the following diagrams illustrate key workflows for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: New Experiment with this compound sds_review Review SDS (or treat as potent NCE) start->sds_review risk_assessment Conduct Hazard and Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection sds_review->risk_assessment eng_controls Verify Engineering Controls ppe_selection->eng_controls handling_area Prepare Designated Handling Area eng_controls->handling_area weighing Weighing (in contained system) handling_area->weighing solution_prep Solution Preparation (in fume hood) weighing->solution_prep experiment Perform Experiment solution_prep->experiment decontamination Decontaminate Surfaces & Equipment experiment->decontamination waste_disposal Segregate and Dispose of Waste decontamination->waste_disposal ppe_removal Properly Remove PPE waste_disposal->ppe_removal end End ppe_removal->end

Caption: Experimental workflow for handling this compound.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal gen_waste Generate this compound-contaminated waste is_sharp Is it a sharp? gen_waste->is_sharp sharps_cont Place in Sharps Container is_sharp->sharps_cont Yes is_liquid Is it liquid? is_sharp->is_liquid No store_saa Store in Satellite Accumulation Area sharps_cont->store_saa solid_cont Place in Solid Waste Container is_liquid->solid_cont No liquid_cont Place in Liquid Waste Container is_liquid->liquid_cont Yes solid_cont->store_saa liquid_cont->store_saa ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup disposed Properly Disposed ehs_pickup->disposed

Caption: Decision pathway for this compound waste disposal.

References

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